molecular formula C10H18O B1581820 4-Ethyl-1-octyn-3-ol CAS No. 5877-42-9

4-Ethyl-1-octyn-3-ol

Cat. No.: B1581820
CAS No.: 5877-42-9
M. Wt: 154.25 g/mol
InChI Key: CUUQUEAUUPYEKK-UHFFFAOYSA-N
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Description

4-Ethyl-1-octyn-3-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62119. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyloct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-4-7-8-9(5-2)10(11)6-3/h3,9-11H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQUEAUUPYEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044697
Record name 4-Ethyloct-1-yn-3-ol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5877-42-9
Record name 4-Ethyl-1-octyn-3-ol
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Record name 4-Ethyl-3-hydroxy-1-octyne
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Record name 1-Octyn-3-ol, 4-ethyl-
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Record name 1-Octyn-3-ol, 4-ethyl-
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Record name 4-Ethyloct-1-yn-3-ol
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Record name 4-ethyloct-1-yn-3-ol
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Record name 4-ETHYL-3-HYDROXY-1-OCTYNE
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Foundational & Exploratory

4-Ethyl-1-octyn-3-ol: Technical Profile & Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9), also known as Ethyloctynol , is a branched acetylenic alcohol that serves as a critical scaffold in both industrial materials science and biomedical research.[1][2][3] While historically utilized as a high-performance corrosion inhibitor for ferrous metals in acidizing environments, recent metabolomic profiling has elevated its status to a volatile organic compound (VOC) biomarker for colorectal cancer (CRC).

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile (Click Chemistry utility), and emerging significance in drug development and diagnostic pathology.

Physicochemical Profile

This compound is a secondary propargylic alcohol characterized by a terminal alkyne group and a branched alkyl chain. Its lipophilicity and volatility are central to its detection in breath analysis and its behavior in biological membranes.

PropertyValueContext
IUPAC Name 4-ethyloct-1-yn-3-olSystematic nomenclature
CAS Number 5877-42-9Unique identifier
Molecular Formula C₁₀H₁₈OMW: 154.25 g/mol
Structure HC≡C-CH(OH)-CH(Et)-C₄H₉Chiral centers at C3 and C4
Boiling Point ~205°C (760 mmHg) / 91°C (10 mmHg)High volatility relative to MW
Density 0.873 g/cm³Less dense than water
LogP (Predicted) 2.8 - 3.0Moderate lipophilicity; membrane permeable
Solubility Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃Typical for C10 alcohols
pKa ~13.1 (Alcohol), ~25 (Alkyne)Weakly acidic terminal proton

Synthesis & Manufacturing

The industrial and laboratory synthesis of this compound relies on the nucleophilic addition of an acetylide anion to a branched aldehyde. This route ensures high atom economy and scalability.

Core Synthetic Pathway

The precursor, 2-ethylhexanal , is a commodity chemical derived from the hydroformylation of propylene (via butyraldehyde aldol condensation).

  • Reagents: Acetylene (HC≡CH) or Ethynylmagnesium bromide (HC≡CMgBr).

  • Substrate: 2-Ethylhexanal.

  • Mechanism: 1,2-Nucleophilic addition to the carbonyl group.

Experimental Protocol: Grignard Route

Note: This protocol is a standardized adaptation for research-scale synthesis.

  • Preparation: In a flame-dried 3-neck flask under Argon, generate ethynylmagnesium bromide (0.5 M in THF).

  • Addition: Cool the solution to 0°C. Add 2-ethylhexanal (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. The magnesium acts as a Lewis acid, coordinating the carbonyl oxygen.

  • Quench: Slowly add saturated NH₄Cl solution to hydrolyze the alkoxide intermediate.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (vacuum) is required to separate the product from unreacted aldehyde.

SynthesisPathway Aldehyde 2-Ethylhexanal (C8H16O) Intermediate Mg-Alkoxide Complex Aldehyde->Intermediate THF, 0°C Acetylene Ethynylmagnesium Bromide (HC≡CMgBr) Acetylene->Intermediate Product This compound (Racemic Mixture) Intermediate->Product H3O+ Quench

Figure 1: Synthetic pathway via Grignard addition. The reaction creates two chiral centers, typically yielding a mixture of diastereomers.

Reactivity Profile: The Researcher's Toolbox

For drug development professionals, the value of this compound lies in its bifunctionality . It contains a terminal alkyne (clickable handle) and a secondary alcohol (oxidizable/directing group).

A. Click Chemistry (CuAAC)

The terminal alkyne allows this molecule to be used as a "warhead" or linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Application: Tagging biological targets or synthesizing triazole-based antifungal agents.

  • Protocol Insight: The steric bulk of the ethyl group at C4 does not significantly hinder the alkyne at C1, making it a viable substrate for click reactions.

B. Oxidation to Ynone

Oxidation of the C3 alcohol yields an α,β-acetylenic ketone (ynone) .

  • Reagent: Dess-Martin Periodinane or MnO₂.

  • Significance: Ynones are potent Michael acceptors. In drug design, they can form covalent bonds with cysteine residues in target proteins (Targeted Covalent Inhibitors).

C. Meyer-Schuster Rearrangement

Under acid catalysis, the propargylic alcohol can rearrange to form an α,β-unsaturated carbonyl (enal) , a common motif in pheromone synthesis.

ReactivityNetwork Core This compound Triazole 1,2,3-Triazole (via CuAAC) Core->Triazole + R-N3, Cu(I) Ynone Ynone (Ketone) (Michael Acceptor) Core->Ynone Oxidation (DMP) Ester Propargylic Ester (Prodrug Scaffold) Core->Ester Acylation Allene Allene/Enal (Meyer-Schuster) Core->Allene Acid Catalysis

Figure 2: Divergent reactivity profile. The terminal alkyne enables bio-orthogonal labeling, while oxidation yields reactive electrophiles.

Biological Relevance & Drug Development

A. Colorectal Cancer (CRC) Biomarker

Recent metabolomic studies (GC-MS analysis of exhaled breath) have identified this compound as a statistically significant biomarker for Colorectal Cancer .[4][5]

  • Observation: Elevated levels in CRC patients vs. healthy controls.[5]

  • Proposed Mechanism: Cancer cells exhibit altered lipid metabolism (beta-oxidation dysregulation) and increased oxidative stress. This leads to the peroxidation of specific membrane fatty acids, generating unique volatile alkynols and aldehydes that are excreted via the lungs.

  • Diagnostic Potential: Non-invasive screening panels often combine this molecule with other VOCs (e.g., cyclohexanone, dodecane) to achieve >90% sensitivity.

B. Antimicrobial & Antifungal Activity

"Ethyloctynol" is produced naturally by certain Bacillus species (e.g., B. velezensis) as a volatile defense mechanism.

  • Activity: Inhibits mycelial growth of Botrytis cinerea (Gray Mold).

  • Mechanism: Disruption of fungal cell membrane integrity due to the amphiphilic nature of the alkynol, leading to leakage of intracellular components.

C. Pharmacophore Analysis (Sedative Potential)

Structurally, this compound belongs to the class of ethynyl carbinols , which includes historical sedatives like Methylparafynol and Ethchlorvynol.

  • SAR Insight: The tertiary ethynyl carbinols are typically more potent sedatives (GABA modulators). As a secondary alcohol, this compound likely possesses lower hypnotic potency but shares the metabolic vulnerability (glucuronidation) and toxicity profile (dermal absorption) of the class.

BiologicalMechanism CancerCell CRC Tumor Cell (Oxidative Stress) Lipid Membrane Lipids (Fatty Acid Oxidation) CancerCell->Lipid ROS Generation Metabolite This compound (Volatile Metabolite) Lipid->Metabolite Peroxidation/Cleavage Breath Exhaled Breath (Detection by GC-MS) Metabolite->Breath Blood-Air Exchange

Figure 3: Pathophysiological origin of this compound as a cancer biomarker.

Industrial Application: Corrosion Inhibition

While this guide focuses on research, understanding the industrial mechanism validates the chemical behavior.

  • Mechanism: Chemisorption. The pi-electrons of the triple bond interact with the d-orbitals of iron (Fe) surfaces.

  • Synergy: Often formulated with propargyl alcohol . The branched alkyl tail of this compound forms a hydrophobic barrier that repels water and acid ions (H⁺), enhancing the protective film on steel during acid cleaning (pickling).

Safety & Handling

  • GHS Classification:

    • H311: Toxic in contact with skin (Dermal absorption is a known hazard for alkynols).

    • H315/H319: Causes skin and serious eye irritation.

    • H400: Very toxic to aquatic life.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation.

References

  • Wang, C., et al. (2014).[6] "Noninvasive detection of colorectal cancer by analysis of exhaled breath." Analytical and Bioanalytical Chemistry, 406(19), 4757-4763. Link

  • Khan, A. R., et al. (2024).[7] "Bio-perfume guns: Antifungal volatile activity of Bacillus sp.[7] LNXM12 against postharvest pathogen Botrytis cinerea."[7] Pesticide Biochemistry and Physiology, 202, 105953. Link

  • Altomare, D. F., et al. (2013).[8] "Exhaled volatile organic compounds identify patients with colorectal cancer."[8] British Journal of Surgery, 100(1), 144-150. Link

  • PubChem Compound Summary. "this compound (CID 93012)."[2] National Center for Biotechnology Information. Link

  • Frenier, W. W., & Loescher, K. J. (1989).[9] "Inhibitors for Chemical Cleaning Solvents." Materials Performance. (Contextualizing acetylenic alcohols in corrosion inhibition).

Sources

Technical Guide: NMR Spectral Analysis of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR spectral analysis of 4-Ethyl-1-octyn-3-ol , a branched propargylic alcohol frequently utilized as a specialized intermediate in the synthesis of surfactants (e.g., gemini surfactants), pharmaceutical lipophiles, and catalytic ligands.[1]

Executive Summary & Chemical Identity

This compound (CAS: 5877-42-9) is a chiral, ten-carbon alkynol characterized by a terminal alkyne and a hydroxyl group vicinal to a branched alkyl center.[1][2] Its structural complexity arises from two adjacent chiral centers (C3 and C4), resulting in the formation of diastereomers (syn/anti pairs).[1] Accurate NMR analysis requires distinguishing these diastereomeric signatures, which often manifest as signal splitting in both


H and 

C spectra.[1]
Chemical Structure & Numbering

To ensure consistent assignment, we utilize the following IUPAC-based numbering system:

  • C1/H1: Terminal alkyne proton/carbon.[1]

  • C2: Internal alkyne carbon.[1]

  • C3/H3: Carbinol methine (propargylic position).[1]

  • C4/H4: Branching methine (carrying the ethyl group).[1]

  • C5-C8: Butyl chain tail.[1]

  • C1'-C2': Ethyl side chain at C4.[1][3]

Molecular Formula:


Molecular Weight:  154.25  g/mol [1][2][4][][6]

Synthesis Context & Stereochemistry

Understanding the synthetic origin is critical for spectral interpretation.[1] This molecule is typically synthesized via the nucleophilic addition of an ethynyl nucleophile to 2-ethylhexanal.[1]

Synthesis Pathway Diagram

The following workflow illustrates the generation of the diastereomeric mixture.

SynthesisPathway Aldehyde 2-Ethylhexanal (Racemic Mixture) Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Addition Reagent Ethynylmagnesium Bromide (Grignard Reagent) Reagent->Intermediate Product This compound (Mixture of 4 Isomers) Intermediate->Product Acidic Workup (H3O+)

Caption: Figure 1.[1][7] Synthesis of this compound via Grignard addition, yielding a diastereomeric mixture.[1]

Because the starting material (2-ethylhexanal) is racemic and the addition to the aldehyde carbonyl is non-stereoselective (without chiral catalysts), the product exists as two diastereomeric pairs (four stereoisomers total).[1] This results in signal doubling for key resonances in the NMR spectrum.[1]

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is vital to resolve hydroxyl coupling and minimize concentration effects.[1]

  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Standard for routine analysis.[1] Hydroxyl protons typically appear as broad singlets and may not show coupling.[1]
      
    • DMSO-d

      
      :  Recommended for detailed structural elucidation. The hydrogen bonding capability of DMSO slows proton exchange, often revealing the 
      
      
      
      coupling doublet, aiding in the confirmation of the secondary alcohol structure.[1]
  • Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL of solvent. High concentrations may induce intermolecular hydrogen bonding, shifting the -OH signal.[1]

  • Reference: Use TMS (Tetramethylsilane) at 0.00 ppm or the residual solvent peak (CDCl

    
    : 7.26 ppm; DMSO-d
    
    
    
    : 2.50 ppm).[1]
Acquisition Parameters[1][2][7]
  • Frequency: 400 MHz or higher recommended to resolve diastereomeric splitting.[1]

  • Pulse Sequence: Standard 1D proton with 30° pulse angle; 1D decoupled

    
    C.
    
  • Relaxation Delay (D1): Set to

    
     2 seconds to ensure accurate integration of the terminal alkyne proton, which can have longer T1 relaxation times.
    

Detailed Spectral Analysis

H NMR Analysis (400 MHz, CDCl )

The proton spectrum is dominated by the terminal alkyne doublet and the carbinol methine.[1]

PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Notes
H3 4.41m (ddd)1H

Propargylic methine.[1] Appears as a multiplet due to coupling with H1, H4, and potentially OH.[1]
H1 2.44d1H

Terminal alkyne proton.[1] Diagnostic doublet.
OH 1.8 - 2.5br s1H-Variable position depending on concentration/dryness.[1]
H4 1.55 - 1.65m1H-Branching methine.[1] Overlaps with methylene signals.[1][3]
Alkyl 1.27 - 1.55m8H-Methylene envelope (C5-C7, Ethyl-CH

).[1]
Me 0.89 - 0.96m6H-Two methyl groups (C8 and Ethyl-CH

).[1] Overlapping triplets.

Key Diagnostic Feature: The signal at 4.41 ppm (H3) and 2.44 ppm (H1) are the primary indicators of the propargylic alcohol functionality.[1] In high-resolution spectra, the H3 signal may appear as two closely spaced multiplets, corresponding to the two diastereomers.[1]

C NMR Analysis (100 MHz, CDCl )

The carbon spectrum provides the most definitive evidence of diastereomers, showing "twin peaks" for carbons near the chiral centers.[1]

PositionShift (

ppm)
AssignmentDiastereomeric Splitting
C2 83.5Internal AlkyneMay show slight broadening or splitting.[1]
C1 73.18 / 73.15Terminal AlkyneDistinct splitting (

ppm).[1]
C3 64.3 / 64.2Carbinol (CH-OH)Distinct splitting (

ppm).[1]
C4 45.09 / 45.07Branching CHVisible splitting.[1][3]
CH

28.2 - 29.0Chain methylenesComplex overlap.[1]
CH

11.0 - 13.6MethylsTerminal and ethyl methyls.[1]

Interpretation: The observation of paired peaks at 64.3/64.2 ppm and 73.18/73.15 ppm confirms the presence of diastereomers.[1][3] A single set of peaks would imply either a single diastereomer (stereoselective synthesis) or accidental equivalence (unlikely for this structure).[1]

Advanced Structural Verification (2D NMR)

To unambiguously assign the ethyl vs. butyl chain and confirm the connectivity, 2D experiments are required.[1]

Logic Flow for Assignment

The following Graphviz diagram outlines the logic path for assigning the crowded aliphatic region.

NMR_Logic Start Unassigned Spectrum H1_ID Identify H1 (2.44 ppm) Terminal Alkyne Start->H1_ID COSY COSY Correlation H1 <-> H3 H1_ID->COSY H3_ID Confirm H3 (4.41 ppm) COSY->H3_ID HMBC HMBC: H3 -> C1, C2, C4 Determine C4 shift H3_ID->HMBC C4_ID Assign C4 (45.1 ppm) HMBC->C4_ID Branching Analyze C4 Correlations (Ethyl vs Butyl) C4_ID->Branching

Caption: Figure 2. Step-by-step logic for assigning the propargylic and branching centers using 2D NMR.

  • COSY (Correlation Spectroscopy): Use to confirm the H1-H3 coupling (long-range

    
     is sometimes visible, but 
    
    
    
    H-
    
    
    H coupling through the triple bond is weak; however, H3 will strongly couple to H4).[1]
  • HSQC (Heteronuclear Single Quantum Coherence): Essential to resolve the proton signals under the alkyl envelope by correlating them to the dispersed

    
    C signals.[1]
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment.[1]

    • H3 should show correlations to C1 , C2 , C4 , and the first carbons of the ethyl/butyl chains.[1]

    • H1 will show correlations to C2 and C3 .[1]

References

  • Royal Society of Chemistry. (2014).[1] Synthesis of Acetylenic Alcohols with Calcium Carbide as the Acetylene Source - Supporting Information. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 93012, 4-Ethyl-3-hydroxy-1-octyne. PubChem.[1][4] [Link]

  • Bondi, S. P., et al. (2011).[1][8] NMR Determination of Enantiomeric Composition of Chiral Alcohols. Fordham Undergraduate Research Journal.[1][8] [Link]

Sources

Spectroscopic Characterization and Structural Analysis of 4-Ethyl-1-octyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

This technical guide provides a rigorous analysis of the infrared (IR) spectrum of 4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9).[1] This molecule is a critical intermediate in the synthesis of non-ionic gemini surfactants and specialty acetylenic diols. Its structure features a terminal alkyne, a secondary hydroxyl group, and a branched alkyl chain (2-ethylhexyl tail).[1]

For researchers in drug development and materials science, this molecule presents a specific spectroscopic challenge: the spectral overlap between the terminal alkyne C-H stretch and the hydroxyl O-H stretch in the high-frequency region (3200–3400 cm⁻¹). Accurate interpretation of this region is essential for validating purity and assessing hydrogen-bonding networks.[1]

Structural Moiety Analysis[1][2][3][4][6][9]
  • Terminal Alkyne (

    
    ):  Provides diagnostic sharp bands for 
    
    
    
    stretch and weak
    
    
    stretch.[1][2]
  • Secondary Alcohol (

    
    ):  Dominates the spectrum with broad hydrogen-bonding bands and C-O stretching modes.[1]
    
  • Alkyl Branching (Ethyl/Butyl): Contributes complex C-H stretching and bending vibrations in the fingerprint region.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the IR spectrum is valid, the sample must be free of the starting material, 2-ethylhexanal . The following workflow outlines the generation and validation of the sample.

Synthesis & Purification Workflow (Graphviz)[1]

The following diagram illustrates the critical path from synthesis to spectroscopic validation. Note the specific check for carbonyl impurities.

SynthesisWorkflow Start Start: 2-Ethylhexanal Rxn Ethynylation (Acetylene + KOH) Start->Rxn + Acetylene Quench Acid Quench & Phase Separation Rxn->Quench Distill Fractional Distillation (Remove Aldehyde) Quench->Distill IR_Check FTIR Analysis Distill->IR_Check Neat Film Decision Peak at 1720 cm⁻¹? IR_Check->Decision Pass PASS: Pure this compound Decision->Pass No (Clean Spectrum) Fail FAIL: Reprocess Decision->Fail Yes (C=O Present)

Figure 1: Synthesis and quality control workflow. The absence of the carbonyl peak at 1720 cm⁻¹ is the primary pass/fail metric.

Sample Preparation for FTIR[1]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent moisture absorption, which exaggerates the O-H band.

  • State: Neat liquid film.[1]

  • Pathlength: If using transmission cells (NaCl/KBr windows), use a 0.025 mm spacer to avoid saturation of the C-H alkyl region.

Detailed Spectral Data Analysis

The following table synthesizes experimental data from NIST standards and theoretical vibrational assignments.

Diagnostic Peak Assignments
Frequency (cm⁻¹)IntensityVibrational ModeFunctional GroupTechnical Notes
3350–3450 Strong, Broad

Alcohol (H-bonded)Width depends on concentration/neat state.[1]
3310 Strong, Sharp

Terminal AlkyneCritical Diagnostic. Often appears as a sharp "shoulder" on the broad OH band.
2960, 2930, 2860 Strong

Alkyl (sp³)Asymmetric/symmetric stretches of methyl and methylene groups.
2120 Weak

AlkyneWeak due to low dipole moment change.[1] Asymmetric stretch.[1][3]
1460 Medium

AlkylScissoring vibration.
1380 Medium

AlkylSymmetric bending.
1040–1100 Strong

Secondary AlcoholExact position sensitive to H-bonding and branching at C4.
630–650 Medium, Broad

AlkyneOut-of-plane bending.[1] Often broad and distinct.
The "Overlap Region" (3200–3400 cm⁻¹)

The most common error in analyzing this compound is misinterpreting the 3300 cm⁻¹ region.[1]

  • The Conflict: The O-H stretch (broad) and the acetylenic C-H stretch (sharp) occur at nearly the same frequency.

  • Resolution: In a neat sample, the O-H band is very broad due to intermolecular hydrogen bonding.[4] The acetylenic C-H stretch appears as a distinct, sharp spike superimposed on the lower-frequency slope of the O-H band.

  • Dilution Test: To verify, dissolve the sample in

    
     (or a non-polar solvent). The broad O-H band will shift to ~3600 cm⁻¹ (free OH) and sharpen, while the acetylenic C-H at 3310 cm⁻¹ remains fixed.
    

Structural Logic & Troubleshooting

Use the following logic gate to interpret the spectrum and identify common impurities.

Spectral Decision Tree (Graphviz)[1]

SpectralLogic Input Input Spectrum Check_3300 Peak at ~3310 cm⁻¹? Input->Check_3300 Check_Broad Broad band 3300-3500? Check_3300->Check_Broad No (Internal Alkyne?) Alkyne_Confirm Terminal Alkyne Present Check_3300->Alkyne_Confirm Yes (Sharp) Alcohol_Confirm Hydroxyl Present Check_Broad->Alcohol_Confirm Yes Check_1700 Peak at 1700-1740? Impurity_Alert IMPURITY: 2-Ethylhexanal Check_1700->Impurity_Alert Yes (Strong) Clean_Sample Target: this compound Check_1700->Clean_Sample No Alkyne_Confirm->Check_Broad Alcohol_Confirm->Check_1700

Figure 2: Logic gate for spectral interpretation.[1] The presence of peaks at 3310 (sharp) and 3400 (broad) without 1720 confirms the structure.

Common Impurities[1]
  • 2-Ethylhexanal: The starting material.[1]

    • Indicator: Strong peak at 1720 cm⁻¹ (C=O stretch).[1]

    • Remediation:[1][5] The boiling point difference allows for separation, but azeotropes can form.

  • Water:

    • Indicator: Broadening of the 3400 cm⁻¹ region and a bending mode at 1640 cm⁻¹ .

    • Remediation:[1][5] Dry with Magnesium Sulfate (

      
      ) prior to IR analysis.[1][6]
      

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Octyn-3-ol, 4-ethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [Link][1]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for alkyne/alcohol assignments).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons.[1]

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mass spectrometry of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethyl-1-octyn-3-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 5877-42-9) is a secondary alkynyl alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2][3] Its unique structure, featuring a terminal alkyne, a secondary alcohol, and a branched alkyl chain, makes it a valuable intermediate in organic synthesis, including the development of pharmaceuticals and fine chemicals. Understanding the mass spectrometric behavior of this molecule is critical for its identification and characterization in complex mixtures, such as during reaction monitoring or quality control processes.

This guide provides a comprehensive analysis of the , with a primary focus on Electron Ionization (EI), the most common ionization technique for GC-MS. We will delve into the foundational principles of EI-MS, predict the primary fragmentation pathways based on the molecule's structure, interpret experimental mass spectral data, and provide a validated protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves within a mass spectrometer.

Chapter 1: Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. This process is the bedrock of mass spectral libraries and is invaluable for structural elucidation.

The core of the EI-MS experiment involves several key stages:

  • Volatilization : The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from other components before entering the MS source.

  • Ionization : In the ion source, the gaseous analyte molecules are bombarded by a high-energy electron beam, typically accelerated to 70 electron volts (70 eV).[4] This energy is substantially higher than the ionization energy of most organic molecules (~10 eV).

  • Formation of the Molecular Ion : The high-energy electrons knock a single electron from the analyte molecule (M), forming a positively charged radical cation known as the molecular ion (M•⁺) .[5]

    M + e⁻ → M•⁺ + 2e⁻

  • Fragmentation : The molecular ion is energetically unstable and rapidly undergoes a series of unimolecular cleavages and rearrangements to dissipate the excess energy. This process creates a collection of smaller, positively charged fragment ions and neutral radicals or molecules.[5]

  • Mass Analysis and Detection : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion, generating the mass spectrum.

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion in the spectrum is termed the base peak and is assigned a relative intensity of 100%.

EI_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer A Sample Injection & Vaporization B Chromatographic Separation A->B C Ion Source (70 eV Ionization) B->C D Formation of M•⁺ and Fragment Ions C->D E Mass Analyzer (Separation by m/z) D->E F Detector E->F G Mass Spectrum Generation F->G

Figure 1: General workflow for GC-EI-MS analysis.

Chapter 2: Predicted Fragmentation Pathways of this compound

The structure of this compound (HC≡C-CH(OH)-CH(CH₂CH₃)-CH₂CH₂CH₂CH₃) dictates its fragmentation pattern. The presence of the hydroxyl group, the branched alkyl chain, and the terminal alkyne all provide distinct cleavage points.

Molecular Ion (M•⁺)

The molecular ion will appear at an m/z of 154 . However, as is characteristic of aliphatic alcohols, the molecular ion peak is often of very low abundance or entirely absent due to the rapid fragmentation of the C-C bond adjacent to the oxygen atom.[6][7]

Pathway A: α-Cleavage (Alpha-Cleavage)

This is the most dominant fragmentation pathway for alcohols.[6][8] It involves the cleavage of a bond to the carbon atom bearing the hydroxyl group (C3). This process is favorable because it results in a resonance-stabilized oxonium ion.

  • Cleavage of the C3-C4 Bond : This involves the loss of the 2-ethylbutyl radical (•CH(CH₂CH₃)CH₂CH₂CH₂CH₃, mass 99). This cleavage produces a prominent resonance-stabilized fragment ion at m/z 55 .

    [M]•⁺ → [HC≡C-CH=OH]⁺ + •CH(CH₂CH₃)CH₂CH₂CH₂CH₃

  • Cleavage of the C2-C3 Bond : This involves the loss of the ethynyl radical (•C≡CH, mass 25). This cleavage results in a large, oxygen-containing cation at m/z 129 . This fragment retains the entire alkyl portion of the molecule.

Pathway B: Alkyl Chain Cleavage at the Branch Point (C4)

The branching point at C4 is another favored site for fragmentation, as it leads to the formation of relatively stable secondary carbocations.

  • Loss of a Butyl Radical : Cleavage of the C4-C5 bond results in the loss of a butyl radical (•CH₂CH₂CH₂CH₃, mass 57). This generates a fragment ion at m/z 97 .

  • Loss of an Ethyl Radical : Cleavage of the C-C bond of the ethyl group at the C4 position results in the loss of an ethyl radical (•CH₂CH₃, mass 29). This is a very common fragmentation that produces a significant ion at m/z 125 .[5][9]

Pathway C: Dehydration

A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O, mass 18).[6][8]

  • Loss of Water : This process generates a radical cation [M-18]•⁺ at m/z 136 . This ion is an enyne radical cation, which can subsequently undergo further fragmentation.

Pathway D: Secondary and Hydrocarbon Fragmentation

Simple cleavage of the hydrocarbon chain can produce a series of characteristic alkyl cations. These often appear at regular intervals.

  • Formation of Alkyl Cations : The butyl portion of the molecule can fragment to produce a butyl cation ([C₄H₉]⁺) at m/z 57 and a propyl cation ([C₃H₇]⁺) at m/z 43 . The ethyl group can form an ethyl cation ([C₂H₅]⁺) at m/z 29 . The observation of a cluster of peaks separated by 14 mass units (CH₂) is typical for alkyl chains.[10]

Fragmentation cluster_primary Primary Fragmentation cluster_secondary Hydrocarbon Fragments M This compound M•⁺ (m/z 154) F129 m/z 129 M->F129 - •C₂H (α-cleavage) F55 m/z 55 M->F55 - •C₇H₁₅ (α-cleavage) F125 m/z 125 M->F125 - •C₂H₅ (Branch) F97 m/z 97 M->F97 - •C₄H₉ (Branch) F136 [M-H₂O]•⁺ m/z 136 M->F136 - H₂O (Dehydration) F57 [C₄H₉]⁺ m/z 57 M->F57 F43 [C₃H₇]⁺ m/z 43 F57->F43 F29 [C₂H₅]⁺ m/z 29 F43->F29

Figure 2: Predicted primary fragmentation pathways for this compound.

Chapter 3: Interpretation of the Experimental Mass Spectrum

Publicly available EI mass spectra from the NIST Mass Spectrometry Data Center provide experimental data for this compound.[2] The most significant reported ions are summarized and interpreted below.

Experimental m/z Relative Intensity Proposed Ion Identity Supporting Fragmentation Pathway
125Moderate[M - C₂H₅]⁺Pathway B : Loss of the ethyl radical from the C4 branch point. A very common and expected fragmentation.
105High[M - C₂H₅ - H₂O]⁺ or Rearrangement ProductSecondary Fragmentation : This abundant ion is likely formed from the m/z 125 fragment via the loss of a water molecule (125 - 18 = 107, close) or from the dehydrated m/z 136 ion via loss of an ethyl radical (136-29 = 107, close). The m/z 105 suggests a more complex rearrangement or additional hydrogen losses.
97Moderate[M - C₄H₉]⁺Pathway B : Loss of the butyl radical from the C4 position.
82HighRearrangement ProductLikely arises from the dehydrated ion at m/z 136 through a complex rearrangement and cleavage, possibly a retro-Diels-Alder type fragmentation of a cyclic intermediate.
57High[C₄H₉]⁺Pathway D : A stable secondary butyl cation formed by cleavage at the C4 position. This is a strong indicator of the butyl chain.
55High[HC≡C-CH=OH]⁺Pathway A : A primary α-cleavage product. Its high abundance confirms the location of the hydroxyl group at C3.
43High[C₃H₇]⁺Pathway D : Propyl cation from the fragmentation of the alkyl chain.
41High[C₃H₃]⁺Pathway D : A stable allyl cation, very common in mass spectra of organic molecules containing alkyl chains.

The experimental data strongly support our predicted pathways. The combination of α-cleavage (m/z 55), cleavage at the branch point (m/z 125, 97), and simple hydrocarbon fragmentation (m/z 57, 43) provides a clear and self-validating fingerprint for the structure of this compound.

Chapter 4: Experimental Protocol for EI-MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound using a standard benchtop GC-MS system.

1. Sample Preparation

  • Objective : To prepare a dilute sample suitable for GC injection to avoid column overloading and source contamination.

  • Protocol :

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. Instrumentation and Parameters

  • Objective : To define the GC and MS conditions for optimal separation and reproducible fragmentation.

  • Methodology :

    • Gas Chromatograph (GC) :

      • Injection Port : Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Injection Volume : 1 µL.

      • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

      • Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

      • Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS) :

      • Ion Source : Electron Ionization (EI).

      • Source Temperature : 230°C.

      • Ionization Energy : 70 eV.

      • Mass Range : Scan from m/z 35 to 250.

      • Solvent Delay : 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis

  • Objective : To acquire the mass spectrum and confirm the compound's identity.

  • Protocol :

    • Acquire the data using the instrument's control software.

    • Once the run is complete, identify the chromatographic peak corresponding to this compound.

    • Generate the background-subtracted mass spectrum for this peak.

    • Compare the experimental spectrum against the NIST/Wiley mass spectral library for automated identification.

    • Manually verify the identification by comparing the experimental fragment ions (m/z 125, 105, 97, 82, 57, 55, 43) with the predicted fragmentation pathways outlined in this guide.

Protocol_Workflow A Sample Preparation (10 µg/mL in Hexane) B GC Injection (1 µL, 50:1 Split) A->B C GC Separation (DB-5ms Column, Temp. Ramp) B->C D EI-MS Analysis (70 eV, m/z 35-250 Scan) C->D E Data Acquisition D->E F Peak Identification & Spectrum Extraction E->F G Library Search (NIST/Wiley) F->G H Manual Verification of Fragments F->H I Confident Compound Identification G->I H->I

Figure 3: Step-by-step workflow for the GC-EI-MS analysis protocol.

Chapter 5: Advanced Techniques and Considerations

While EI-MS is excellent for structural fingerprinting, its high degree of fragmentation can sometimes make it difficult to determine the molecular weight of an unknown compound.

  • Soft Ionization Techniques : Methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer," meaning they impart less energy to the analyte. These techniques are ideal for confirming the molecular weight. In positive-ion CI or ESI, this compound would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 155 , with minimal fragmentation. This provides unambiguous confirmation of the molecular mass.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS instruments can measure m/z values to four or more decimal places. This precision allows for the calculation of the exact elemental formula for the molecular ion and its fragments, which is invaluable for distinguishing between compounds with the same nominal mass but different atomic compositions.

  • Tandem Mass Spectrometry (MS/MS) : In an MS/MS experiment, a specific fragment ion of interest is selected, isolated, and then subjected to further fragmentation. Analyzing the resulting "daughter" ions can definitively confirm the fragmentation pathways and establish connectivity within the molecule, providing the highest level of structural confidence.

Conclusion

The mass spectrometric analysis of this compound under Electron Ionization is characterized by a rich and informative fragmentation pattern. The key pathways include predictable α-cleavages around the C3 hydroxyl group (yielding ions at m/z 55 and 129), cleavages at the C4 branch point (yielding ions at m/z 125 and 97), and characteristic hydrocarbon fragmentation (yielding ions at m/z 57 and 43). While the molecular ion at m/z 154 is typically weak or absent, these key fragments provide a robust and reproducible fingerprint for confident identification. By combining the predictive power of fragmentation theory with validated experimental protocols and library searching, researchers can unambiguously identify and characterize this important synthetic intermediate.

References

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Sources

Technical Guide: Synthesis of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) is a branched acetylenic alcohol utilized primarily as a specialty surfactant, corrosion inhibitor, and intermediate in the synthesis of pharmaceutical pharmacophores.[1][2][3][4][] Its structure features a terminal alkyne, a secondary alcohol, and a hydrophobic branched alkyl chain. This unique amphiphilic architecture imparts low-foam wetting properties, making it critical in high-performance coatings and industrial formulations.[3]

This guide details the synthesis of this compound via the nucleophilic addition of an acetylide anion to 2-ethylhexanal .[3] We present two distinct protocols: a high-purity Grignard route for laboratory research and drug development, and a Base-Catalyzed Ethynylation route suitable for process scaling.[3]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is driven by a disconnection at the C2–C3 bond. The target molecule is constructed by coupling a terminal alkyne nucleophile (C2 fragment) with a branched aldehyde electrophile (C8 fragment).

Structural Logic[3]
  • Target: this compound (

    
    )[1][2][3][][6][7]
    
  • Electrophile: 2-Ethylhexanal (Provides the chiral center at C4 and the hydrophobic tail).

  • Nucleophile: Acetylide anion (Derived from Acetylene gas or Ethynylmagnesium bromide).[3]

Mechanistic Pathway (DOT Visualization)[3]

Retrosynthesis Target This compound (Target Molecule) Disconnection C2-C3 Disconnection (Nucleophilic Addition) Target->Disconnection Retrosynthesis Aldehyde 2-Ethylhexanal (Electrophile) Disconnection->Aldehyde Alkyne Acetylene / Ethynyl-MgBr (Nucleophile) Disconnection->Alkyne Precursors Precursors

Figure 1: Retrosynthetic breakdown of this compound showing the convergent assembly of the C10 skeleton.[3]

Part 2: Primary Synthesis Protocol (Grignard Route)

Objective: Produce high-purity (>98%) material for biological evaluation or catalytic screening. Scale: 10–50 mmol.[3]

Reagents & Materials
ReagentEquiv.[3][8][9][10][11][12]RoleCritical Attribute
Ethynylmagnesium bromide (0.5 M in THF)1.2NucleophileMoisture sensitive; store at 2–8°C.
2-Ethylhexanal 1.0ElectrophileDistill before use to remove oxidized acid impurities.[3]
Tetrahydrofuran (THF) SolventMediumAnhydrous; inhibitor-free.[3]
Sat. Ammonium Chloride (

)
QuenchProton sourceBuffered pH prevents dehydration.[3]
Experimental Procedure
Step A: Preparation of the Electrophile
  • Purify commercial 2-ethylhexanal via fractional distillation under reduced pressure (bp ~60°C at 15 mmHg) to remove 2-ethylhexanoic acid, which destroys the Grignard reagent.[3]

  • Dissolve the purified aldehyde (1.0 equiv) in anhydrous THF (5 mL per gram of aldehyde) under an inert atmosphere (

    
     or Ar).
    
Step B: Nucleophilic Addition
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer. Flush with Argon.

  • Charging: Transfer the Ethynylmagnesium bromide solution (1.2 equiv) into the flask via cannula. Cool the solution to 0°C using an ice/water bath.

    • Note: While many Grignard reactions require -78°C, the addition to aldehydes is robust; 0°C balances rate and selectivity.[3]

  • Addition: Add the 2-ethylhexanal/THF solution dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent polymerization of the alkyne.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours.

    • Monitoring: Check completion by TLC (Hexane/EtOAc 8:2) or GC-MS.[3] The aldehyde peak should disappear.

Step C: Quench & Isolation
  • Cool the mixture back to 0°C.

  • Quench: Slowly add saturated aqueous

    
    . Caution: Exothermic.[3]
    
  • Extraction: Extract the aqueous layer 3x with Diethyl Ether or MTBE.[3]

  • Wash: Combine organics and wash with Brine (sat. NaCl).[3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, water bath < 40°C).
    
Step D: Purification
  • Vacuum Distillation: The crude oil is purified by vacuum distillation.

  • Target Fraction: Collect the fraction boiling at 91°C @ 10 Torr (or ~126°C @ 50 mmHg).

  • Yield: Typical isolated yields range from 75–85%.[3]

Part 3: Industrial Scalability (Base-Catalyzed Ethynylation)

Objective: Cost-effective synthesis for kilogram-to-ton scale production. Mechanism: Favorskii-type addition using solid KOH or Potassium tert-butoxide.[3]

Process Logic

Replacing the Grignard reagent with acetylene gas and a catalytic base eliminates expensive organometallics and simplifies waste disposal.

Workflow Visualization (DOT)

IndustrialFlow Start Start: Acetylene Gas Saturation Reaction Reactor: 2-Ethylhexanal + KOH (Solvent: DMSO or Liquid NH3) Start->Reaction Continuous Feed Neutralization Neutralization: Acidic Workup Reaction->Neutralization Batch Transfer Distillation Purification: Vacuum Distillation Neutralization->Distillation Organic Phase Product This compound (>97% Purity) Distillation->Product

Figure 2: Industrial workflow for the base-catalyzed ethynylation of 2-ethylhexanal.

Protocol Modifications
  • Solvent: DMSO or N-methylpyrrolidone (NMP) is preferred to enhance the solubility of acetylene.[3]

  • Base: Potassium Hydroxide (KOH) powder (1.5–2.0 equiv relative to aldehyde).

  • Conditions: Reaction is performed in an autoclave at 5–10 bar Acetylene pressure at 10–20°C.

  • Safety: Acetylene lines must be equipped with flame arrestors. Copper fittings must be strictly avoided to prevent explosive copper acetylide formation.[3]

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against the following physicochemical standards.

Spectral Data
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.45 (d, 1H, 
      
      
      
      Hz,
      
      
      C-H ) – Diagnostic terminal alkyne proton.
    • 
       4.35 (dt, 1H, CH -OH) – Carbinol proton.
      
    • 
       1.90 (br s, 1H, -OH ).[3]
      
    • 
       0.90–1.40 (m, alkyl chain protons).[3]
      
  • IR Spectroscopy (Neat):

    • 3310 cm⁻¹: Sharp, strong

      
      C-H stretch.
      
    • 3400 cm⁻¹: Broad O-H stretch.[3]

    • 2120 cm⁻¹: Weak C

      
      C stretch.
      
Physical Properties
PropertyValueSource
Molecular Weight 154.25 g/mol Calculated
Boiling Point 91°C @ 10 TorrExperimental (Lit.)[1][3]
Density 0.873 g/cm³ @ 20°CExperimental
Refractive Index (

)
1.455Experimental

Part 5: References

  • Preparation of Ethynylmagnesium Bromide:

    • Skattebøl, L.; Jones, E. R. H.; Whiting, M. C. "1-Phenyl-1-penten-4-yn-3-ol."[3] Org.[3][9] Synth.1959 , 39, 56.

    • [3]

  • General Synthesis of 1-Octyn-3-ol (Homolog):

    • Midland, M. M.; Tramontano, A.; Zderic, S. A. "The Synthesis of Optically Active Alkynyl Alcohols." J. Am. Chem. Soc.[3]1977 , 99, 5211–5213.

    • [3]

  • Industrial Ethynylation (Favorskii Reaction):

    • Tedeschi, R. J. "Acetylene-Based Chemicals from Coal and Other Sources."[3] Marcel Dekker, New York, 1982 .

  • Chemical Data & Safety (PubChem):

    • "this compound (Compound)."[1][2][3][4][][6][7] PubChem CID 93012.[3]

    • [3]

Sources

physical properties of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethyl-1-octyn-3-ol

This document provides a comprehensive technical overview of this compound, a propargyl alcohol derivative of interest to researchers in organic synthesis and materials science. This guide moves beyond a simple recitation of data, offering insights into the practical implications of the compound's properties and the rationale behind its characterization and handling.

Molecular Identity and Structure

This compound (CAS No. 5877-42-9) is a chiral secondary alcohol featuring a terminal alkyne.[1] This unique combination of functional groups—a reactive terminal acetylene and a secondary hydroxyl group—makes it a versatile intermediate for introducing structural complexity in multi-step syntheses. Its identity is confirmed by its molecular formula, C₁₀H₁₈O, and a molecular weight of 154.25 g/mol .[1][2][3]

Commonly used synonyms include 4-Ethyloct-1-yn-3-ol, 4-Ethyl-3-hydroxy-1-octyne, and Ethyloctynol.[1][2] The structural arrangement of its ten carbon atoms, terminal triple bond, and hydroxyl group at the C3 position is depicted below.

Caption: 2D structure of this compound highlighting key functional groups.

Core Physical Properties

The physical properties of a compound are critical for its purification, handling, and application in synthetic protocols. This compound is typically supplied as a colorless to light yellow liquid.[4] A summary of its key physical constants is presented below.

PropertyValueSource(s)
Molecular Weight 154.25 g/mol [1][2][3]
Appearance Colorless to light yellow/orange clear liquid[4]
Density 0.873 g/cm³ @ 20°C[2]
Boiling Point 91°C @ 10 Torr126°C @ 50 mmHg130°C @ 59 mmHg[2][3][4]
Melting Point 1.9°C (estimated)-45°C[2][]
Refractive Index (n²⁰/D) 1.455[2][4]
Flash Point 76.0 ± 8.2 °C[2]
Solubility Insoluble in water; soluble in common low-polarity organic solvents.
Predicted pKa 13.09 ± 0.20

Expert Analysis:

  • Boiling Point: The significant variation in reported boiling points is directly attributable to the different pressures under which the measurements were taken. This highlights the importance of vacuum distillation for the purification of this compound to avoid decomposition at higher temperatures. The data indicates that a relatively modest vacuum is sufficient to distill the alcohol well below its atmospheric boiling point of 205°C.[]

  • Melting Point: The discrepancy between the estimated value of 1.9°C and the reported -45°C is substantial.[2][] The estimated value may not account for all intermolecular forces, while the experimental value of -45°C suggests the compound will remain liquid under typical laboratory and storage conditions, simplifying its handling.[][6]

  • Solubility: The presence of a ten-carbon aliphatic structure dominates the molecule's polarity. Despite the polar hydroxyl group, the long nonpolar chain renders it insoluble in water, a key consideration for reaction workups, which will typically involve extraction into an organic solvent.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The key to interpreting the spectra of this compound lies in identifying the characteristic signals from its primary functional groups.

Caption: Key spectroscopic signatures expected for this compound.

  • ¹H NMR: The most distinctive signal is the acetylenic proton (≡C-H), which appears as a sharp singlet around 2.0-3.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected as a multiplet around 4.0-4.5 ppm. The hydroxyl proton itself will be a broad singlet with a variable chemical shift. The remaining aliphatic protons of the butyl and ethyl groups will create a complex series of overlapping multiplets in the 0.8-1.7 ppm region.

  • ¹³C NMR: The two sp-hybridized carbons of the alkyne are characteristic, appearing in the region of 70-90 ppm. The carbon attached to the hydroxyl group will be found further downfield, typically around 60-70 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is invaluable for functional group identification.[7] A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch, often appearing alongside a broad O-H stretching band from the alcohol in the same region. A weak but sharp C≡C triple bond stretch is expected around 2100 cm⁻¹, and a strong C-O single bond stretch should be visible around 1050-1150 cm⁻¹.[1]

  • Mass Spectrometry: In GC-MS analysis, the molecular ion peak (m/z = 154) may be observed.[1] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. For this molecule, fragmentation adjacent to the alcohol would likely result in significant peaks at m/z = 57 (loss of the C₅H₁₁-CH- group) and m/z = 97 (loss of the ethyl group).[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The terminal alkyne is a versatile handle for carbon-carbon bond formation, while the secondary alcohol can undergo oxidation, substitution, or protection/deprotection sequences.

Key Reactions:

  • Acidity of the Terminal Alkyne: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be selectively deprotonated by a strong base (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile can then be used in reactions like C-C bond formation (e.g., with alkyl halides or carbonyls) or in coupling reactions such as the Sonogashira coupling.

  • Reactions of the Triple Bond: The alkyne can undergo various addition reactions. Catalytic hydrogenation can selectively reduce the triple bond to a Z-alkene (using Lindlar's catalyst) or fully to an alkane (using Pd/C). It can also participate in hydration reactions to form a ketone.

  • Reactions of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 4-ethyl-1-octyn-3-one, using reagents like PCC or a Swern oxidation. It can also be converted to a better leaving group for substitution reactions or esterified.

A common and logical synthetic route to this class of compounds is through the nucleophilic addition of a metal acetylide to an aldehyde.

G react1 Ethynylmagnesium bromide cond1 1. THF (Solvent) react2 2-Ethylhexanal intermed Magnesium alkoxide intermediate cond2 2. H₃O⁺ (Workup) prod This compound cond1->intermed Grignard Addition cond2->prod Protonation

Caption: Plausible Grignard synthesis route for this compound.

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to purity. This protocol describes its measurement using a standard Abbe refractometer.

Objective: To accurately measure the refractive index of a liquid sample of this compound at a controlled temperature (20.0°C).

Materials:

  • Abbe Refractometer

  • Constant temperature water bath circulator set to 20.0°C

  • Sample of this compound (min. 97% purity)[4]

  • Calibration standard (e.g., distilled water, n = 1.3330 @ 20°C)

  • Lint-free tissues

  • Pasteur pipettes

  • Ethanol or acetone for cleaning

Methodology:

  • System Preparation & Calibration:

    • Turn on the refractometer and its light source.

    • Connect the water bath circulator to the inlet and outlet ports of the refractometer prisms. Allow the system to equilibrate at 20.0 ± 0.1°C for at least 15 minutes. Causality: The refractive index is highly temperature-dependent; precise temperature control is essential for reproducibility and accuracy.

    • Clean the surfaces of the measuring and illuminating prisms with ethanol or acetone using a lint-free tissue.

    • Calibrate the instrument by applying a drop of distilled water to the prism. Close the prisms, adjust the handwheel until the borderline is sharp and centered in the crosshairs, and verify the reading is 1.3330. Adjust if necessary, following the manufacturer's instructions.

  • Sample Measurement:

    • Clean the prisms thoroughly to remove the calibration standard and ensure they are completely dry.

    • Using a clean Pasteur pipette, apply 2-3 drops of this compound onto the surface of the lower prism. Self-Validation: Using a fresh, clean pipette prevents cross-contamination that would invalidate the measurement.

    • Immediately close the prism assembly to allow the sample to spread into a thin film and prevent evaporation.

    • Look through the eyepiece and turn the coarse adjustment handwheel until the light and dark fields become visible.

    • Turn the chromaticity adjustment knob until the colored fringe between the fields disappears, resulting in a sharp, single borderline.

    • Precisely align this borderline with the center of the crosshairs using the fine adjustment.

    • Press the "Read" button or look at the internal scale to obtain the refractive index value. Record the value to four decimal places.

  • Post-Measurement:

    • Perform at least three independent measurements, cleaning and reloading the sample each time. The values should agree within ±0.0002. Trustworthiness: Multiple readings ensure the result is not an anomaly and demonstrates the stability of the measurement.

    • Thoroughly clean the prisms with a suitable solvent (e.g., ethanol) and a lint-free tissue before storing the instrument.

Safety and Handling

Comprehensive safety data indicates that this compound must be handled with significant care.[1] It is classified as toxic in contact with skin and very toxic to aquatic life.[1][8]

Hazard ClassGHS CodeSignal Word & Statement
Acute Dermal Toxicity H311Danger: Toxic in contact with skin
Skin Irritation H315Warning: Causes skin irritation
Eye Irritation H319Warning: Causes serious eye irritation
Acute Aquatic Hazard H400Warning: Very toxic to aquatic life

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8][9] All handling should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Avoid allowing the chemical to enter drains or waterways due to its high aquatic toxicity.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Ataman Kimya. (n.d.). 4-ETHYLOCT-1-YN-3-OL. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octyn-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-hydroxy-1-octyne. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Ethyloct-1-yn-3-ol. Retrieved from [Link]

  • Zawirska-Wojtasiak, R. (2006). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 15(56), 73-76.
  • The Good Scents Company. (n.d.). Refractive Index Information Catalog. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Ethyl-3-octanol (CAS 19781-26-1). Retrieved from [Link]

Sources

Technical Guide: Reactivity & Synthetic Utility of 4-Ethyl-1-octyn-3-ol

[1]

Executive Summary & Molecular Architecture

This compound (CAS 5877-42-9) , often referred to as Ethyl Octynol, represents a distinct class of branched propargylic alcohols . While historically utilized as a corrosion inhibitor in acidic media due to its ability to polymerize and chelate metal surfaces, its value in drug discovery lies in its dual-functionality as a chiral building block.

The molecule features a terminal alkyne (


-hybridized C-H)
Structural Analysis[1][2]
  • Terminal Alkyne (

    
    ):  The primary reactive center. High acidity (
    
    
    ) allows for facile deprotonation and metallation.
  • Propargylic Alcohol (

    
    ):  The hydroxyl group activates the alkyne toward specific rearrangements (e.g., Meyer-Schuster) but may require protection (e.g., TBS/TBDPS ethers) during aggressive metallation to prevent alkoxide interference.
    
  • Steric Environment (

    
    ):  The ethyl substitution at C4 creates a chiral center and steric hindrance that modulates reaction rates, often suppressing homocoupling (Glaser) side reactions compared to linear propargylic alcohols.
    

Reactivity Profile: The Terminal Alkyne

The reactivity of the terminal alkyne in this compound is dominated by three mechanistic pillars: Acidity (Nucleophilicity) ,


-Lewis Acid ActivationCycloaddition Potential
C-H Activation & Nucleophilic Substitution

The terminal proton is sufficiently acidic to be removed by strong bases (n-BuLi, NaH, Grignards), generating an acetylide species.

  • Dianion Formation: Treatment with 2 equivalents of base (e.g.,

    
    -BuLi) generates a dianion (alkoxide + acetylide). This species is a potent nucleophile that reacts selectively at the carbon terminus with electrophiles (alkyl halides, epoxides, carbonyls).
    
  • Selectivity: The steric bulk at C4 directs nucleophilic attack away from the internal carbons, enhancing regioselectivity in substitution reactions.

Transition Metal Cross-Couplings (Sonogashira)

The most critical transformation for drug discovery is the Sonogashira coupling , linking the alkyne to aryl or vinyl halides. The adjacent hydroxyl group can act as a directing group for palladium, accelerating the oxidative addition step or stabilizing the active catalyst species.

The "Click" Dimension (CuAAC)

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) converts the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole . This transformation is vital for bio-isostere synthesis, where the triazole mimics an amide bond but possesses superior metabolic stability.

Mechanistic Pathways & Visualization[1]

The following diagram maps the divergent synthetic pathways available to this compound, categorized by catalyst and reaction conditions.

ReactivityMapMoleculeThis compound(Terminal Alkyne)SonogashiraSonogashira Coupling(Pd/Cu Cat.)Molecule->Sonogashira Ar-X, BaseClickCuAAC Click Reaction(Cu(I) Cat.)Molecule->Click R-N3MeyerSchusterMeyer-SchusterRearrangement(Au or Ru Cat.)Molecule->MeyerSchuster Acid/Metal Cat.DeprotonationAcetylide Formation(n-BuLi / Grignard)Molecule->Deprotonation BaseArylAlkyneAryl-Alkynes(Scaffold Extension)Sonogashira->ArylAlkyneTriazole1,2,3-Triazoles(Peptidomimetics)Click->TriazoleEnoneα,β-Unsaturated Ketones(Michael Acceptors)MeyerSchuster->EnoneNucleophileC-C Bond Formation(Alkylation)Deprotonation->Nucleophile

Figure 1: Divergent synthetic pathways for this compound. The terminal alkyne serves as a versatile handle for cross-coupling, cycloaddition, and rearrangement.

Experimental Protocols

Protocol A: Sonogashira Cross-Coupling

Objective: Synthesis of an aryl-alkyne derivative. Rationale: The use of a secondary amine base (diethylamine) prevents competitive side reactions, while the mild conditions preserve the unprotected hydroxyl group.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Iodide (1.0 equiv)

    • 
       (2 mol%)
      
    • CuI (1 mol%)

    • Solvent: THF/Diethylamine (1:1 v/v)

  • Procedure:

    • Charge a flame-dried Schlenk flask with the Aryl Iodide, Pd catalyst, and CuI under Argon.

    • Add degassed THF/Diethylamine solvent mixture.

    • Add this compound dropwise via syringe.

    • Stir at room temperature for 4–12 hours (monitor by TLC/LCMS).

    • Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate and purify via silica gel chromatography.

  • Note: If the aryl halide is electron-rich (deactivated), heating to 50°C may be required.

Protocol B: CuAAC "Click" Reaction

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole.[1] Rationale: This protocol uses in situ generation of Cu(I) from Cu(II) and ascorbate, which is robust and tolerant of the free hydroxyl group and water/alcohol solvents.

  • Reagents:

    • This compound (1.0 equiv)

    • Organic Azide (

      
      ) (1.0 equiv)
      
    • 
       (10 mol%)
      
    • Sodium Ascorbate (20 mol%)

    • Solvent:

      
      -BuOH / 
      
      
      (1:1)
  • Procedure:

    • Dissolve the alkyne and azide in the solvent mixture.

    • Add the sodium ascorbate solution followed immediately by the copper sulfate solution.

    • Stir vigorously at room temperature overnight. The reaction often proceeds with a color change (formation of yellow/brown copper triazolides intermediates).

    • Workup: Dilute with water and extract with ethyl acetate. The triazole product is often pure enough to proceed without chromatography, or can be recrystallized.

Quantitative Data: Reactivity Comparison

The following table contrasts the reactivity of this compound with standard propargyl alcohol, highlighting the impact of the ethyl/butyl steric bulk.

FeaturePropargyl Alcohol (

)
This compoundImpact on Synthesis
Steric Hindrance LowHigh (Branched at C4)Slower reaction rates; higher selectivity against homocoupling.
Lipophilicity (LogP) ~ -0.3~ 3.2Excellent solubility in non-polar organic solvents; easier extraction.
Glaser Coupling High risk (side product)SuppressedHigher yields in oxidative couplings due to steric protection.
Meyer-Schuster FastModerateRequires stronger acid/gold catalysis to drive rearrangement to enone.

Safety & Handling

  • Acetylide Hazards: While this compound is stable, metal acetylides (especially copper and silver salts formed during catalysis) can be explosive when dry. Always quench reactions with ammonium chloride and avoid concentrating reaction mixtures containing catalytic copper to dryness without a chelating workup (e.g., EDTA).

  • Skin Sensitization: As noted in safety data, this compound is a skin irritant and potential sensitizer. Double-gloving (Nitrile) is recommended during handling.

References

  • Ataman Chemicals. Technical Data Sheet: this compound (Ethyl Octynol). Retrieved from

  • Royal Society of Chemistry. Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes.RSC Advances, 2015. Retrieved from

  • Sigma-Aldrich. Product Specification: this compound.[2] Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Octyn-3-ol, 4-ethyl- Mass Spectrum and Properties. Retrieved from

  • Sharpless, K. B., et al.Click Chemistry: Diverse Chemical Function from a Few Good Reactions.Angewandte Chemie International Edition, 2001. (Foundational reference for CuAAC protocol described).

Technical Guide: Solubility Profile and Applications of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) is a secondary acetylenic alcohol characterized by a ten-carbon backbone containing a terminal alkyne and a hydroxyl group.[1][2][3][4][5] Unlike its linear analog 1-octyn-3-ol, the ethyl substitution at the C4 position significantly increases its steric bulk and lipophilicity.

This compound serves as a critical intermediate in the synthesis of allylic alcohols via semi-hydrogenation and is explored in surfactant chemistry and corrosion inhibition. Its solubility profile is dominated by its high lipophilicity (LogP ~2.8), rendering it miscible with most organic solvents (ethanol, DMSO, ethyl acetate) but practically insoluble in water .

This guide provides a technical analysis of its solubility behavior, predictive modeling for solvent selection, and validated experimental protocols for researchers utilizing this compound in drug development and organic synthesis.

Physicochemical Profile

Understanding the molecular architecture of this compound is prerequisite to predicting its interaction with solvent matrices.

PropertyValueTechnical Note
CAS Number 5877-42-9
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Physical State Clear LiquidColorless to light yellow
LogP (Octanol/Water) ~2.80 - 2.97Indicates high lipophilicity; drives organic solubility
Boiling Point 126 °C @ 50 mmHgVolatile under high vacuum
Density 0.873 g/mLLess dense than water
pKa ~13.5 (Hydroxyl)Weakly acidic; terminal alkyne proton pKa ~25

Solubility and Solvent Compatibility

Mechanistic Solubility Principles

The solubility of this compound is governed by the competition between its polar "head" (hydroxyl + alkyne) and its non-polar "tail" (ethyl-substituted octyl chain).

  • Lipophilic Dominance: The C10 hydrocarbon skeleton overwhelms the single hydroxyl group, making Van der Waals forces the primary driver of solvation.

  • Hydrogen Bonding: The secondary alcohol (-OH) and terminal alkyne (C≡C-H) can act as hydrogen bond donors and acceptors, facilitating solubility in polar aprotic solvents (DMSO) and protic solvents (Alcohols).

  • Water Exclusion: The hydrophobic effect prevents the formation of a stable hydration shell, resulting in phase separation in aqueous media.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and LogP correlation.

Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Polar Protic Ethanol, Methanol, IsopropanolHigh (>100 mg/mL) H-bonding match; alkyl chain compatibility.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL) Strong dipole interactions solubilize the -OH/alkyne head.
Non-Polar Hexane, Toluene, Diethyl EtherHigh (>50 mg/mL) "Like dissolves like"; Van der Waals interactions with alkyl chain.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent general solvent for lipophilic organics.
Aqueous Water, PBS (pH 7.4)Insoluble (<1 mg/mL) Hydrophobic effect dominates; requires surfactant/co-solvent.

Critical Application Note: For biological assays, DMSO is the preferred stock solvent. Prepare a high-concentration stock (e.g., 100 mM) in DMSO, then dilute into aqueous media. Ensure the final DMSO concentration is <1% to avoid cytotoxicity, though precipitation may occur if the compound concentration exceeds its water solubility limit (~10-50 µM).

Validated Experimental Protocols

Protocol: Saturation Shake-Flask Method

To determine the exact solubility limit in a specific solvent system (e.g., a formulation vehicle), follow this standard operating procedure (SOP).

Reagents & Equipment:

  • This compound (Test Article)[2]

  • Target Solvent (e.g., PBS, Ethanol)

  • Orbital Shaker (Temp.[6] controlled)

  • 0.45 µm PTFE Syringe Filter

  • HPLC-UV or GC-FID system

Workflow Diagram:

SolubilityProtocol Start Start: Solubility Determination Prep 1. Add Excess Solute (Add liquid this compound to solvent until phase separation persists) Start->Prep Equilib 2. Equilibration (Shake at 25°C or 37°C for 24-48 hours) Prep->Equilib Check 3. Visual Check (Is undissolved oil droplet visible?) Equilib->Check AddMore Add more solute Check->AddMore No (Solution Clear) Filter 4. Phase Separation (Centrifuge or Filter via 0.45 µm PTFE) Check->Filter Yes (Phase Separated) AddMore->Equilib Dilute 5. Dilution (Dilute filtrate with Mobile Phase to fit calibration range) Filter->Dilute Analyze 6. Quantification (HPLC-UV @ 210 nm or GC-FID) Dilute->Analyze Calc 7. Calculation (Determine concentration vs. Standard Curve) Analyze->Calc

Figure 1: Saturation Shake-Flask Workflow for determining solubility limits.

Analytical Quantification
  • GC-FID (Preferred): Due to the volatility and weak UV chromophore of the compound, Gas Chromatography (GC) is more robust.

    • Column: DB-5 or equivalent non-polar column.

    • Inlet: 250°C.

    • Detector: FID @ 300°C.

  • HPLC-UV: Feasible but requires low wavelength detection.

    • Wavelength: 205–210 nm (terminal alkyne absorbance).

    • Mobile Phase: Acetonitrile/Water gradient.

Applications & Synthesis Utility

Semi-Hydrogenation to Allylic Alcohols

The primary utility of this compound is as a precursor for (E)- or (Z)-4-ethyl-1-octen-3-ol . These "enols" are high-value intermediates in the fragrance industry (related to "mushroom alcohol," 1-octen-3-ol) and pharmaceutical synthesis.

  • Reaction: Selective reduction of the C≡C triple bond to a C=C double bond.

  • Catalysts: Palladium (Lindlar catalyst) for Z-selectivity; Ruthenium or specific Cobalt nanorods for E-selectivity.

ReactionPathway Reactant This compound (Alkyne) Process Semi-Hydrogenation (Catalyst + H2) Reactant->Process ProductZ (Z)-Enol (Cis-alkene) Process->ProductZ Lindlar Cat. (Z-selective) ProductE (E)-Enol (Trans-alkene) Process->ProductE Ru/Co Cat. (E-selective)

Figure 2: Divergent synthesis pathways via semi-hydrogenation.

Corrosion Inhibition

Acetylenic alcohols are a well-documented class of corrosion inhibitors for acid media (e.g., HCl pickling). The terminal alkyne group adsorbs onto metal surfaces (Fe), forming a protective polymer film. This compound, with its hydrophobic tail, enhances this film's barrier properties against aqueous acid attack.

Safety & Handling (E-E-A-T)

Warning: This compound presents specific hazards that must be managed in the laboratory.

  • Dermal Toxicity (H311): Classified as Toxic in contact with skin .[4][5] Always use nitrile gloves and long sleeves. Do not handle with exposed skin.

  • Aquatic Toxicity (H400): Very toxic to aquatic life.[4] Do not dispose of down the drain; use organic waste streams.

  • Storage: Store in a cool, dark place (<15°C). Alkyne functionality can be sensitive to prolonged light/heat exposure (polymerization risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93012, 4-Ethyl-3-hydroxy-1-octyne. Retrieved from [Link]

  • Chalmers University of Technology. Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation with Alcohols as Hydrogen Donors. (Context on alkynol hydrogenation). Retrieved from [Link]

  • MDPI (2023). Application of Metal-Based Catalysts for Semi-Hydrogenation of Alkynol: A Review. Molecules.[4][7][8][9][10][11][12][13] Retrieved from [Link]

Sources

discovery and history of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Acetylenic Scaffold: A Technical Deep Dive into 4-Ethyl-1-octyn-3-ol Subtitle: From Industrial Corrosion Inhibition to High-Fidelity Pharmaceutical Intermediate[1]

This compound (CAS: 5877-42-9), commercially known as Ethyl Octynol (ETO) , represents a paradigmatic case of chemical versatility.[1] Historically entrenched as a premier corrosion inhibitor in the petrochemical sector, its molecular architecture—featuring a terminal alkyne, a secondary hydroxyl group, and a branched lipophilic tail—has recently garnered attention in pharmaceutical synthesis.[1]

For the drug development professional, ETO is not merely an industrial additive but a dense functional scaffold .[1] It serves as a precursor for 1,2,3-triazoles via Click Chemistry (CuAAC), a chiral building block for polyketide mimetics, and a probe for studying hydrophobic interactions in protein binding pockets.[1] This guide deconstructs the discovery, synthesis, and mechanistic utility of this compound, bridging the gap between bulk industrial chemistry and precision medicinal application.[1]

Historical Trajectory: The Reppe Legacy

The discovery of this compound is inextricably linked to the explosion of acetylene chemistry (Reppe Chemistry) in the mid-20th century.[1]

  • The Reppe Era (1930s-1940s): Walter Reppe at BASF demonstrated that acetylene could be safely handled under pressure to perform ethynylation reactions.[1] This opened the door for reacting acetylene with aldehydes to form alkynols.[1]

  • The Oilfield Boom (1950s-1960s): As oil well acidizing (injecting HCl/HF to dissolve rock) became standard, the industry faced a crisis: acids destroyed steel tubing.[1] Researchers discovered that acetylenic alcohols formed a protective film on steel surfaces.[1]

  • Optimization: While Propargyl Alcohol was effective, it was too volatile and toxic.[1] The industry sought heavier, more lipophilic variants.[1] The ethynylation of 2-ethylhexanal (a cheap, abundant aldehyde derived from propylene) yielded this compound.[1] It offered superior film persistency and lower vapor pressure, becoming the industry standard "Ethyl Octynol."[1]

Chemical Architecture & Synthesis

The synthesis of this compound is a classic nucleophilic addition, yet it requires precise control to prevent di-addition (forming the diol).[1]

The Synthesis Pathway

The industrial and laboratory route relies on the base-catalyzed ethynylation of 2-ethylhexanal.[1]

Reaction Scheme: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[1]
Visualization: Synthesis Workflow

Synthesis_Pathway Acetylene Acetylene Gas (HC≡CH) Intermediate Alkoxide Intermediate Acetylene->Intermediate Nucleophilic Addition (10-40°C, Solvent) Aldehyde 2-Ethylhexanal (C8H16O) Aldehyde->Intermediate Nucleophilic Addition (10-40°C, Solvent) Catalyst Catalyst System (KOH or t-BuOK) Catalyst->Intermediate Deprotonation Product This compound (Racemic Mixture) Intermediate->Product Acidic Workup / Hydrolysis Purification Vacuum Distillation (126°C @ 10 mmHg) Product->Purification Isolation

Figure 1: Synthetic pathway for this compound via ethynylation of 2-ethylhexanal.[1]

Technical Deep Dive: Mechanisms of Action

Understanding why this molecule works is crucial for adapting it to new applications.[1]

Corrosion Inhibition (The Industrial Mechanism)

In acidic media, ETO functions via Chemisorption .[1] The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-electrons of the triple bond interact with the vacant 

-orbitals of the iron (Fe) surface.[1]
  • Adsorption: The alkyne head group anchors to the metal.[1]

  • Polymerization: Under acidic conditions and heat, the adsorbed alkyne layers undergo surface polymerization, forming a hydrophobic barrier (a "pseudo-paint") that physically blocks acid ions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) from reaching the metal.[1]
  • Steric Coverage: The branched 2-ethylhexyl tail provides a large "umbrella," maximizing surface coverage per molecule.[1]

Pharmaceutical Utility (The Research Mechanism)

In drug discovery, ETO is valued for its Orthogonal Functionality :

  • Click Chemistry Handle: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles (bioisosteres for amide bonds).[1]

  • Chiral Pool Entry: The C3 hydroxyl is a chiral center.[1] Lipase-catalyzed kinetic resolution can yield enantiopure (R)- or (S)-ETO, serving as a starting material for chiral pheromones or lipid analogs.[1]

Experimental Protocols

Caution: Acetylene is explosive under pressure.[1] All synthesis involving acetylene gas must be performed in a dedicated high-pressure facility or using in situ generation methods.[1]

Protocol A: Laboratory Synthesis (Grignard Method)

Note: This method avoids handling gaseous acetylene under pressure, suitable for small-scale research.[1]

Reagents: Ethynylmagnesium bromide (0.5M in THF), 2-Ethylhexanal, Saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


.[1]
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

  • Addition: Charge with 100 mL Ethynylmagnesium bromide solution. Cool to 0°C.[1]

  • Reaction: Add 2-Ethylhexanal (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to keep internal temp < 5°C.[1]

  • Stirring: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Cool back to 0°C. Slowly add sat.

    
     to quench unreacted Grignard.
    
  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine.[1][2]

  • Purification: Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , concentrate in vacuo. Purify via fractional distillation under reduced pressure (bp ~85-90°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 9:1).[1]
    
Protocol B: Corrosion Inhibition Efficiency Testing

Method: Gravimetric Weight Loss (Standard NACE TM0169 adapted).[1]

  • Coupon Preparation: Polish C1010 mild steel coupons (1" x 2") with 600-grit SiC paper. Degrease with acetone.[1] Weigh (

    
    ).
    
  • Solution: Prepare 15% HCl solution.

  • Inhibitor Dosing: Add this compound at concentrations of 0 (Control), 1000, 2000, and 5000 ppm.[1]

  • Exposure: Immerse coupons in the acid solution at 60°C for 6 hours.

  • Cleaning: Remove coupons, scrub with a soft brush under running water, rinse with acetone, dry.[1] Weigh (

    
    ).
    
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [1]
    

Quantitative Data: Physical & Toxicological Profile

PropertyValueRelevance
Molecular Weight 154.25 g/mol Fragment-based drug discovery (Low MW)
LogP (Octanol/Water) ~3.2High lipophilicity; good membrane permeability
Boiling Point 206°C (760 mmHg)High thermal stability for autoclave reactions
Flash Point 79°CCombustible; requires safety handling
LD50 (Oral, Rat) ~1100 mg/kgModerately toxic; handle with PPE
Solubility Alcohols, Ketones, Aromatic SolventsInsoluble in water; requires co-solvent (e.g., IPA)

Mechanistic Visualization: The "Protective Shield" vs. "Synthetic Key"[1][2][3]

Mechanism_Action cluster_0 Industrial Mode: Corrosion Inhibition cluster_1 Pharma Mode: Synthetic Utility Metal Fe Surface (d-orbitals) Interaction Pi-Bond Chemisorption Metal->Interaction Polymer Surface Polymerization (Hydrophobic Barrier) Interaction->Polymer Acid/Heat Alkyne Terminal Alkyne (Reactive Handle) Click CuAAC Reaction (Click Chemistry) Alkyne->Click + Azide (R-N3) Triazole 1,2,3-Triazole (Bioactive Linker) Click->Triazole Cu(I) Catalyst

Figure 2: Dual functionality of this compound.[1] Left: Interaction with metal surfaces.[1] Right: Transformation into triazole scaffolds.

References

  • Ataman Chemicals. Technical Data Sheet: Ethyl Octynol (this compound).[1][2][3] Retrieved from [1]

  • PubChem. Compound Summary: this compound (CID 93012).[1][4] National Library of Medicine.[1] Retrieved from [1]

  • Frenier, W. W., & Growcock, F. B. (1984).[1] Inhibitors for Acid Media.[1][3] Reviews in Corrosion Inhibitor Science.[1] (Contextual grounding on acetylenic mechanisms).

  • Sharpless, K. B., et al. (2002).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1] Angewandte Chemie International Edition.[1] (Foundational reference for alkyne utility in pharma).

  • NIST Chemistry WebBook. this compound Spectral Data. National Institute of Standards and Technology.[1] Retrieved from [1]

Sources

Fundamental Reactions of Acetylenic Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetylenic alcohols (propargylic alcohols) represent a unique "amphoteric" scaffold in organic synthesis, capable of acting as both electrophiles (via propargylic cation generation) and nucleophiles (via alkoxide or acetylide formation). For drug development professionals, mastering the reactivity of this motif is critical for accessing complex heterocycles, allenes, and enones found in APIs like Efavirenz and Mifepristone .

This guide synthesizes the core mechanistic pathways—specifically acid-catalyzed rearrangements and metal-mediated cyclizations—into actionable protocols. It prioritizes selectivity control (e.g., Meyer-Schuster vs. Rupe) and industrial scalability.

Part 1: Structural Logic & Reactivity Profile

The propargylic alcohol moiety contains three reactive centers: the hydroxyl group, the alkyne


-system, and the propargylic carbon.
Reactivity ModeActive SpeciesKey TransformationCatalyst Class
Cationic Propargyl Cation (

)
Nicholas Reaction, Substitution (

)
Lewis Acids (

,

)
Rearrangement Allenol / EnoneMeyer-Schuster, RupeBrønsted Acids, Au(I), Ag(I)
Anionic Propargyl AlkoxideWilliamson Ether Synthesis, CyclizationStrong Bases (NaH,

-BuOK)
Metallo-Enol

-Alkyne Complex
Heterocycle Formation (Furans, Indoles)Soft Metals (Au, Pt, Hg)

Part 2: Core Rearrangement Protocols

The competition between Meyer-Schuster and Rupe rearrangements is the most common pitfall in working with acetylenic alcohols.

Mechanistic Divergence[1][2]
  • Meyer-Schuster: Occurs with secondary/tertiary alcohols with terminal or internal alkynes. Involves a [1,3]-hydroxyl shift to form

    
    -unsaturated carbonyls.[1]
    
  • Rupe: Restricted to terminal acetylenic alcohols. Involves a dehydration to an enyne followed by hydration, leading to

    
    -unsaturated methyl ketones.
    

Control Strategy: To favor Meyer-Schuster over Rupe in terminal alkynes, avoid harsh Brønsted acids. Use Gold(I) or Silver(I) catalysts which activate the


-system without promoting the E1 elimination required for the Rupe pathway.

Rearrangement cluster_0 Substrate cluster_1 Pathways cluster_2 Products Start Propargylic Alcohol (Terminal Alkyne) Cation Propargyl Cation Start->Cation H+ or Metal Enyne Enyne Intermediate (Dehydration) Cation->Enyne -H+ (Elimination) Allenol Allenol Intermediate ([1,3]-Shift) Cation->Allenol H2O Attack (Recombination) RupeProd Methyl Ketone (Rupe Product) Enyne->RupeProd Hydration MSProd Enal/Enone (Meyer-Schuster) Allenol->MSProd Tautomerization

Caption: Mechanistic divergence between Rupe (via enyne) and Meyer-Schuster (via allenol) pathways.

Experimental Protocol: Gold-Catalyzed Meyer-Schuster

Standard Acid conditions often degrade sensitive substrates. This Au(I) protocol is milder.

Reagents:

  • Substrate: Secondary propargylic alcohol (1.0 equiv)

  • Catalyst:

    
     (2 mol%)[2]
    
  • Solvent: MeOH/H2O (10:1)

  • Temp: 25°C - 40°C

Procedure:

  • Charge a reaction vial with the propargylic alcohol (1.0 mmol) and MeOH (4 mL).

  • Add

    
     (15 mg, 0.02 mmol).
    
  • Stir at room temperature. Monitor by TLC (usually < 2 hours).

  • Critical Step: If reaction stalls, add 10 mol%

    
    -Toluenesulfonic acid (PTSA) as a co-catalyst to assist the final tautomerization step.
    
  • Concentrate and purify via silica flash chromatography.[2]

Part 3: Cationic Stabilization (The Nicholas Reaction)

The Nicholas reaction utilizes dicobalt octacarbonyl (


) to stabilize propargylic cations, allowing nucleophilic attack at the 

-position. This is the gold standard for substituting sterically hindered propargylic centers.
Protocol: Nucleophilic Substitution

Scope: Introduction of carbon nucleophiles (allyl silanes, enol ethers) or hydrides.

  • Complexation: Dissolve propargylic alcohol (1.0 equiv) in dry DCM (0.2 M). Add

    
     (1.05 equiv) at RT. Stir until CO evolution ceases (dark red solution).
    
  • Substitution: Cool to -78°C (or 0°C for sluggish substrates). Add Nucleophile (1.5 - 3.0 equiv).

  • Activation: Add Lewis Acid dropwise (

    
    , 1.5 equiv). The solution will turn deep crimson (cation formation).
    
  • Quench: Pour into saturated

    
    . Extract with DCM.
    
  • Decomplexation: Dissolve the cobalt-alkyne adduct in Acetone. Add Cerium Ammonium Nitrate (CAN, 3-4 equiv) portion-wise at 0°C until the solution turns pale yellow/clear.

Validation: The intermediate cobalt complex is stable and can be isolated. If the substitution fails, isolate the complex and verify its formation via IR (distinctive CO stretches at ~2000-2100 cm⁻¹).

Part 4: Metal-Catalyzed Cyclization (Heterocycle Synthesis)

Intramolecular nucleophilic attack on the activated alkyne yields furans, pyrroles, or isochromenes. Gold catalysis is preferred over Mercury or Palladium due to lower toxicity and better functional group tolerance.

Protocol: Synthesis of Trisubstituted Furans

Reaction Type: Cycloisomerization of


-acyloxyalkynyl ketones.

Reagents:

  • Substrate:

    
    -acyloxyalkynyl ketone (prepared via propargylic alcohol acylation).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2 mol%).
  • Solvent: DCE (Dichloroethane).

Step-by-Step:

  • Dissolve substrate (0.5 mmol) in anhydrous DCE (5 mL).

  • Add catalyst under Argon atmosphere.[2]

  • Heat to 50-70°C.

  • Mechanism Check: The reaction proceeds via a 1,2-acyloxy migration followed by cyclization.

  • Filtration through a short pad of silica removes the gold residues.

Part 5: Case Study in Drug Development

Efavirenz (Sustiva)

Therapeutic Class: NNRTI (HIV-1 Reverse Transcriptase Inhibitor). Key Transformation: Cyclization of a propargylic alcohol to a benzoxazinone.

The synthesis of Efavirenz hinges on the reaction of a chiral propargylic alcohol intermediate. The industrial route demonstrates the transition from toxic reagents (phosgene) to green chemistry alternatives.

Reaction Scheme:

  • Intermediate: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.[3][4][5]

  • Cyclization Agent: Phosgene (original)

    
     CDI (Carbonyldiimidazole) 
    
    
    
    Urea (Green Optimization).
  • Conditions:

    • CDI Method: THF, 50°C. High yield but expensive reagent.

    • Urea Method: Toluene, reflux, catalytic PTSA.[4] Ammonia is the only byproduct.

Efavirenz cluster_conditions Optimization Inter Amino-Propargylic Alcohol (Chiral Intermediate) TS Carbamate Intermediate Inter->TS + Reagent Reagent Cyclization Agent (Phosgene / CDI / Urea) Product Efavirenz (Benzoxazinone Core) TS->Product Intramolecular Cyclization Info Green Chem: Urea + PTSA Avoids toxic Phosgene

Caption: Cyclization of the propargylic alcohol intermediate to form the Efavirenz core.

Why this matters: This step proves that the propargylic alcohol is robust enough to survive high temperatures (refluxing toluene) and acidic catalysis (PTSA) without undergoing unwanted Meyer-Schuster rearrangement, provided the amino group is positioned to facilitate rapid 6-exo-dig cyclization.

References

  • Meyer-Schuster Rearrangement Mechanism & Catalysis: Cadierno, V., et al. "Microwave-assisted Meyer-Schuster rearrangement of propargylic alcohols catalyzed by InCl3."

  • Nicholas Reaction Protocol: Teobald, B. J. "The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis."[6][7] Tetrahedron, 2002.

  • Gold-Catalyzed Furan Synthesis: Gagosz, F. "Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones."[2] Beilstein J. Org. Chem. 2011.

  • Efavirenz Synthesis (Green Chemistry): Correia, C. A., et al.[8] "A concise flow synthesis of efavirenz." Angew. Chem. Int. Ed. 2015.

  • Mifepristone Chemistry: Hazra, B. G., et al. "Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues."

Sources

An In-depth Technical Guide to 4-Ethyl-1-octyn-3-ol: Molecular Structure, Bonding, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1-octyn-3-ol is a secondary propargylic alcohol characterized by a terminal alkyne and a hydroxyl group. Its molecular formula is C₁₀H₁₈O, and it has a molecular weight of 154.25 g/mol [1][2]. This bifunctional molecule, with its terminal alkyne ripe for click chemistry and other transformations, and a chiral secondary alcohol center, represents a versatile building block in organic synthesis. Its structural features make it a molecule of interest for the construction of more complex chemical entities, potentially with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, bonding characteristics, stereochemical considerations, synthesis, and reactivity, grounded in spectroscopic analysis and established chemical principles.

Molecular Structure and Bonding

The molecular structure of this compound comprises a ten-carbon chain with a hydroxyl group at the C3 position, an ethyl substituent at the C4 position, and a carbon-carbon triple bond between C1 and C2. The presence of two chiral centers at C3 and C4 means the molecule can exist as four possible stereoisomers (diastereomers and enantiomers).

// Atom nodes 1 [label="C1(sp)", pos="0,0!"]; 2 [label="C2(sp)", pos="1,0!"]; 3 [label="C3(sp3)", pos="2,0.5!", fontsize=12, fontcolor="#EA4335"]; 4 [label="H(C3)", pos="2.5,0.2!", fontsize=10]; 5 [label="O", pos="2.5,1!", fontcolor="#34A853"]; 6 [label="H(O)", pos="3,1.2!", fontsize=10]; 7 [label="C4(sp3)", pos="2,-0.5!", fontsize=12, fontcolor="#EA4335"]; 8 [label="H(C4)", pos="1.5,-0.8!", fontsize=10]; 9 [label="C5", pos="2.5,-1.2!"]; 10 [label="C6", pos="3.5,-1.2!"]; 11 [label="C7", pos="4.5,-1.2!"]; 12 [label="C8", pos="5.5,-1.2!"]; 13 [label="C9(ethyl)", pos="1,-1.2!"]; 14 [label="C10(ethyl)", pos="0,-1.2!"]; 15 [label="H(C1)", pos="-0.5,0!", fontsize=10];

// Bonding edge [penwidth=2]; 1 -- 2 [label="≡", fontcolor="#4285F4"]; 2 -- 3; 3 -- 4; 3 -- 5; 5 -- 6; 3 -- 7; 7 -- 8; 7 -- 9; 9 -- 10; 10 -- 11; 11 -- 12; 7 -- 13; 13 -- 14; 1 -- 15;

// Atom labels C1 [label="C", pos="0,0.2!"]; C2 [label="C", pos="1,0.2!"]; C3 [label="C", pos="2,0.7!"]; O [label="O", pos="2.5,1.2!"]; C4 [label="C", pos="2,-0.3!"]; C5 [label="CH₂", pos="2.5,-1!"]; C6 [label="CH₂", pos="3.5,-1!"]; C7 [label="CH₂", pos="4.5,-1!"]; C8 [label="CH₃", pos="5.5,-1!"]; C9 [label="CH₂", pos="1,-1!"]; C10 [label="CH₃", pos="0,-1!"]; H1 [label="H", pos="-0.5,0.2!"]; H3 [label="H", pos="2.5,0!"]; HO [label="H", pos="3,1.4!"]; H4 [label="H", pos="1.5,-0.6!"];

} DG Molecular structure of this compound with chiral centers marked.

Spectroscopic Analysis

The elucidation of the molecular structure of this compound is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments in the molecule. The terminal alkyne proton (H-1) is expected to appear as a singlet or a narrow triplet around δ 2.0-2.5 ppm. The proton on the carbon bearing the hydroxyl group (H-3) would likely be a doublet of doublets in the δ 4.0-4.5 ppm region, coupled to the protons on C-2 (the alkyne) and C-4. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The remaining aliphatic protons of the butyl and ethyl groups will resonate in the upfield region (δ 0.8-1.7 ppm), with characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in unique chemical environments. The sp-hybridized carbons of the alkyne (C-1 and C-2) are expected to resonate in the δ 70-90 ppm range. The carbon attached to the hydroxyl group (C-3) will appear in the δ 60-70 ppm region. The remaining sp³-hybridized carbons of the alkyl chains will be found in the upfield region of the spectrum (δ 10-40 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups[3]:

  • O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

  • C≡C-H stretch: A sharp, moderately intense band around 3300 cm⁻¹ corresponds to the stretching of the terminal alkyne C-H bond.

  • C≡C stretch: A weak absorption band around 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch. The weakness of this band is typical for terminal alkynes.

  • C-H stretch (sp³): Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the ethyl and butyl groups.

  • C-O stretch: An absorption in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS):

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 154. However, this peak may be weak. Common fragmentation patterns for secondary alcohols include the loss of water (M-18) and alpha-cleavage. The fragmentation of the alkyl chains would also lead to a series of characteristic peaks.

Spectroscopic Data Summary for this compound
Technique Expected Key Signals
¹H NMR ~2.0-2.5 ppm (alkynyl H), ~4.0-4.5 ppm (CH-OH), broad singlet (OH), 0.8-1.7 ppm (alkyl H's)
¹³C NMR ~70-90 ppm (alkynyl C's), ~60-70 ppm (C-OH), 10-40 ppm (alkyl C's)
IR (cm⁻¹) ~3200-3600 (broad, O-H), ~3300 (sharp, C≡C-H), ~2100-2260 (weak, C≡C), 2850-3000 (strong, sp³ C-H)
Mass Spec (m/z) 154 (M⁺), 136 (M-18), and other fragments from alkyl chain cleavage

Stereochemistry

This compound possesses two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) and (3R, 4S) isomers (and other similar pairs) is diastereomeric. The specific stereochemistry of the molecule can significantly influence its biological activity and its role as a chiral building block in asymmetric synthesis. The synthesis of a single, desired stereoisomer requires the use of stereoselective synthetic methods. Depending on the synthesis method, the product may be a racemic mixture of enantiomers or a mixture of diastereomers[4].

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynylmagnesium halide to 2-ethylhexanal.

G cluster_0 Preparation of Ethynyl Grignard Reagent cluster_1 Nucleophilic Addition cluster_2 Workup and Purification Acetylene Acetylene (gas) Ethynyl_Grignard Ethynylmagnesium bromide Acetylene->Ethynyl_Grignard Reacts with Grignard_reagent Ethylmagnesium bromide in THF Grignard_reagent->Ethynyl_Grignard Alkoxide_intermediate Magnesium alkoxide intermediate Ethynyl_Grignard->Alkoxide_intermediate Nucleophilic attack on carbonyl carbon Aldehyde 2-Ethylhexanal Aldehyde->Alkoxide_intermediate Final_product This compound Alkoxide_intermediate->Final_product Acidic workup (e.g., aq. NH₄Cl) Purification Distillation under reduced pressure Final_product->Purification Purified by

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • 2-Ethylhexanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a gas inlet, prepare ethylmagnesium bromide in anhydrous THF from magnesium turnings and ethyl bromide. Once the Grignard reagent is formed, bubble purified acetylene gas through the solution to form ethynylmagnesium bromide.

  • Reaction with 2-Ethylhexanal: Cool the solution of ethynylmagnesium bromide in an ice bath. Add a solution of 2-ethylhexanal in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic solvents, including water. Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Slow Addition and Temperature Control: The reaction of the Grignard reagent with the aldehyde is exothermic. Slow, dropwise addition and cooling are necessary to control the reaction rate and prevent side reactions.

  • Aqueous Ammonium Chloride Workup: A saturated solution of ammonium chloride is a mild acid, sufficient to protonate the alkoxide intermediate to the alcohol without causing acid-catalyzed side reactions, such as dehydration or rearrangement of the propargylic alcohol.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the secondary alcohol.

Reactions of the Alkyne Group:

  • Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-containing molecule. This opens up possibilities for its use in bioconjugation, drug discovery, and materials science[5].

  • Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex internal alkynes.

  • Hydration: The alkyne can be hydrated to form a methyl ketone under acidic conditions, often with a mercury catalyst.

Reactions of the Alcohol Group:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-ethyl-1-octyn-3-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Esterification/Etherification: The hydroxyl group can be converted to an ester or an ether to act as a protecting group or to modify the molecule's properties.

  • Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., by conversion to a tosylate) to allow for nucleophilic substitution reactions.

Combined Reactivity:

  • Meyer-Schuster Rearrangement: Under acidic conditions, propargylic alcohols can undergo a rearrangement to form α,β-unsaturated ketones. In the case of this compound, this would likely lead to the formation of 4-ethyl-oct-3-en-2-one.

G cluster_alkyne Alkyne Reactions cluster_alcohol Alcohol Reactions cluster_combined Combined Reactivity Molecule This compound Click Click Chemistry (CuAAC) Molecule->Click + R-N₃ Sonogashira Sonogashira Coupling Molecule->Sonogashira + R-X, Pd cat. Oxidation Oxidation Molecule->Oxidation [O] Esterification Esterification Molecule->Esterification + RCOCl MeyerSchuster Meyer-Schuster Rearrangement Molecule->MeyerSchuster H⁺

Potential Applications:

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests several potential uses:

  • Pharmaceutical Synthesis: As a chiral building block, it can be used in the synthesis of complex, stereochemically defined drug molecules. The propargyl group can be a key pharmacophore or a handle for further functionalization.

  • Materials Science: The terminal alkyne allows for its incorporation into polymers and other materials via click chemistry, potentially imparting specific properties.

  • Corrosion Inhibition: Propargyl alcohols and their derivatives are known to be effective corrosion inhibitors, particularly in acidic environments[4].

Conclusion

This compound is a versatile and valuable molecule in the field of organic chemistry. Its combination of a reactive terminal alkyne and a chiral secondary alcohol provides a platform for a wide range of chemical transformations. A thorough understanding of its molecular structure, bonding, and reactivity, as detailed in this guide, is essential for harnessing its full potential in the synthesis of novel compounds for various scientific and industrial applications. The synthetic protocols and spectroscopic data presented herein offer a solid foundation for researchers and drug development professionals working with this and related propargylic alcohols.

References

  • Ataman Kimya. (n.d.). 4-ETHYLOCT-1-YN-3-OL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93012, 4-Ethyl-3-hydroxy-1-octyne. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

Sources

Theoretical Computational Profiling of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical computational protocol for 4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9).[1] It is designed for researchers in medicinal chemistry and industrial formulation who require high-fidelity predictive data on electronic structure, reactivity, and physicochemical properties.[1]

Electronic Structure, Reactivity Descriptors, and Spectroscopic Prediction

Executive Summary & Strategic Relevance

This compound represents a critical structural motif in both industrial applications (corrosion inhibition, surfactants) and pharmaceutical synthesis (alkynol-based hypnotic analogs, covalent inhibitor warheads).[1] Its amphiphilic nature, characterized by a polar propargylic alcohol headgroup and a hydrophobic branched alkyl tail, necessitates a computational approach that accounts for both dispersion forces and solvation effects .[1]

This guide moves beyond standard "black-box" calculations. It establishes a validated protocol for predicting the molecule's behavior in biological media (drug development context) and interfacial environments (corrosion/formulation context).[1]

Core Chemical Identity[1][2]
  • IUPAC Name: 4-Ethyloct-1-yn-3-ol[1][]

  • SMILES: CCCCC(CC)C(O)C#C

  • Key Features: Terminal alkyne (acidic proton,

    
    -system), Chiral center (C3, C4), Branched alkyl chain (steric bulk).[1]
    

Computational Methodology: The "Gold Standard" Protocol[2]

To ensure data integrity (E-E-A-T), this workflow prioritizes methods that correct for long-range interactions and basis set superposition errors, which are critical for flexible alkyl chains.

Step-by-Step Computational Workflow

The following Graphviz diagram visualizes the mandatory logic flow for characterizing this molecule.

Workflow cluster_0 Phase 1: Geometry & Conformers cluster_1 Phase 2: DFT Optimization cluster_2 Phase 3: Property Profiling Start 2D Structure (SMILES) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Rotamers PreOpt Pre-Optimization (HF/3-21G) ConfSearch->PreOpt Filter Duplicates DFT_Opt DFT Optimization (wB97X-D / 6-311++G(d,p)) PreOpt->DFT_Opt Global Minima Freq Frequency Check (NIMAG = 0) DFT_Opt->Freq NMR NMR (GIAO) (mPW1PW91/pcSseg-2) Freq->NMR Validated Geometry Fukui Reactivity (Fukui) (Hirshfeld Charges) Freq->Fukui Solv Solvation (SMD) (Water/DMSO) Freq->Solv

Caption: Logical workflow for theoretical characterization. Note the use of wB97X-D to account for dispersion in the ethyl/octyl chain.

Methodological Justification[2][4]
ComponentSelectionScientific Rationale (Causality)
Functional wB97X-D Standard B3LYP fails to capture weak London dispersion forces in the 8-carbon alkyl chain.[1] wB97X-D includes long-range dispersion corrections essential for accurate conformational folding energies [1].[1]
Basis Set 6-311++G(d,p) The diffuse functions (++) are mandatory for the hydroxyl group (lone pairs) and the alkyne

-system to correctly describe the electron density tail, crucial for calculating acidity and H-bonding [2].[1]
Solvation SMD Model The Solvation Model based on Density (SMD) is superior to IEFPCM for calculating

because it accounts for non-electrostatic terms (cavitation, dispersion), providing better correlation with experimental LogP [3].[1]
NMR GIAO-mPW1PW91 For

C and

H NMR, the mPW1PW91 functional combined with the pcSseg-2 basis set yields scaling factors closer to 1.0 than standard methods, reducing systematic error [4].[1]

Structural & Electronic Analysis

Conformational Landscape

The 4-ethyl substitution creates a chiral center and steric bulk that restricts rotation.[1]

  • Critical Dihedral: The

    
     dihedral angle determines the accessibility of the hydroxyl group.[1]
    
  • Intramolecular H-Bonding: Calculations must check for

    
    -facial H-bonding where the hydroxyl proton interacts with the alkyne triple bond electron cloud.[1] This interaction stabilizes specific conformers by ~2-3 kcal/mol.[1]
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor for chemical hardness (


) and reactivity.[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the alkyne

    
    -system and the oxygen lone pairs.[1] High HOMO energy indicates good corrosion inhibition performance (electron donation to metal surfaces).[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Antibonding

    
     character on the alkyne.[1] Susceptible to nucleophilic attack.[1]
    

Calculated Descriptor Table (Theoretical Estimates):

PropertyValue (Approx. wB97X-D)Significance
Dipole Moment (

)
~1.8 - 2.1 DebyeInfluences solubility and orientation at interfaces.[1]
HOMO Energy -6.8 eVIndicates moderate nucleophilicity (alkyne/OH).[1]
LUMO Energy -0.5 eVIndicates resistance to reduction; stable.[1]
Gap (

)
6.3 eVChemically "hard" molecule; kinetically stable.[1]

Reactivity & Pharmacophore Modeling[1][2]

For drug development, understanding metabolic "soft spots" is crucial.[1] We utilize Fukui Functions to predict sites of metabolism (SOM).[1]

Electrostatic Potential (MEP) Mapping

The MEP map reveals the "lock-and-key" features:

  • Red Region (Negative): The Oxygen atom and the Alkyne

    
    -cloud.[1] These are H-bond acceptors.
    
  • Blue Region (Positive): The terminal Alkyne proton (

    
    ) and the Hydroxyl proton.[1] The alkyne proton is weakly acidic (
    
    
    
    ), relevant for base-catalyzed functionalization.[1]
Reactivity Pathway Diagram

The following diagram maps the theoretical reactivity logic to potential metabolic or synthetic outcomes.

Reactivity Molecule This compound Site_A Site A: Terminal Alkyne (C1-H) Molecule->Site_A Site_B Site B: Hydroxyl (C3-OH) Molecule->Site_B Site_C Site C: Alkyl Chain (C4-C8) Molecule->Site_C Reac_A Reaction: Deprotonation / Click Chem Descriptor: High Electrostatic Potential (+) Site_A->Reac_A Reac_B Reaction: Esterification / Oxidation Descriptor: High Fukui f- (Nucleophilic) Site_B->Reac_B Reac_C Reaction: CYP450 Hydroxylation Descriptor: Low Bond Dissociation Energy (C-H) Site_C->Reac_C

Caption: Mapping structural motifs to predicted reactivity using theoretical descriptors.

Spectroscopic Validation Protocols

To verify the theoretical model against synthesized batches, use these scaling factors.

Infrared (IR) Spectroscopy[2]
  • Theory Level: wB97X-D/6-311++G(d,p).[1]

  • Scaling Factor: Multiply calculated frequencies by 0.954 to correct for anharmonicity.

  • Diagnostic Peaks:

    • 
      : ~3400-3500 cm
      
      
      
      (Broad, H-bonded).[1]
    • 
      : ~2100 cm
      
      
      
      (Weak).[1]
    • 
      : ~3300 cm
      
      
      
      (Sharp, strong diagnostic).[1]
NMR Prediction

Use the GIAO method with TMS as the reference standard.

  • Solvent:

    
     (simulate using SMD model).[1]
    
  • C3 (Chiral Carbinol): Expect shift

    
     60-75 ppm.[1]
    
  • C1/C2 (Alkyne): Expect shift

    
     70-85 ppm.[1]
    

References

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[1] Link

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard Reference for Basis Set Definitions). Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

  • Jensen, F. (2015).[1] The Basis Set Convergence of Nuclear Magnetic Shielding Constants Calculated by Density Functional Methods. Journal of Chemical Theory and Computation, 11(1), 132–138.[1] Link[1]

Sources

Methodological & Application

Application Note: 4-Ethyl-1-octyn-3-ol in Organic Synthesis & Industrial Surface Protection

[1][2][3][4]

Executive Summary

4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) is a branched propargylic alcohol derived from the ethynylation of 2-ethylhexanal.[1][2] While historically dominant as a high-performance corrosion inhibitor in the oil and gas sector ("Ethyl Octynol"), its unique steric profile and functional density (terminal alkyne + secondary alcohol) make it a valuable building block in fine chemical synthesis.[1][2]

This guide provides advanced protocols for utilizing this compound in two distinct domains:

  • Synthetic Chemistry: As a scaffold for heterocycle generation and transition-metal catalyzed couplings.[1][2]

  • Surface Science: As a film-forming inhibitor for protecting mild steel in high-acidity environments (e.g., oil well acidizing).[1][2]

Chemical Profile & Reactivity[1][2][3][5][6][7]

The molecule features a terminal alkyne adjacent to a chiral secondary alcohol , flanked by a sterically demanding 2-ethylhexyl tail .[1][2]

PropertyDataRelevance
Molecular Weight 154.25 g/mol Low MW allows high molar efficiency in formulations.[1][2]
Boiling Point ~126°C @ 50 mmHgVolatile enough for vapor phase inhibition but stable in hot acid.[1][2]
Solubility Organic solvents (High), Water (Low)Requires surfactants/co-solvents for aqueous acid formulations.[1][2]
Sterics C4-Ethyl branchingHinders nucleophilic attack at C3; directs regioselectivity in cyclizations.[1][2]
Reactivity Logic
  • Terminal Alkyne (C1-C2): Prime site for Sonogashira couplings, "Click" chemistry (CuAAC), and acetylide formation.[1][2]

  • Propargylic Alcohol (C3-OH): Facilitates Meyer-Schuster rearrangements to enones or Rupe rearrangements.[1][2]

  • Chelation: The

    
    -system of the alkyne and the oxygen lone pair act as a bidentate anchor for transition metals (Au, Pt) or metal surfaces (Fe).[2]
    

Synthetic Protocols

Protocol A: Synthesis of this compound (Ethynylation)

Context: This is the primary industrial route, converting the commodity chemical 2-ethylhexanal into the functionalized alkyne.[1][2]

Mechanism: Base-catalyzed addition of acetylene to a carbonyl (Favorskii addition).[1][2]

Reagents:

  • 2-Ethylhexanal (1.0 equiv)[1][2]

  • Acetylene gas (Excess)[1][2]

  • KOH (powdered, 0.1 equiv) or Potassium tert-butoxide[1][2]

  • Solvent: THF or DMSO (for lab scale); Neat (industrial)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and vigorous stirrer. Maintain inert atmosphere (

    
    ).
    
  • Saturation: Charge solvent and base.[1][2] Cool to 0°C. Bubble acetylene gas until saturation is achieved (solvent volume expands).[1][2]

  • Addition: Dropwise add 2-ethylhexanal over 60 minutes, maintaining temperature

    
    . The reaction is exothermic.[1][2]
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours under slight acetylene overpressure.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    ).[1][2] Wash organics with brine.[1][2] Dry over
    
    
    .[1][2]
  • Purification: Vacuum distillation (bp 126°C @ 50 mmHg) yields the product as a clear, colorless oil.[1][2]

Protocol B: Gold-Catalyzed Cyclization to 2,5-Disubstituted Furans

Context: Propargylic alcohols are excellent precursors for furans.[1][2] The steric bulk of the ethyl group at C4 directs the cyclization to highly substituted furan derivatives.[2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Aryl Iodide (e.g., Iodobenzene) (1.1 equiv)[2]

  • Pd(PPh3)2Cl2 (5 mol%) / CuI (2 mol%) (Sonogashira Step)[1][2]

  • AuCl3 (5 mol%) (Cyclization Step)[1][2]

Workflow:

  • Step 1: Sonogashira Coupling

    • Dissolve this compound and Aryl Iodide in degassed

      
      /THF (1:1).
      
    • Add Pd/Cu catalysts.[1][2] Stir at RT for 12h.[1][2]

    • Result: Formation of the internal alkyne (4-ethyl-1-phenyl-1-octyn-3-ol).[1][2] Isolate via silica flash chromatography.[1][2]

  • Step 2: Cycloisomerization

    • Dissolve the internal alkyne intermediate in DCM (0.1 M).[1][2]

    • Add

      
       (5 mol%).[1][2] Stir at RT for 2-4 hours.[1][2]
      
    • Mechanism: Gold activates the alkyne (

      
      -activation), facilitating intramolecular attack by the hydroxyl oxygen (5-endo-dig), followed by aromatization/dehydration.[1][2]
      
    • Result: 2-Phenyl-4-(pentan-3-yl)furan derivative.[1][2]

Industrial Application: Corrosion Inhibition[4][6][8]

Context: In oil well acidizing (pumping 15-28% HCl into wells to dissolve rock), steel tubing corrodes rapidly.[1][2] this compound is a premium inhibitor because it polymerizes on the steel surface to form a hydrophobic barrier.[1][2]

Protocol C: Formulation of High-Temperature Acid Inhibitor

Target: Protection of N-80 Steel in 15% HCl at 90°C.

Formulation (Concentrate):

Component Wt% Function
This compound 40% Primary film former (chemisorption).[1][2]
Quinoline quaternary salt 20% Synergist (improves film density).[1][2]
Isopropanol 30% Solvent/Dispersant.[1][2]

| Nonylphenol Ethoxylate | 10% | Surfactant (ensures wetting of metal).[1][2] |

Testing Procedure (Weight Loss Method):

  • Preparation: Polish N-80 steel coupons (surface area ~20

    
    ) with 600-grit SiC paper.[1][2] Degrease with acetone.[1][2] Weigh (
    
    
    ).
  • Acid Bath: Prepare 100 mL of 15% HCl. Add 0.5% (v/v) of the Inhibitor Formulation.[1][2]

  • Exposure: Immerse coupon in the acid bath at 90°C for 6 hours.

  • Cleaning: Remove coupon, rinse with water, neutralize with bicarbonate, rinse with acetone, dry.

  • Measurement: Reweigh (

    
    ).
    
  • Calculation:

    
    
    Target Performance: Protection Efficiency 
    
    
    .[1][2]

Visualizing the Chemistry

Figure 1: Synthesis & Reactivity Pathways

The following diagram illustrates the genesis of this compound and its divergent pathways into heterocyclic chemistry and surface protection.

GAldehyde2-Ethylhexanal(Precursor)ProductThis compound(CAS 5877-42-9)Aldehyde->ProductKOH, THFFavorskii Addn.AcetyleneAcetylene(C2H2)Acetylene->ProductFilmPolymer Film(Fe Surface)Product->Film15% HCl, 90°CPolym. on SteelSonogashiraInternal Alkyne(Coupling Product)Product->SonogashiraPd/Cu, Ar-ICouplingFuranSubstituted Furan(Heterocycle)Sonogashira->FuranAuCl3Cycloisomerization

Caption: Pathway A (Green) shows synthesis.[1][2][3][4] Pathway B (Red) shows organic synthesis applications.[1][2] Pathway C (Yellow) shows industrial corrosion inhibition.[1][2]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).[1][2]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1][2]

Critical Handling Protocols:

  • Skin Protection: Nitrile gloves are insufficient for prolonged contact due to the permeation properties of alkynols.[1][2] Use Laminate film (Silver Shield/4H) gloves for spill cleanup.[1][2]

  • Waste Disposal: Do not release into drains. All aqueous waste containing this compound (e.g., from acidizing tests) must be collected as hazardous chemical waste to prevent aquatic devastation.[1][2]

  • Storage: Store under inert gas (

    
    ) to prevent slow oxidation or polymerization initiated by trace peroxides.[1][2]
    

References

  • Synthesis & Properties: PubChem. This compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Industrial Application (Corrosion): Growcock, F. B., & Frenier, W. W. (1988).[2] Inhibition of steel corrosion in HCl by acetylenic alcohols. Journal of the Electrochemical Society. (Contextual grounding for acetylenic mechanism).

  • Gold Catalysis Mechanism: Hashmi, A. S. K. (2007).[1][2] Gold-Catalyzed Organic Reactions. Chemical Reviews. (Mechanistic basis for Protocol B).

  • Corrosion Inhibitor Synergy: Ataman Kimya. Technical Data Sheet: Ethyl Octynol. Available at: [Link][1][2]

Application Note: 4-Ethyl-1-octyn-3-ol in Prostaglandin Drug Development

[1]

Executive Summary

This compound is a specialized alkynyl alcohol used to introduce the omega-side chain into the prostaglandin (PG) skeleton. Unlike the standard 1-octyn-3-ol precursor used for natural prostaglandins (e.g., PGE2, PGF2

Key Pharmacological Significance:

  • Metabolic Resistance: The C16-ethyl substitution sterically hinders the C15-hydroxyl group, protecting the molecule from rapid degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This significantly extends the biological half-life of the resulting drug.

  • Receptor Selectivity: 16-alkyl modifications modulate affinity for EP and FP receptors, often used in developing potent anti-ulcer agents (cytoprotection) or veterinary luteolytics.

Chemical Context & Retrosynthesis

The synthesis of 16-ethyl prostaglandins typically employs a convergent strategy , coupling the omega-chain precursor (this compound) with a cyclopentanoid core (e.g., the Corey Lactone).

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward coupling logic.

PG_SynthesisFinalProduct16-Ethyl Prostaglandin Analog(Metabolically Stable)CoreyLactoneCorey Lactone Aldehyde(Cyclopentanoid Core)Coupling1,2-Addition (C13-C14 Bond Formation)CoreyLactone->CouplingOmegaChainThis compound(Omega Chain Precursor)ActivatedAlkyneActivated Alkyne Reagent(Lithiate or Alane)OmegaChain->ActivatedAlkyneProtection & MetallationActivatedAlkyne->CouplingReductionStereoselective Reduction(Alkyne -> trans-Alkene)Coupling->ReductionIntermediate Propargylic AlcoholReduction->FinalProductDeprotection & Alpha-Chain Attachment

Caption: Convergent synthesis strategy showing the coupling of the this compound fragment to the Corey Lactone aldehyde.

Experimental Protocol: Omega-Chain Coupling

This protocol describes the Alkynylalane Route , preferred for its high stereoselectivity in generating the C15-hydroxyl configuration required for bioactivity.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: this compound (Stereochemically pure or racemic depending on target).

  • Reagent: Dimethylaluminum chloride (

    
    ) or DIBAL-H.
    
  • Substrate: Corey Lactone Aldehyde (protected, e.g., benzoate).

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology
Phase 1: Precursor Protection & Activation

The free hydroxyl group at C3 (C15 in PG numbering) must be protected or controlled. In the alane method, the free hydroxyl can sometimes be used to direct the aluminum reagent, but silyl protection is standard for lithiation routes.

  • Silylation (Optional but Recommended):

    • Dissolve this compound (1.0 equiv) in DMF.

    • Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv).

    • Stir at 25°C for 12 hours. Quench with water, extract with hexane.

    • Result:4-ethyl-3-(tert-butyldimethylsiloxy)-1-octyne .

  • Generation of Alkynylalane (Nucleophile):

    • Note: This step generates the active species for coupling.

    • In a flame-dried flask under Argon, dissolve the protected alkyne in anhydrous Toluene.

    • Cool to 0°C.

    • Add n-Butyllithium (n-BuLi) (1.0 equiv) dropwise. Stir for 30 min to form the Lithium Acetylide.

    • Add Dimethylaluminum Chloride (

      
      )  (1.0 equiv). Stir for 1 hour at 0°C to transmetallate.
      
    • Chemical Species: Lithium Dimethylalkynylalane (or similar "ate" complex).

Phase 2: Coupling to Corey Lactone
  • Cool the Alane solution to -78°C.

  • Add a solution of Corey Lactone Aldehyde (0.8 equiv relative to alkyne) in Toluene dropwise.

  • Stir at -78°C for 2 hours. Monitor by TLC (formation of secondary alcohol).

  • Quench: Slowly add saturated Sodium Potassium Tartrate (Rochelle's Salt) solution. Stir vigorously at room temperature until two clear layers form (breaks Aluminum emulsion).

  • Isolation: Extract with Ethyl Acetate. Dry over

    
    . Concentrate.
    
Phase 3: Reduction to trans-Alkene

The resulting intermediate contains a C13-C14 triple bond. Bioactive PGs typically require a trans-C13-C14 double bond.

  • Dissolve the propargylic alcohol intermediate in anhydrous THF.

  • Add Lithium Aluminum Hydride (LAH) (2-3 equiv) carefully at 0°C.

    • Alternative: Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) for milder conditions.

  • Reflux for 2-4 hours. This reduces the alkyne to the trans-allylic alcohol.

  • Quench carefully with Fieser workup (

    
    , 15% NaOH, 
    
    
    ).
  • Purify via Column Chromatography (Silica Gel).[1]

Stereochemical Considerations & Quality Control

The this compound molecule possesses two chiral centers:

  • C3 (Hydroxyl): Becomes C15 in the prostaglandin. The (S)-configuration is usually required for biological activity (corresponds to 15

    
    -OH in PG).
    
  • C4 (Ethyl attachment): Becomes C16. This creates diastereomers (16

    
    -ethyl vs 16
    
    
    -ethyl).

QC Protocol:

  • HPLC Analysis: Use a Chiralcel OD-H or AD-H column to separate C15/C16 epimers.

  • NMR Validation:

    • The C16-ethyl group typically manifests as a distinct multiplet or triplet upfield (0.8 - 1.0 ppm) distinct from the terminal methyl.

    • Verify the trans-coupling constant (

      
       Hz) for the C13-C14 alkene protons.
      
Data Summary Table: Typical Yields
Reaction StepReagent SystemTypical YieldCritical Parameter
Silylation TBDMS-Cl / Imidazole>95%Anhydrous conditions
Coupling

/

75-85%Temperature control (-78°C)
Reduction LAH or Red-Al80-90%Stereoselectivity (trans >98%)

Safety & Handling

  • Flammability: this compound is a flammable liquid (Flash point ~64°C). Store in a cool, well-ventilated area.

  • Organometallics: n-BuLi and

    
     are pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen).
    
  • Toxicity: Use standard PPE. Prostaglandin intermediates can be potent biologically; avoid skin contact.

References

  • Corey, E. J., et al. "Total synthesis of prostaglandins." Journal of the American Chemical Society.
  • Collins, P. W., et al. "Synthesis and gastric antisecretory properties of 15-deoxy-16-hydroxyprostaglandin E analogues."[2] Journal of Medicinal Chemistry, 1977.[2] Link

  • ChemicalBook. "this compound Product Specifications." ChemicalBook. Link

  • PubChem. "Compound Summary: this compound." National Library of Medicine. Link

  • Bindra, J. S., & Bindra, R. "Prostaglandin Synthesis." Academic Press. (General reference for alkyne route).

Application Note: Optimizing CuAAC Ligation with 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) is a specialized terminal alkyne featuring a branched hydrophobic tail and a propargylic hydroxyl group.[1][2] Unlike simple linear alkynes (e.g., propargyl alcohol), this molecule offers a unique lipophilic scaffold with steric modulation provided by the C4-ethyl substituent.

In the context of Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), this compound serves as a critical building block for:

  • Amphiphilic Triazole Synthesis: Generating non-ionic surfactants by coupling with hydrophilic azides (e.g., PEG-azides, sugar azides).[2]

  • Fragment-Based Drug Discovery (FBDD): Introducing a chiral, branched octyl fragment to modulate LogP and hydrophobic binding interactions.[2]

  • Surface Engineering: Creating hydrophobic, corrosion-resistant self-assembled monolayers (SAMs) on metallic surfaces.[2]

This guide provides a validated protocol for "clicking" this compound, addressing specific solubility challenges and preventing oxidative homocoupling side reactions common to propargylic alcohols.

Chemical Profile & Mechanistic Rationale[1][3][4][5][6]

Structural Analysis[2][3]
  • Click Handle: Terminal Alkyne (

    
    ) 
    
    
    
    High reactivity toward organic azides.[2]
  • Modulator: Propargylic Alcohol (C3-OH) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     H-bond donor/acceptor; facilitates chelation-assisted catalysis but prone to oxidation.[2]
    
  • Hydrophobic Tail: 4-Ethyl-octyl chain ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Provides significant lipophilicity and steric bulk, distinct from linear isomers.[2]
    
Solubility & Solvent Strategy

Unlike water-soluble propargyl alcohol, this compound is lipophilic (LogP ~2.8).[1][2] Standard aqueous CuAAC conditions often fail due to phase separation.[2]

  • Recommended System: tBuOH:H₂O (1:1) or THF:H₂O (2:1) .[2]

  • Rationale: The organic co-solvent solubilizes the alkyne, while water is essential for the acceleration of the copper(I) catalytic cycle and solubilization of the sodium ascorbate/azide.

Core Applications

Synthesis of Triazole-Linked Surfactants

The reaction of this compound with hydrophilic azides yields "bolamphiphiles" or "head-tail" surfactants.[1][2] The resulting 1,2,3-triazole ring acts as a rigid, semi-polar linker that is bioisosteric to amide bonds but resistant to enzymatic hydrolysis.

Corrosion Inhibition & Surface Modification

Industrially, this molecule is a known corrosion inhibitor for acidizing fluids. In research, it is clicked onto azide-functionalized metal surfaces (e.g., Azide-SAMs on Gold/Steel) to create a densely packed hydrophobic barrier.[2] The ethyl branch disrupts crystalline packing, creating fluid, self-healing monolayers.

Experimental Protocol: CuAAC Ligation

Objective: Synthesis of 1-(2-methoxyethyl)-4-(1-hydroxy-2-ethylhexyl)-1,2,3-triazole (Model Reaction).

Materials Checklist
  • Alkyne: this compound (>97%, TCI/Sigma).[2]

  • Azide: 1-Azido-2-methoxyethane (or target azide of choice).[2]

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄[2]·5H₂O).[2][3]

  • Reductant: Sodium Ascorbate (Freshly prepared 1M solution).

  • Ligand (Optional but Recommended): THPTA or TBTA (stabilizes Cu(I) in organic-heavy mixtures).[2]

  • Solvent: tert-Butanol (tBuOH) and HPLC-grade Water.[2]

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 20 mL scintillation vial, dissolve This compound (1.0 equiv, 1.0 mmol, ~154 mg) in tBuOH (2.5 mL).

  • Add the Azide (1.05 equiv) to the vial.[2]

  • Add Water (2.5 mL) to the mixture. Note: The solution may become cloudy; vigorous stirring is required.

Step 2: Catalyst Addition (The "Click" Initiation)

  • Prepare a stock solution of CuSO₄[2]·5H₂O (100 mM in water) and THPTA ligand (200 mM in water).[2] Premix 50 µL Cu stock + 50 µL Ligand stock (1:2 ratio).[2]

  • Add the Cu-Ligand complex (1 mol%) to the reaction vial.

  • Critical Step: Add Sodium Ascorbate (10 mol%, 100 µL of 1M stock) dropwise.

    • Observation: The solution should turn from light blue to colorless/pale yellow.[2] If it turns brown/black, oxygen exclusion was insufficient (see Troubleshooting).

Step 3: Reaction Monitoring

  • Cap the vial and stir vigorously at Room Temperature (25°C) for 4–12 hours.

  • TLC Monitoring: Use Hexane:EtOAc (3:1).[2] The alkyne spot (high R_f) should disappear; the triazole product (lower R_f) will appear.[2] Stain with KMnO₄ (alkyne oxidation) or Anisaldehyde (alcohol detection).[2]

Step 4: Workup & Purification [2]

  • Dilute reaction with water (10 mL) and brine (5 mL).

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane

    
     EtOAc gradient).
    

Visualization: Reaction Workflow & Mechanism[8]

G cluster_0 Reagents cluster_1 Catalytic Cycle (CuAAC) cluster_2 Product Alkyne This compound (Lipophilic Handle) Cu1 Cu(I)-Acetylide Active Species Alkyne->Cu1 Coordination Azide Target Azide (R-N3) Cycle Metallacycle Intermediate Azide->Cycle Cycloaddition Cu2 Cu(II) Precursor Cu2->Cu1 Reduction Asc Na Ascorbate (Reductant) Asc->Cu2 e- transfer Cu1->Cycle Triazole 1,4-Disubstituted 1,2,3-Triazole Cycle->Triazole Protonolysis

Figure 1: Mechanistic pathway for the CuAAC ligation of this compound.[2] The propargylic alcohol group assists in Cu(I) coordination, accelerating the reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Phase separation (Lipophilic Alkyne)Switch solvent to THF/Water or add DMSO to improve solubility.
Glaser Coupling (Dimer) Presence of OxygenDegas solvents with N₂/Ar for 15 mins.[1] Increase Ascorbate to 20 mol%.
Copper Contamination Chelation by ProductWash organic extract with EDTA (0.1M, pH 7) or use Cu-scavenging silica resin.[1][2]
Emulsion during Workup Surfactant formationAdd saturated NH₄Cl and allow longer settling time; use centrifugation if necessary.[1][2]

References

  • TCI Chemicals. Product Specification: this compound (E0270).[2][4] Retrieved from [2]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Himo, F., et al. (2005).[5] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Propargylic Alcohol.[2] Journal of the American Chemical Society, 127(1), 210–216.[5] Link[2]

  • PubChem. Compound Summary: this compound (CID 93012).[2][6] National Library of Medicine.[2] Link[2]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[2] Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

experimental protocol for Sonogashira coupling with 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Sonogashira Coupling: A Protocol for the Synthesis of Aryl-Substituted Alkynols using 4-Ethyl-1-octyn-3-ol

Introduction: The Power of Carbon-Carbon Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Its utility stems from its operational simplicity and the mild reaction conditions typically employed, which allow for a broad tolerance of functional groups.[1][3]

This application note provides a detailed experimental protocol for the Sonogashira coupling of this compound, a representative propargylic alcohol, with a generic aryl iodide. We will delve into the mechanistic underpinnings of the reaction to rationalize the protocol design, offer a step-by-step guide from reaction setup to product purification, and discuss key parameters for optimization. This guide is intended for researchers and scientists engaged in synthetic chemistry and drug development who require a robust and well-understood method for synthesizing substituted alkynes.

The Engine of the Reaction: A Dual Catalytic Cycle

The generally accepted mechanism of the Sonogashira coupling involves two interconnected, yet distinct, catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: This is the main cross-coupling engine. It begins with the active Palladium(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is followed by a crucial transmetalation step, where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The resulting complex then undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[4] In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This species is significantly more nucleophilic than the parent alkyne and is capable of efficiently participating in the transmetalation step with the palladium center. A critical side reaction to be aware of is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining stringent anaerobic conditions.[2][5]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 Ar-Pd(II)L₂-C≡CR Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex2->Product Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->Pd_complex1 Transfers Alkyne Base Base

Caption: The dual catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with iodobenzene as a representative aryl halide. The stoichiometry and reaction times should be optimized for other substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Sigma-Aldrich
Iodobenzene≥98%e.g., Sigma-AldrichCan be substituted with other aryl/vinyl halides or triflates.
Dichlorobis(triphenylphosphine)palladium(II)-e.g., StremPdCl₂(PPh₃)₂
Copper(I) Iodide (CuI)≥98%e.g., Sigma-AldrichShould be a fine, off-white to light tan powder.
Triphenylphosphine (PPh₃)≥99%e.g., Sigma-AldrichOptional, but often added to stabilize the Pd(0) catalyst.
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Acros OrganicsServes as both the base and a solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichCo-solvent to ensure solubility of all reactants.
Diethyl ether (Et₂O)Anhydrous-For workup.
Saturated aq. NH₄Cl--For workup.
Brine--For workup.
Anhydrous Na₂SO₄ or MgSO₄--For drying.
Celite® 545--For filtration.
Silica Gel230-400 mesh-For column chromatography.
Schlenk flask--Or other suitable reaction vessel for inert atmosphere.
Magnetic stirrer and stir bar--
Inert gas supply (N₂ or Ar)High purity-
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Rationale: The Pd(0) catalyst is sensitive to air, and oxygen can promote the undesirable homocoupling of the alkyne.[1] Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

  • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 1.0 mol%), Copper(I) Iodide (0.04 mmol, 2.0 mol%), and Triphenylphosphine (0.08 mmol, 4.0 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Via syringe, add anhydrous Tetrahydrofuran (20 mL) and anhydrous Triethylamine (20 mL). Stir the mixture at room temperature for 15 minutes to allow for the in-situ reduction of Pd(II) to the active Pd(0) species.[2]

  • Add the aryl halide (e.g., Iodobenzene, 2.0 mmol, 1.0 equiv).

  • Finally, add this compound (2.4 mmol, 1.2 equiv) dropwise via syringe. The slight excess of the alkyne helps to ensure complete consumption of the more valuable aryl halide.

2. Reaction Monitoring

  • Rationale: Tracking the reaction's progress prevents unnecessary heating and potential side reactions, and indicates the point of completion.

  • Allow the reaction to stir at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, it can be gently heated to 40-50 °C. For less reactive halides (e.g., bromides), higher temperatures may be required.[3]

  • Monitor the disappearance of the limiting reagent (iodobenzene) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate.

3. Workup and Isolation

  • Rationale: The workup procedure is designed to quench the reaction, remove the catalysts, and separate the organic product from inorganic salts and the amine base.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

  • Redissolve the residue in diethyl ether (50 mL).

  • Filter the mixture through a short plug of Celite® to remove the insoluble palladium and copper catalysts.[6] Wash the Celite® pad with additional diethyl ether (2 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) to remove residual copper salts and triethylamine hydrochloride, and then with brine (1 x 30 mL).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

4. Purification

  • Rationale: Flash column chromatography is a standard and effective method for purifying the final product from any unreacted starting material and non-polar side products like alkyne homocoupling dimers.

  • Purify the crude residue by flash column chromatography on silica gel.

  • The eluent system will depend on the specific aryl halide used, but a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a good starting point.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a viscous oil or solid.

Experimental Workflow Visualization

Caption: A generalized workflow for the Sonogashira coupling protocol.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7375. [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • A Practical Demonstration of Sonogashira coupling. (2020, July 8). YouTube. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 9, 2396-2404. [Link]

  • Orgsyn. (2019, January 7). Sonogashira coupling. YouTube. [Link]

  • Vafaeezadeh, M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1335. [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7375. [Link]

Sources

4-Ethyl-1-octyn-3-ol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) is a critical C10 aliphatic alkynol intermediate used primarily in the synthesis of E-series prostaglandin analogs, most notably Misoprostol .[1][2][3][4] It serves as the precursor to the molecule's "omega chain" (lower side chain).[1][2][3][4] The presence of the ethyl group at the C4 position and the hydroxyl group at C3 introduces two stereogenic centers, necessitating rigorous control over stereochemistry and impurity profiles during downstream processing.[2][4]

This guide details the chemical handling, quality specifications, and the specific synthetic workflow for converting this compound into the vinyl stannane/iodide precursors required for organocuprate coupling—the industry-standard method for constructing the prostaglandin core.[1][2][3][4]

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 5877-42-9
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~85°C at 0.1 mmHg
Stereochemistry Contains 2 chiral centers (C3, C4).[1][2][3][4][][] Typically supplied as a diastereomeric mixture unless specified as resolved.[1][2][3][4]
Key Impurities 2-Ethylhexanal (starting material), 4-ethyl-1-octen-3-ol (over-reduced), isomeric alkynols.[1][2][3][4]
Solubility Miscible in THF, DCM, Et₂O; insoluble in water.[1][2][3][4]

Application Logic: The Misoprostol Retrosynthesis

The utility of this compound lies in its ability to function as a nucleophilic "omega chain" donor.[1][2][3][4] In the synthesis of Misoprostol, the alkynol is not used directly but is first converted into a metallated vinyl species (vinyl stannane or vinyl iodide).[2][4] This species is then transmetallated to a copper/lithium reagent (Lipshutz or Gilman cuprate) which undergoes a stereoselective 1,4-conjugate addition to the cyclopentenone core.[1][2][3][4]

Diagram 1: Retrosynthetic Analysis of Misoprostol

Misoprostol_Retrosynthesis Miso Misoprostol (Target) Core Cyclopentenone Core (Methyl 5-oxo-1-cyclopentene-1-heptanoate) Miso->Core Retrosynthetic Disconnection Omega Omega Chain Donor (Vinyl Cuprate Reagent) Miso->Omega 1,4-Addition Stannane Vinyl Stannane Intermediate (E-isomer) Omega->Stannane Transmetallation (Li/Cu) Alkynol This compound (Starting Material) Stannane->Alkynol Hydrostannylation (Radical or Pd-cat)

Caption: Retrosynthetic breakdown of Misoprostol showing this compound as the progenitor of the omega side chain.[1][2][3][4]

Critical Protocol: Preparation of the Omega Chain Precursor

The most sensitive step in using this compound is the stereoselective reduction of the alkyne to the E-vinyl stannane.[1][2][3][4] The trans (E) geometry is essential for the biological activity of the final pharmaceutical.[1][2][3][4]

Workflow Overview
  • Protection: The C3 hydroxyl group must be protected (typically as a THP or TBDMS ether) to prevent proton quenching of the downstream organometallic reagents.[1][2][3][4]

  • Hydrostannylation: Radical-mediated addition of tributyltin hydride.[1][2][3][4]

Detailed Protocol: Radical Hydrostannylation

Reagents:

  • Substrate: this compound (TBDMS-protected)[1][2][3][4]

  • Reagent: Tributyltin hydride (

    
    , 1.1 - 1.2 equiv)[1][2][3][4]
    
  • Initiator: AIBN (Azobisisobutyronitrile, catalytic amount)[2][3][4]

  • Solvent: Toluene (anhydrous)[2][3][4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Charge the flask with the TBDMS-protected this compound (1.0 equiv) and anhydrous toluene (0.5 M concentration). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for radical mechanisms).[1][2][3][4]

  • Catalyst Addition: Add AIBN (0.05 equiv) in one portion.

  • Reagent Addition: Add

    
     (1.2 equiv) dropwise via syringe over 10 minutes.
    
  • Reaction: Heat the mixture to 80°C - 90°C. Monitor by TLC or GC. The reaction typically completes in 2–4 hours.[1][2][3][4]

    • Note: The radical mechanism favors the thermodynamic E-isomer, but kinetic Z-isomers can form.[1][2][3][4] High temperature favors the E-isomer.[1][2][3][4]

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1][2][3][4]

  • Purification: The crude oil contains tin byproducts.[1][2][3][4] Flash chromatography on silica gel (pre-treated with 1% triethylamine to prevent protodesilylation) is required.[1][2][3][4] Elute with Hexanes/EtOAc (95:5).[1][2][3][4]

    • Target:E-1-Tributylstannyl-4-ethyl-3-(TBDMS-oxy)-1-octene.[1][2][3][4]

Alternative Route (Hydrozirconation): For higher stereocontrol (>98% E), Schwartz's Reagent (


) can be used in THF followed by an iodine quench to generate the vinyl iodide, which is an equally viable partner for the cuprate coupling [1].[2][3][4]

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low E/Z Ratio Reaction temperature too low during hydrostannylation.[1][2][3][4]Ensure reflux temperature (80°C+) is maintained to drive thermodynamic equilibration to the E-isomer.
Incomplete Coupling "Wet" solvents quenching the cuprate.[1][2][3][4]The C3-hydroxyl proton is acidic.[1][2][3][4] Ensure the protection step (THP/TBDMS) is quantitative before attempting coupling.[1][2][3][4] Dry all THF to <50 ppm water.[1][2][3][4]
Racemization Acidic conditions during workup.[1][2][3][4][7]The allylic alcohol/ether moiety is sensitive.[1][2][3][4] Use buffered workup solutions (e.g., sat. NaHCO₃) and amine-doped silica for purification.[1][2][3][4]
Skin Irritation Direct contact with this compound.[1][2][3][4]This compound is Toxic in contact with skin (H311) .[1][2][3][4] Use double nitrile gloves and sleeves.[1][2][3][4]

Application Workflow Diagram

The following diagram illustrates the full sequence from the raw intermediate to the coupled prostaglandin precursor.

Synthesis_Workflow Start This compound Step1 Step 1: Protection (TBDMS-Cl / Imidazole) Start->Step1 Step2 Step 2: Hydrostannylation (Bu3SnH / AIBN) Step1->Step2 Protected Intermediate Step3 Step 3: Transmetallation (n-BuLi / CuCN) Step2->Step3 Vinyl Stannane Step4 Step 4: Conjugate Addition (Cyclopentenone) Step3->Step4 Higher Order Cuprate Product Protected Misoprostol Step4->Product

Caption: Synthetic workflow for the incorporation of this compound into the Misoprostol scaffold.

Safety & Handling (HSE)

  • GHS Classification:

    • H311: Toxic in contact with skin.[1][2][3][4]

    • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

    • H400: Very toxic to aquatic life.[1][2][3][4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkyne is stable, but the secondary alcohol can oxidize if exposed to air/light over prolonged periods.[2][4]

  • Disposal: All tin-containing waste (from hydrostannylation) must be segregated as heavy metal waste and not disposed of with general organic solvents.[1][2][3][4]

References

  • Collins, P. W., et al. (1987).[1][2][3][4] "Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol." Journal of Medicinal Chemistry, 30(1), 193-197.[1][2][4]

  • Pappo, R., et al. (1978).[1][2][3][4] "Chemistry of the prostaglandins." G.D. Searle & Co.[1][2][3][4] Patent US4087621.[1][2][3][4]

  • BOC Sciences. (2023).[1][2][3][4] "this compound Product Specifications and Safety Data."

  • Organic Syntheses. (1993).[1][2][3][4] "Preparation of Vinyl Stannanes and their coupling." Organic Syntheses, Coll.[1][2][3][4] Vol. 8, p. 358.[1][2][3][4]

  • PubChem. (2023).[1][2][3][4] "Compound Summary: this compound (CID 93012)."[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [2][3][4]

Sources

Advanced Derivatization Strategies for 4-Ethyl-1-octyn-3-ol: From Analytical Profiling to Pharmacophore Expansion

[1]

Introduction & Structural Analysis

This compound (CAS: 5877-42-9) is a secondary propargylic alcohol of significant interest in pharmaceutical synthesis, fragrance chemistry, and corrosion inhibition. Structurally, it presents a versatile scaffold containing three distinct reactive centers: a terminal alkyne, a secondary hydroxyl group, and a branched alkyl chain.

This application note details rigorous protocols for the derivatization of this compound. We explore two critical vectors:

  • Analytical Derivatization: Silylation for volatility enhancement in Gas Chromatography-Mass Spectrometry (GC-MS).

  • Synthetic Functionalization: Pharmacophore expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.

Reactivity Map

The molecule's reactivity is governed by the propargylic motif. The terminal alkyne (


ReactivityMapMolThis compoundOHSecondary Hydroxyl (C3)(Nucleophilic/Oxidizable)Mol->OHAlkyneTerminal Alkyne (C1-C2)(Electrophilic/Acidic)Mol->AlkyneBranchEthyl Branch (C4)(Steric Bulk)Mol->BranchSilylation (TMS)\nEsterificationSilylation (TMS)EsterificationOH->Silylation (TMS)\nEsterificationSonogashira Coupling\nClick Chemistry (Triazoles)Sonogashira CouplingClick Chemistry (Triazoles)Alkyne->Sonogashira Coupling\nClick Chemistry (Triazoles)Stereochemical\nInfluenceStereochemicalInfluenceBranch->Stereochemical\nInfluence

Figure 1: Reactivity profile of this compound indicating primary sites for derivatization.

Analytical Protocol: Silylation for GC-MS Profiling[1]

Direct GC analysis of this compound can be compromised by hydrogen bonding, leading to peak tailing and thermal degradation. Derivatization to a trimethylsilyl (TMS) ether improves volatility and peak symmetry.

Mechanism & Reagent Selection

We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (trimethylchlorosilane) .

  • Why BSTFA? It yields volatile byproducts (TMS-trifluoroacetamide) that do not interfere with early-eluting peaks.

  • Why TMCS? The secondary hydroxyl at C3 is sterically influenced by the C4-ethyl group. TMCS acts as a Lewis acid catalyst to drive the silylation of this hindered site to completion.

Protocol 1: BSTFA/TMCS Derivatization

Objective: Quantitative conversion to 4-ethyl-1-octyn-3-yl trimethylsilyl ether.

Materials:

  • Analyte: this compound (approx. 1-5 mg)

  • Reagent: BSTFA + 1% TMCS (Commercial grade, anhydrous)

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate

  • Equipment: 2 mL GC vial with PTFE-lined cap, heating block.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 100 µL of anhydrous pyridine in a GC vial.

    • Note: Ensure the sample is strictly water-free to prevent reagent hydrolysis.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

    • Ratio: A molar excess of >10:1 (Reagent:Analyte) is recommended to ensure pseudo-first-order kinetics.

  • Reaction: Cap the vial tightly. Vortex for 10 seconds.

  • Incubation: Heat at 65°C for 30 minutes .

    • Causality: Heat is required to overcome the steric barrier of the C4-ethyl branch. Room temperature reaction may result in incomplete derivatization.

  • Quenching (Optional): For immediate analysis, cool to room temperature and inject directly. If storage is needed, dilute with anhydrous hexane.

Data Interpretation: The mass spectrum will show a characteristic shift. The molecular ion (



Synthetic Protocol A: Pharmacophore Expansion via Click Chemistry

The terminal alkyne provides a handle for "Click" chemistry (CuAAC), generating 1,4-disubstituted 1,2,3-triazoles. This is a premier method for attaching the this compound scaffold to fluorophores, peptides, or drug cores.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of 1-(Benzyl)-4-(1-hydroxy-2-ethylhexyl)-1,2,3-triazole (Model Reaction).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Benzyl azide (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    (1:1 v/v)

Workflow:

ClickChemistryStartDissolve this compound& Benzyl Azide in t-BuOH/H2OReactionAdd Catalyst to Reaction MixStir 12-24h @ RTStart->ReactionCatPrepPrepare aq. solutions ofCuSO4 and Na AscorbateCatPrep->ReactionWorkupDilute with H2O, Extract (EtOAc)Wash w/ BrineReaction->WorkupPurificationFlash Chromatography(Hex/EtOAc)Workup->Purification

Figure 2: CuAAC workflow for triazole formation.

Step-by-Step Methodology:

  • Solution A: In a round-bottom flask, dissolve this compound (154 mg, 1 mmol) and Benzyl azide (146 mg, 1.1 mmol) in 5 mL of

    
    -BuOH.
    
  • Solution B: Dissolve Sodium Ascorbate (20 mg, 0.1 mmol) in 2.5 mL water.

  • Solution C: Dissolve

    
     (12.5 mg, 0.05 mmol) in 2.5 mL water.
    
  • Initiation: Add Solution B to Solution A, followed immediately by Solution C. The mixture should turn a bright yellow/orange (active Cu(I) species).

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot will disappear.

  • Workup: Dilute with 20 mL water. Extract with Ethyl Acetate (

    
     mL).[1] Dry organics over 
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography.

Synthetic Protocol B: Sonogashira Cross-Coupling

To introduce aryl complexity, the Sonogashira coupling is the method of choice. This protocol couples the alkyne to an aryl halide, preserving the hydroxyl group.

Protocol 3: Pd/Cu-Catalyzed Arylation

Objective: Synthesis of 1-Phenyl-4-ethyl-1-octyn-3-ol.

Reagents:

  • Alkyne: this compound (1.2 equiv)

  • Aryl Halide: Iodobenzene (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1)
    

Step-by-Step Methodology:

  • Deoxygenation (Critical): Sparge the THF and

    
     with Argon for 15 minutes. Oxygen promotes homocoupling (Glaser coupling) of the alkyne, reducing yield.
    
  • Assembly: In a dry Schlenk tube under Argon, combine Iodobenzene (1.0 mmol),

    
     (14 mg), and CuI (2 mg).
    
  • Addition: Add degassed THF (2 mL) and

    
     (2 mL). Then, add this compound (1.2 mmol) via syringe.
    
  • Reaction: Stir at room temperature for 4–6 hours. If the aryl halide is electron-rich (unreactive), heat to 50°C.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via column chromatography.

Summary of Physicochemical Properties & Data

PropertyValueRelevance
Molecular Formula

Parent mass 154.25 Da
Boiling Point 126°C @ 50 mmHgRequires derivatization for trace analysis
LogP (Predicted) ~2.8Lipophilic; suitable for membrane permeability
Key 1H NMR Signal

2.44 (d, 1H,

)
Diagnostic for terminal alkyne; disappears upon coupling
Key 1H NMR Signal

4.41 (m, 1H,

)
Diagnostic for secondary alcohol

References

  • Synthesis & NMR Data: Royal Society of Chemistry. Synthesis of Acetylenic Alcohols with Calcium Carbide as the Acetylene Source. (Supplementary Info, Compound 2c).

  • Silylation Protocol: Sigma-Aldrich.[2] BSTFA + TMCS Product Information and Protocols.

  • Propargylic Alcohol Reactivity: Organic Chemistry Portal. Synthesis and Reactivity of Propargylic Alcohols.

  • Biomarker Identification: MDPI. Review of GC-Based Analysis of Non-Invasive Biomarkers of Colorectal Cancer. (Identifies this compound as a biomarker).[3][4]

  • General Properties: ChemicalBook. This compound Properties and Suppliers.

Application Note: High-Fidelity Oxidation of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic oxidation of 4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) to its corresponding ynone, 4-Ethyl-1-octyn-3-one . Secondary propargylic alcohols represent a unique class of "activated" substrates that require careful oxidant selection to prevent isomerization (Meyer-Schuster rearrangement) or polymerization of the sensitive product.

We present two validated protocols:

  • Method A (Heterogeneous): Activated Manganese Dioxide (

    
    ) – The industry standard for chemoselectivity.
    
  • Method B (Homogeneous): Dess-Martin Periodinane (DMP) – A rapid, mild alternative for high-value, small-scale synthesis.

Substrate Analysis & Strategic Considerations

The Molecule[1]
  • Substrate: this compound (

    
    , MW: 154.25  g/mol )[1][2]
    
  • Target Product: 4-Ethyl-1-octyn-3-one (

    
    , MW: 152.23  g/mol )
    
  • Structural Features:

    • Terminal Alkyne (

      
      ):  Susceptible to formation of metal acetylides; requires non-basic conditions to prevent polymerization.
      
    • Secondary Alcohol (

      
      ):  The oxidation site.[3][4][5][6][7]
      
    • Ethyl Branch (

      
      ):  Introduces steric bulk proximal to the reaction center, potentially retarding kinetics with bulky oxidants.
      
Reaction Pathway Visualization

The transformation involves the removal of two hydrogen atoms to form the conjugated acetylenic ketone (ynone).

ReactionScheme Substrate This compound (Secondary Propargylic Alcohol) Intermediate Transition State (Alkoxy Intermediate) Substrate->Intermediate Oxidation (-2H) Product 4-Ethyl-1-octyn-3-one (Conjugated Ynone) Intermediate->Product Elimination

Figure 1: Reaction pathway for the oxidation of this compound.

Experimental Protocols

Method A: Activated Manganese Dioxide ( ) Oxidation

Best For: Chemoselectivity (oxidizes activated alcohols only) and ease of workup. Mechanism: Adsorption of the alcohol onto the


 surface, followed by a radical transfer mechanism.
Reagents & Equipment[5][8][9]
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv). Note: Commercial "activated" 
    
    
    
    varies in quality. See optimization notes.
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[10]
    
  • Apparatus: Round-bottom flask, magnetic stir bar, Celite® pad.

Step-by-Step Procedure
  • Preparation: In a fume hood, dissolve this compound (1.54 g, 10 mmol) in anhydrous DCM (50 mL, 0.2 M concentration).

  • Addition: Add Activated

    
     (8.7 g, ~100 mmol, 10 equiv) in a single portion.
    
    • Tip: The reaction is heterogeneous.[3][9] Vigorous stirring is critical to maximize surface contact.

  • Reaction: Stir the black suspension vigorously at room temperature (

    
    ).
    
    • Monitoring: Check TLC every hour (Hexanes/EtOAc 4:1). The alcohol typically runs lower (

      
      ) than the ketone (
      
      
      
      ).
  • Completion: Reaction is typically complete in 4–12 hours. If conversion stalls, add an additional 5 equiv of

    
    .
    
  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite®.

    • Filter the reaction mixture through the Celite pad to remove the solid manganese oxides.

    • Rinse the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at

    
    . Caution: Ynones are volatile and heat-sensitive.
    
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Method B: Dess-Martin Periodinane (DMP) Oxidation

Best For: Rapid kinetics, high yield, and substrates sensitive to the metal surfaces of


.
Mechanism:  Ligand exchange followed by reductive elimination of iodinane.
Reagents & Equipment[5][8][9]
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv).

  • Buffer: Sodium Bicarbonate (

    
    , 2.0 equiv) – Critical to neutralize acetic acid byproduct.
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Procedure
  • Preparation: Dissolve this compound (1.54 g, 10 mmol) in DCM (40 mL).

  • Buffering: Add solid

    
     (1.68 g, 20 mmol) to the solution.
    
  • Oxidation: Cool the mixture to

    
     (ice bath). Add DMP (5.1 g, 12 mmol) portion-wise over 5 minutes.
    
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1–2 hours.

    • Visual Cue: The suspension typically turns cloudy/white as the reaction proceeds.

  • Quench (The "Fieser" Equivalent for DMP):

    • Dilute with diethyl ether (50 mL).

    • Add a 1:1 mixture of saturated aqueous

      
       (sodium thiosulfate) and saturated aqueous 
      
      
      
      (20 mL total).
    • Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy.

  • Extraction: Separate the layers. Extract the aqueous phase once with ether.

  • Drying: Dry combined organics over

    
    , filter, and concentrate at 
    
    
    
    .

Comparative Analysis & Decision Matrix

The choice of oxidant depends heavily on scale and lab capabilities.

FeatureMethod A:

Method B: DMPMethod C: Swern
Selectivity Excellent (Activated alcohols only)Good (Primary & Secondary)Good
Reagent Cost LowHighLow
Workup Simplest (Filtration)Moderate (Quench required)Tedious (Temp control)
Scalability Difficult (Large solvent volumes)ModerateExcellent
Safety Dust inhalation hazardShock sensitive (solid)Toxic gas (CO, DMS)
Rec. Use First-line choice for <5g High-value / Rapid synthesisScale-up (>10g)
Decision Workflow

DecisionTree Start Start: Oxidize this compound ScaleCheck Is Scale > 10 grams? Start->ScaleCheck SensCheck Is substrate acid-sensitive? ScaleCheck->SensCheck No Swern Protocol C: Swern/TEMPO (Scalable, Cost-effective) ScaleCheck->Swern Yes MnO2 Protocol A: MnO2 (Selective, Simple Workup) SensCheck->MnO2 No (Standard) DMP Protocol B: DMP (Fast, Mild) SensCheck->DMP Yes

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

Analytical Validation (Expected Data)

Upon isolation, the product should be characterized to confirm the oxidation of the hydroxyl group to the ketone.

  • Physical State: Colorless to pale yellow oil.

  • IR Spectrum (Neat):

    • Disappearance: Broad O-H stretch (

      
      ).
      
    • Appearance: Sharp

      
       stretch (Conjugated ynone) at 
      
      
      
      .
    • Retention: Terminal alkyne

      
       stretch at 
      
      
      
      and
      
      
      stretch at
      
      
      .
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • The proton at

      
       (approx 
      
      
      
      4.0-4.5 ppm in starting material) will disappear .
    • The terminal alkyne proton (

      
      ) will shift downfield slightly due to the anisotropy of the carbonyl.
      
    • The ethyl group signals will remain but may show slight chemical shift changes.

Safety & Handling (Critical)

  • Ynone Reactivity:

    
    -Acetylenic ketones are potent Michael acceptors . They can alkylate DNA and proteins.
    
    • Precaution: Always wear double nitrile gloves. Handle only in a fume hood.

    • Symptoms:[5][11] Skin irritation, lachrymation (tearing).

  • Manganese Dioxide: Dry

    
     is a fine dust and a chronic inhalation hazard (manganism). Handle in a hood; do not breathe dust.
    
  • Dess-Martin Periodinane: While stable, it is a hypervalent iodine compound. Do not heat solids above

    
     (explosive decomposition).
    

References

  • Review of MnO2 Oxidations: Taylor, R. J. K., Reid, M., Foot, J., & Raw, S. A. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. Link

  • Dess-Martin Protocol: Dess, D. B., & Martin, J. C. (1983).[10] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[10] The Journal of Organic Chemistry. Link

  • Propargylic Alcohol Reactivity: Liu, J., Xie, X., & Ma, S. (2012).[11][12] Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones. Synthesis. Link

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93012, 4-Ethyloct-1-yn-3-ol. Link

Sources

Application Note: Chemoselective Hydrogenation of 4-Ethyl-1-octyn-3-ol

[1]

Executive Summary

This compound is a sterically hindered propargylic alcohol often utilized as a scaffold in the synthesis of complex fragrances, surfactants, and pharmaceutical intermediates. Its structural complexity—featuring a terminal alkyne, a secondary hydroxyl group, and branching at the

controlling chemoselectivity

The reduction of the alkyne moiety (



terminal alkene (4-Ethyl-1-octen-3-ol)

This guide provides two distinct, self-validating protocols:

  • Protocol A: Selective Semi-Hydrogenation (Lindlar) – Targeting the alkene.

  • Protocol B: Exhaustive Hydrogenation (Pd/C) – Targeting the saturated alkane.

Reaction Pathway & Mechanistic Logic[2][3]

The hydrogenation of a terminal alkyne is a stepwise surface-catalyzed process. The primary risk in Protocol A is over-reduction , where the highly reactive terminal alkene competes with the alkyne for active catalyst sites.

Reaction Diagram (Graphviz)

HydrogenationPathwaySubstrateThis compound(Terminal Alkyne)Intermediate4-Ethyl-1-octen-3-ol(Terminal Alkene)Substrate->Intermediate+ H2Lindlar Cat.(Fast)Product4-Ethyl-3-octanol(Saturated Alkane)Intermediate->Product+ H2Pd/C(Fast)Lindlar (Slow)ControlSelectivity Control:1. Quinoline (Poison)2. Pb(OAc)2 (Deactivator)Control->Intermediate

Caption: Stepwise reduction pathway. Protocol A uses poisoned catalysts to kinetically inhibit the second step (red dashed line).

Pre-Reaction Data & Safety

Physicochemical Properties
PropertyValueNotes
Molecular Formula

MW: 154.25 g/mol
Boiling Point 126 °C @ 50 mmHgVolatile; avoid high-vac losses.
Density 0.873 g/mL-
Solubility Alcohols, Ethyl Acetate, HexaneImmiscible with water.
Critical Safety Parameters
  • Hydrogen Gas (

    
    ):  Extremely flammable. All protocols must be performed in a fume hood with spark-proof ventilation.
    
  • Catalyst Pyrophoricity: Dry Palladium on Carbon (Pd/C) and Raney Nickel can ignite spontaneously in air. Always keep catalysts wet with solvent (e.g., water or reaction solvent) before exposing to air.

  • Pressure: If using a Parr shaker or autoclave, ensure the vessel is rated for

    
     the operating pressure.
    

Protocol A: Selective Semi-Hydrogenation (Target: Alkene)

Objective: Convert this compound to 4-Ethyl-1-octen-3-ol. Mechanism: The Lindlar catalyst (Pd supported on

Materials
  • Substrate: this compound (10 mmol, 1.54 g)

  • Catalyst: Lindlar Catalyst (5% Pd on

    
     + Pb), 5 wt% loading relative to substrate (75 mg).
    
  • Selectivity Enhancer: Quinoline (Synthetic Grade), 0.2 eq (relative to Pd, typically 1-2 drops).

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc often yields better selectivity for terminal alkynes.

  • Hydrogen Source:

    
     Balloon (1 atm).
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • Weigh 75 mg of Lindlar catalyst into a dry 50 mL Round Bottom Flask (RBF).

    • Crucial: Add 5 mL of solvent gently down the side to wet the catalyst without dusting.

  • Substrate Addition:

    • Dissolve 1.54 g of substrate in 10 mL solvent.

    • Add the substrate solution to the catalyst slurry.

    • Add 20

      
      L (approx. 1 drop) of Quinoline.
      
  • Inerting:

    • Seal the flask with a septum.

    • Purge the headspace with Nitrogen (

      
      ) for 5 minutes (needle in/needle out).
      
  • Hydrogenation:

    • Insert a hydrogen balloon (double-walled for safety) equipped with a needle.

    • Purge the solution by bubbling

      
       through the liquid for 30 seconds (with an outlet needle), then remove the outlet.
      
    • Stir vigorously (800+ RPM). Mass transfer is the rate-limiting step.

  • Monitoring (The "Stop" Signal):

    • TLC: Check every 30 minutes. Stain:

      
      .
      
      • Starting Material: Dark brown spot.

      • Product (Alkene): Brown spot (often slightly different Rf).

      • Over-reduction: Does not stain as rapidly/intensely with

        
        .
        
    • NMR (Recommended): Aliquot 0.1 mL, dry, run

      
       NMR. Look for the disappearance of the alkyne proton (
      
      
      ppm, doublet) and appearance of vinyl protons (
      
      
      ppm, multiplet).
  • Workup:

    • Once starting material is consumed (<2%), immediately remove

      
      .
      
    • Filter the mixture through a Celite® pad to remove the catalyst.[1][2] Do not let the filter cake dry out completely.

    • Wash the pad with 20 mL solvent.

    • Wash the filtrate with 1M HCl (2 x 10 mL) to remove the Quinoline.

    • Dry organics over

      
      , filter, and concentrate in vacuo.
      

Protocol B: Exhaustive Hydrogenation (Target: Alkane)

Objective: Convert this compound to 4-Ethyl-3-octanol. Mechanism: Unpoisoned Pd/C is highly active and will rapidly reduce both the alkyne and the alkene.

Materials
  • Substrate: this compound (10 mmol, 1.54 g)

  • Catalyst: 10% Pd/C (Palladium on Activated Carbon), 10 wt% loading (150 mg).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: Hydrogen Balloon (1 atm) or Parr Shaker (30 psi).

Step-by-Step Methodology
  • Setup:

    • Place 150 mg of 10% Pd/C into a hydrogenation vessel.

    • Safety: Add 2 mL of water to wet the catalyst (phlegmatization).

    • Add solution of substrate (1.54 g) in 15 mL Methanol.

  • Reaction:

    • Balloon Method: Purge with

      
       as in Protocol A. Stir vigorously for 6–12 hours.
      
    • Parr Shaker: Pressurize to 30 psi

      
      . Shake for 2–4 hours.
      
  • Monitoring:

    • Reaction is complete when

      
       uptake ceases.[1]
      
    • TLC (

      
       stain) will show no active unsaturated spots (no rapid browning).
      
  • Workup:

    • Filter through Celite®.[1][2]

    • Concentrate filtrate.[1] No acid wash is required (no amine poison used).

Analytical Validation

To confirm the success of the reaction, compare the NMR signals of the C1 and C2 positions.

SignalSubstrate (Alkyne)Product A (Alkene)Product B (Alkane)
Proton Type Terminal Alkyne (

)
Vinyl (

)
Methyl/Methylene (

)
Chemical Shift

2.4 - 2.5 ppm (Doublet)

5.1 - 5.3 ppm (Multiplet)

0.8 - 0.9 ppm (Triplet)
Multiplicity Doublet (coupling to C3-H)Multiplet (ABC system)Triplet/Multiplet
IR Spectrum


(sharp, C-H str)


(C=C str)
No signals > 3000

Troubleshooting & Optimization

Problem: Over-reduction in Protocol A (Alkane detected)
  • Cause: Catalyst too active or reaction time too long.

  • Solution: Increase Quinoline concentration to 0.5 eq. Alternatively, switch to Lindlar Catalyst II (pre-poisoned with lead acetate) or lower the temperature to 0°C.

Problem: Incomplete Conversion (Stalled Reaction)
  • Cause: Catalyst poisoning by impurities (sulfur/amines in substrate) or poor mass transfer.

  • Solution: Ensure vigorous stirring (vortex visible). If stalled, filter and add fresh catalyst. Verify substrate purity before starting.

Problem: Isomerization
  • Note: For terminal alkynes, cis/trans isomerization is not applicable to the product bond. However, migration of the double bond (to internal positions) can occur with unpoisoned Pd. Protocol A (Lindlar) suppresses this migration.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450. Link

  • Trost, B. M., & Braslau, R. (1988). Partial hydrogenation of alkynes. Comprehensive Organic Synthesis, 8, 259-282. (Standard reference for selectivity protocols).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 93012, 4-Ethyloct-1-yn-3-ol. Retrieved from .

  • Oger, C., et al. (2013). Use of Lindlar catalyst for the selective semi-hydrogenation of alkynes in the synthesis of bioactive lipids. Chemistry and Physics of Lipids, 166, 17-25. Link

4-Ethyl-1-octyn-3-ol as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Ethyl-1-octyn-3-ol as a Versatile Synthon

Executive Summary

This compound represents a distinct class of branched propargylic alcohols that serve as high-value "gateway intermediates" in the synthesis of complex lipid mediators, pheromones, and polyketide fragments. Unlike linear alkynols, the ethyl branch at the C4 position introduces significant steric bulk adjacent to the reactive center. This steric handle is not merely a passive structural feature; it actively influences the stereochemical outcome of downstream transformations, particularly in metal-catalyzed rearrangements and coupling reactions.

This guide provides validated protocols for synthesizing, coupling, and rearranging this compound, treating it as a model substrate for handling sterically congested propargylic scaffolds.

Module 1: Synthesis & Structural Foundations

The synthesis of this compound is achieved via the nucleophilic addition of an acetylide anion to 2-ethylhexanal. This reaction establishes the core carbon skeleton and the critical C3-C4 diastereomeric relationship.

Protocol 1.1: Grignard Addition (Batch Scale)

Objective: Synthesis of this compound (racemic diastereomeric mixture).

Reagents:

  • 2-Ethylhexanal (CAS 123-05-7): 1.0 equiv.

  • Ethynylmagnesium bromide (0.5 M in THF): 1.2 equiv.

  • Tetrahydrofuran (anhydrous): Solvent.

  • Saturated NH₄Cl solution: Quench.

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a pressure-equalizing addition funnel and internal temperature probe.

  • Solvation: Charge the flask with Ethynylmagnesium bromide solution. Cool to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents enolization of the aldehyde.

  • Addition: Dilute 2-ethylhexanal in anhydrous THF (1:1 v/v). Add dropwise to the Grignard reagent over 45 minutes, maintaining internal temperature below -65°C.

  • Equilibration: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Cannulate the reaction mixture into a vigorously stirred, ice-cold saturated NH₄Cl solution. Caution: Exothermic.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation (vacuum) or Flash Chromatography (Hexanes/EtOAc 9:1).

Data Summary: Expected Yields

Scale Yield (%) Purity (GC) Notes
10 mmol 88-92% >95% Diastereomers typically co-elute on standard silica.

| 100 mmol| 85-89% | >94% | Requires careful exotherm management during quench. |

Module 2: The Linear Path – Sonogashira Coupling

The terminal alkyne allows for C-C bond extension. The presence of the C4-ethyl group and C3-hydroxyl creates a "steric pocket" that protects the alkyne from side reactions but requires optimized catalytic systems to ensure efficient oxidative addition/transmetallation.

Protocol 2.1: Pd/Cu-Catalyzed Cross-Coupling

Application: Coupling with Aryl/Vinyl Halides to generate internal alkynols.

Mechanism & Causality: We utilize a Pd(PPh₃)₂Cl₂ / CuI system. The copper co-catalyst is essential here; it forms a copper-acetylide intermediate that is more nucleophilic than the neutral alkyne, overcoming the steric hindrance of the adjacent ethyl branch during the transmetallation step.

Workflow:

  • Charge: In a Schlenk tube, combine Aryl Iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF and Diisopropylamine (DIPA) (3.0 equiv).

  • Substrate: Add this compound (1.1 equiv).

  • Reaction: Stir at ambient temperature for 4–12 hours.

    • Note: If the aryl halide is electron-rich, heating to 50°C may be required.

  • Validation: Monitor by TLC. The product will be less polar than the starting alkynol due to the capping of the alkyne.

Module 3: The Divergent Path – Meyer-Schuster Rearrangement

This is the most powerful application of this compound. By rearranging the propargylic alcohol, we access


-unsaturated enones .[1][2][3][4][5] These are potent Michael acceptors used to build complex heterocyclic cores.
Protocol 3.1: Gold-Catalyzed Rearrangement

Target: Synthesis of 4-ethyl-2-octen-1-one derivatives.

Reagents:

  • Catalyst: [Au(PPh₃)Cl] / AgSbF₆ (2 mol% loading).

  • Solvent: Methanol/Water (10:1) or Toluene (for non-polar variants).

Step-by-Step:

  • Activation: Premix [Au(PPh₃)Cl] and AgSbF₆ in the solvent for 10 minutes to generate the cationic Gold(I) species. Filter off AgCl precipitate if using non-polar solvents.

  • Addition: Add this compound.

  • Rearrangement: Stir at Room Temperature.

    • Mechanism:[2][4][6][7][8] The Au(I) coordinates the alkyne (π-activation), facilitating the nucleophilic attack of water (or alcohol) at the C3 position, followed by a 1,3-hydroxyl shift.

  • Outcome: The reaction yields the E-enone predominantly due to the thermodynamic stability required to minimize steric clash with the C4-ethyl group.

Visualizing the Reactivity Landscape

The following diagram illustrates the central role of this compound as a divergent building block.

ReactivityHub Center This compound (Core Scaffold) Path1 Sonogashira Coupling Center->Path1 Pd/Cu Cat. Path2 Meyer-Schuster Rearrangement Center->Path2 Au(I) Cat. Path3 Gold Cyclization Center->Path3 Au(III) / Nucleophile Precursor 2-Ethylhexanal + Acetylide Precursor->Center Grignard Addn (-78°C) Prod1 Internal Alkynols (Lipid Mimetics) Path1->Prod1 Prod2 α,β-Unsaturated Enones (Michael Acceptors) Path2->Prod2 Prod3 Substituted Furans (Heterocycles) Path3->Prod3

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.

Module 4: Stereochemical Considerations

The C3 and C4 positions are chiral. The Grignard synthesis yields a mixture of diastereomers (


).
  • Impact on Reactivity: In the Meyer-Schuster rearrangement, the stereochemistry at C3 is destroyed (becoming sp²), but the chirality at C4 (the ethyl branch) is preserved. This allows the synthesis of enantiopure enones if the starting material is resolved or synthesized via asymmetric addition (e.g., using Noyori transfer hydrogenation protocols on the corresponding ynone).

  • Separation: Diastereomers of this compound are difficult to separate by standard flash chromatography. For high-precision medicinal chemistry, it is recommended to oxidize the alcohol to the ynone (4-ethyl-1-octyn-3-one), perform an enantioselective reduction, and then proceed.

References

  • Synthesis of Propargylic Alcohols: Organic Syntheses, Coll. Vol. 4, p. 117. (General protocol for acetylide addition to aldehydes).

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Meyer-Schuster Rearrangement: Engel, D. A., & Dudley, G. B. (2009). Olefination of Ketones Using a Gold(III)-Catalyzed Meyer-Schuster Rearrangement. Organic Letters.

  • Gold Catalysis in Synthesis: Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews.

Sources

Application Note: Asymmetric Synthesis of 4-Ethyl-1-octyn-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of the enantiomers of 4-Ethyl-1-octyn-3-ol, a valuable chiral propargyl alcohol. Chiral propargylic alcohols are versatile building blocks in organic synthesis, serving as precursors for a wide array of complex molecules in the pharmaceutical and materials science sectors.[1][2][3] This document details two robust and highly enantioselective strategies: (1) the direct, catalytic asymmetric alkynylation of an aldehyde, and (2) the asymmetric reduction of a prochiral ketone. Each section explains the underlying chemical principles, provides field-tested, step-by-step protocols, and summarizes expected outcomes. The aim is to equip researchers with the practical knowledge to reliably produce either the (R)- or (S)-enantiomer of this compound in high yield and excellent enantiomeric purity.

Introduction: The Significance of Chiral Propargyl Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development.[4] Propargylic alcohols, which feature a hydroxyl group adjacent to a carbon-carbon triple bond, are particularly powerful synthons due to the rich and diverse reactivity of the alkyne moiety.[3][5] The specific target of this guide, this compound, contains a stereogenic center at the alcohol-bearing carbon. Access to both the (R)- and (S)-enantiomers allows for the stereocontrolled synthesis of complex target molecules.

The primary challenge in any asymmetric synthesis is to control the three-dimensional arrangement of atoms during bond formation, producing one enantiomer in preference to the other.[6] This is achieved by using a chiral influence—such as a catalyst, reagent, or auxiliary—to create diastereomeric transition states with different energy levels, thereby favoring the formation of one product enantiomer.

This guide will focus on two of the most effective and widely adopted strategies for this transformation:

  • Strategy A: Catalytic Asymmetric Alkynylation. This approach involves the enantioselective addition of a terminal alkyne (ethyne) to an aldehyde (pentanal). It is a highly atom-economical method that constructs the chiral center directly. We will focus on the zinc-based system developed by Carreira, which is renowned for its operational simplicity and high selectivity.[2][7]

  • Strategy B: Catalytic Asymmetric Reduction. This strategy involves the enantioselective reduction of a prochiral ketone (4-Ethyl-1-octyn-3-one). The Corey-Bakshi-Shibata (CBS) reduction is a benchmark method for this type of transformation, offering predictable stereochemical outcomes and high fidelity.[8][9]

Strategy A: Enantioselective Alkynylation of Pentanal

This method is arguably the most direct route to the target molecule, forming the carbon skeleton and the stereocenter in a single, highly controlled step. The reaction involves the addition of an in-situ generated zinc acetylide to pentanal, where the stereochemical outcome is dictated by a chiral ligand complexed to the zinc metal center.[1][10]

Principle and Rationale

The reaction is catalyzed by a complex formed from zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand, typically (+)- or (-)-N-methylephedrine.

  • Causality of Reagents:

    • Zn(OTf)₂: Serves as a Lewis acid to activate the aldehyde carbonyl group, making it more electrophilic. It is also the metal center that organizes the reactants within a chiral environment.

    • N-Methylephedrine: This chiral ligand coordinates to the zinc atom, creating a chiral pocket around the metal center. The absolute configuration of the ligand—(+)-(1R,2S) or (-)-(1S,2R)—directly determines whether the (R)- or (S)-product is formed.

    • Triethylamine (Et₃N): Acts as a base to deprotonate the terminal alkyne (acetylene), facilitating the formation of the nucleophilic zinc acetylide species.

    • Toluene: A common non-coordinating solvent for this reaction, which has been shown to be effective even at reagent grade, highlighting the robustness of the protocol.[7]

The workflow for this synthetic strategy is outlined below.

G cluster_start Starting Materials cluster_catalyst Catalyst System Pentanal Pentanal Reaction Asymmetric Alkynylation in Toluene, RT Pentanal->Reaction Acetylene Acetylene (gas or solution) Acetylene->Reaction Zn Zn(OTf)₂ Zn->Reaction Ligand (+)- or (-)-N-Methylephedrine Ligand->Reaction Base Et₃N Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product (R)- or (S)-4-Ethyl-1-octyn-3-ol Purification->Product Analysis Chiral HPLC/GC Analysis (Determine % ee) Product->Analysis

Figure 1: General workflow for the asymmetric alkynylation strategy.

Protocol for (R)-4-Ethyl-1-octyn-3-ol

This protocol utilizes (+)-N-methylephedrine to produce the (R)-enantiomer.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Zinc Triflate (Zn(OTf)₂)363.534.36 g12.01.2
(+)-N-Methylephedrine179.262.51 g14.01.4
Toluene-50 mL--
Triethylamine (Et₃N)101.192.0 mL14.41.44
Pentanal86.131.06 mL10.01.0
Acetylene26.04excessexcess-

Step-by-Step Procedure

  • Catalyst Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Zn(OTf)₂ (4.36 g) and (+)-N-methylephedrine (2.51 g).

  • Add dry toluene (50 mL) followed by triethylamine (2.0 mL). Stir the resulting suspension vigorously at room temperature for 2 hours. This pre-stirring period is crucial for the formation of the active catalytic complex.

  • Acetylene Addition: Cool the flask to 0 °C in an ice bath. Bubble acetylene gas gently through the suspension for 15-20 minutes to ensure saturation. A color change to a pale yellow or off-white slurry is often observed.

  • Aldehyde Addition: Add pentanal (1.06 mL) dropwise to the reaction mixture over 10 minutes using a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pentanal starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, typically 95:5 to 90:10) to yield the pure product as a colorless oil.

Protocol for (S)-4-Ethyl-1-octyn-3-ol

To synthesize the (S)-enantiomer, the exact same protocol is followed, with one critical substitution:

  • Use (-)-N-methylephedrine instead of (+)-N-methylephedrine as the chiral ligand.

Expected Results & Catalytic Cycle

This catalytic system is highly reliable, typically affording the desired propargyl alcohols in good yields and excellent enantioselectivities.

Table 1: Summary of Expected Outcomes for Alkynylation

Target EnantiomerChiral LigandTypical Yield (%)Typical ee (%)
(R)-4-Ethyl-1-octyn-3-ol(+)-N-Methylephedrine85 - 95%>98%
(S)-4-Ethyl-1-octyn-3-ol(-)-N-Methylephedrine85 - 95%>98%

The proposed catalytic cycle illustrates how the chiral ligand orchestrates the enantioselective addition.

G A Active Catalyst [LZn(OTf)]⁺ B Zinc Acetylide [LZn-C≡CH] A->B + C₂H₂ - Et₃N·HOTf C Aldehyde Coordination B->C + Pentanal D Diastereomeric Transition State C->D Stereodetermining C-C Formation D->A Product Release + H₂O (workup)

Figure 2: Simplified catalytic cycle for Zn-mediated alkynylation.

Strategy B: Asymmetric Reduction of 4-Ethyl-1-octyn-3-one

An alternative approach is to first synthesize the prochiral ketone, 4-Ethyl-1-octyn-3-one, and then reduce it enantioselectively. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally powerful and predictable method for this purpose.[11][12]

Principle and Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate.[8] This ternary complex arranges the reactants in a rigid, six-membered transition state, forcing the hydride to be delivered to a specific face of the ketone.

  • Causality of Reagents:

    • (R)- or (S)-CBS Catalyst: The absolute configuration of the catalyst determines the stereochemical outcome of the reduction. The catalyst activates the borane and provides the chiral environment.

    • Borane (BH₃·THF or BH₃·SMe₂): The stoichiometric hydride source for the reduction.

    • Anhydrous Conditions: The presence of water can negatively impact enantiomeric excess and must be avoided.[8]

    • Low Temperature (-20 °C to -40 °C): Lower temperatures enhance the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.

G Ketone 4-Ethyl-1-octyn-3-one Reaction CBS Reduction THF, -30 °C Ketone->Reaction Catalyst (R)- or (S)-CBS Catalyst (catalytic) Catalyst->Reaction Borane BH₃·THF (stoichiometric) Borane->Reaction Workup Methanol Quench & Aqueous Workup Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product (S)- or (R)-4-Ethyl-1-octyn-3-ol Purification->Product

Figure 3: General workflow for the CBS reduction strategy.

Protocol for (S)-4-Ethyl-1-octyn-3-ol

This protocol uses the (R)-CBS catalyst to produce the (S)-alcohol, a predictable outcome based on the established stereochemical model.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Ethyl-1-octyn-3-one152.231.52 g10.01.0
(R)-Me-CBS solution-1.0 mL1.00.1
Borane-THF complex (1.0 M)-12.0 mL12.01.2
Anhydrous THF-40 mL--
Methanol32.04~5 mL--

Step-by-Step Procedure

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the (R)-Me-CBS solution (1.0 M in toluene, 1.0 mL).

  • Add anhydrous THF (20 mL) and cool the solution to -30 °C (an acetone/dry ice bath is suitable).

  • Borane Addition: Slowly add the borane-THF solution (12.0 mL) to the catalyst solution and stir for 10 minutes. This step forms the active catalyst-borane complex.

  • Ketone Addition: In a separate flask, dissolve 4-Ethyl-1-octyn-3-one (1.52 g) in anhydrous THF (20 mL). Add this ketone solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -30 °C for 1-2 hours. Monitor for completion by TLC.

  • Workup: Quench the reaction by carefully and slowly adding methanol (5 mL) dropwise at -30 °C.

  • Allow the mixture to warm to room temperature, then add 1 M HCl (20 mL) and stir for 30 minutes.

  • Transfer to a separatory funnel, extract with diethyl ether (3 x 40 mL), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in section 2.2.

Protocol for (R)-4-Ethyl-1-octyn-3-ol

To synthesize the (R)-enantiomer, follow the identical protocol, but use the (S)-Me-CBS catalyst .

Expected Results & Stereochemical Model

The CBS reduction is known for its high fidelity and predictability.

Table 2: Summary of Expected Outcomes for CBS Reduction

Target EnantiomerChiral CatalystTypical Yield (%)Typical ee (%)
(S)-4-Ethyl-1-octyn-3-ol(R)-Me-CBS90 - 98%>97%
(R)-4-Ethyl-1-octyn-3-ol(S)-Me-CBS90 - 98%>97%

The stereochemical outcome is dictated by the preferential coordination of the ketone to the catalyst-borane complex to minimize steric interactions.

G cluster_model CBS Reduction Stereochemical Model Ketone Ketone (Rₗ = Ethyl, Rₛ = Ethynyl) approaches the catalyst complex TS Six-membered Transition State Hydride delivers to Re face (for R-CBS) minimizing steric clash between Rₗ and catalyst Ketone->TS Coordination Product Formation of (S)-Alcohol TS->Product Hydride Transfer

Figure 4: Logic of the CBS reduction stereochemical model.

Analytical Methods: Determination of Enantiomeric Excess

Confirming the success of an asymmetric synthesis requires accurate measurement of the enantiomeric excess (ee).[13] The most common and reliable method is chiral chromatography.[14][15]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a dilute solution of the purified this compound (~1 mg/mL) in the HPLC mobile phase.

  • Instrumentation and Conditions:

    • Column: Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD-H or similar).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 98:2 (Hexane:IPA). The ratio may need to be optimized to achieve baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 210-220 nm.

    • Temperature: Ambient or controlled at 25 °C.

  • Analysis:

    • Inject a sample of the racemic this compound first to determine the retention times (t₁) and (t₂) of the two enantiomers.

    • Inject the sample from the asymmetric synthesis.

    • Integrate the peak areas (Area₁ and Area₂) for the two enantiomers.

  • Calculation:

    • Enantiomeric Excess (% ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Conclusion

This application note has detailed two highly effective, reliable, and scalable methods for the asymmetric synthesis of (R)- and (S)-4-Ethyl-1-octyn-3-ol.

  • The Carreira alkynylation offers a convergent and atom-economical route with excellent operational simplicity.

  • The CBS reduction provides an alternative disconnection with predictable stereocontrol and exceptionally high enantioselectivity.

The choice between these methods may depend on factors such as the availability of starting materials (pentanal vs. the corresponding ketone) and specific laboratory expertise. Both protocols, when executed with care, provide access to this valuable chiral building block in high enantiopurity, empowering further research and development in chemical synthesis.

References

  • Title: Asymmetric addition of alkynylzinc compounds to aldehydes.[1] Source: Wikipedia URL: [Link]

  • Title: Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition.[16] Source: PubMed URL: [Link]

  • Title: Asymmetric Alkynylzinc Additions to Aldehydes and Ketones.[10] Source: ResearchGate URL: [Link]

  • Title: (R)-(+)-1-OCTYN-3-OL.[11] Source: Organic Syntheses URL: [Link]

  • Title: Asymmetric Synthesis.[4] Source: University of Birmingham URL: [Link]

  • Title: Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes.[17] Source: PubMed Central (PMC) URL: [Link]

  • Title: Asymmetric Synthesis.[18] Source: Wiley Online Library URL: [Link]

  • Title: Enantioselective Addition of Terminal Alkynes to Aldehydes Catalyzed by a Cu(I)−TRAP Complex.[19] Source: ACS Publications URL: [Link]

  • Title: A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[2] Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Synthesis.[20] Source: University of York URL: [Link]

  • Title: Chapter 45 — Asymmetric synthesis.[6] Source: University of Victoria URL: [Link]

  • Title: Asymmetric Direct Alkynylation Catalyzed by Chiral Ru−Bis(oxazolinyl)phenyl Complexes.[21] Source: ACS Publications URL: [Link]

  • Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.[22] Source: ACS Publications URL: [Link]

  • Title: An unexpected directing effect in the asymmetric transfer hydrogenation of α,α-disubstituted ketones.[23] Source: PubMed URL: [Link]

  • Title: Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[7] Source: Organic Chemistry Portal URL: [Link]

  • Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples.[8] Source: NROChemistry URL: [Link]

  • Title: Asymmetric-Synthesis.[13] Source: University of Oxford URL: [Link]

  • Title: High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.[24] Source: PubMed URL: [Link]

  • Title: Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol.[3] Source: PubMed Central (PMC) URL: [Link]

  • Title: Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.[25] Source: ResearchGate URL: [Link]

  • Title: Corey-Bakshi-Shibata (CBS) Reduction.[9] Source: YouTube URL: [Link]

  • Title: Recent Developments in the Area of Asymmetric Transfer Hydrogenation.[26] Source: MDPI URL: [Link]

  • Title: Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands: Optimization, Scope, and Mechanistic Studies.[27] Source: ACS Publications URL: [Link]

  • Title: ASYMMETRIC TRANSFER HYDROGENATION OF ENONES VIA COUNTERANION ENHANCED CATALYSIS.[28] Source: TU Wien Bibliothek URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.[14] Source: Wiley Online Library URL: [Link]

  • Title: Stereoselective Synthesis of Chiral Molecules.[29] Source: Encyclopedia.pub URL: [Link]

  • Title: Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions.[30] Source: Washington University in St. Louis URL: [Link]

  • Title: An Efficient Ir(III) Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Neat Water.[31] Source: University of Liverpool URL: [Link]

  • Title: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.[32] Source: MDPI URL: [Link]

  • Title: Determination of enantiomeric excess.[15] Source: Imperial College London URL: [Link]

  • Title: London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.[12] Source: PubMed Central (PMC) URL: [Link]

  • Title: Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones.[33] Source: PubMed Central (PMC) URL: [Link]

  • Title: Corey–Bakshi–Shibata (CBS) Reduktion.[34] Source: ResearchGate URL: [Link]

Sources

Strategic Protection of the Hydroxyl Group in 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[]

Abstract

This application note details high-fidelity protocols for protecting the secondary hydroxyl group of 4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) .[] As a functionalized propargylic alcohol possessing a terminal alkyne and adjacent steric bulk (C4-ethyl branching), this molecule presents specific chemoselective challenges. We provide two validated workflows: Silylation (TBS-ether formation) for high-value synthetic intermediates requiring NMR clarity, and Acetalization (THP-ether formation) for robust, cost-effective processing.[]

Introduction & Strategic Analysis

This compound is a versatile building block used in the synthesis of lipid mediators, corrosion inhibitors, and complex agrochemicals.[] Its reactivity profile is defined by two acidic protons: the hydroxyl proton (


) and the terminal alkyne proton (

).
The Chemoselectivity Challenge

Direct alkylation (e.g., Benzyl protection using NaH/BnBr) is risky because strong bases can deprotonate the terminal alkyne, leading to polymerization or bis-alkylation. Furthermore, the steric hindrance at C4 (ethyl group) can retard reaction rates at the C3-hydroxyl center.

Decision Matrix: Selecting the Right Protecting Group
FeatureTBS Ether (tert-Butyldimethylsilyl) THP Ether (Tetrahydropyranyl)
Reagents TBSCl + Imidazole (Mild Base)DHP + PPTS (Mild Acid)
Alkyne Compatibility Excellent. Imidazole is too weak to deprotonate the alkyne.[]Excellent. Acid catalysis leaves the alkyne untouched.[]
Stereochemical Impact Neutral. No new stereocenters formed.[]Complex. Creates a new chiral center, complicating NMR analysis (diastereomers).
Stability Stable to base, oxidants, and mild reduction. Labile to acid/fluoride.[]Stable to strong base (e.g., n-BuLi).[] Labile to mild acid.[]
Recommended Use Complex total synthesis; when NMR analysis is critical.[]Early-stage scale-up; when cost is a driver.[]

Protocol A: Silylation (TBS Protection)

Recommended for high-precision synthesis where NMR monitoring is essential.[]

Mechanism & Rationale

This protocol utilizes Imidazole as a nucleophilic catalyst and acid scavenger.[] It activates the silyl chloride to form a reactive N-silyl imidazolium intermediate, which transfers the silyl group to the hindered secondary alcohol. The conditions are sufficiently mild to preserve the terminal alkyne.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 – 1.5 equiv)[]

  • Base/Catalyst: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Quench: Saturated aqueous NaHCO

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under an Argon or Nitrogen atmosphere.

  • Dissolution: Dissolve This compound (10 mmol) in anhydrous DMF (20 mL, 0.5 M concentration).

    • Note: DMF accelerates the reaction via charge stabilization of the transition state compared to DCM.

  • Base Addition: Add Imidazole (25 mmol, 1.70 g) in one portion. Stir until dissolved.

  • Silylation: Cool the solution to 0 °C (ice bath). Add TBSCl (12 mmol, 1.81 g) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1).[] The product (

      
      ) will be less polar than the starting material (
      
      
      
      ).
  • Workup:

    • Dilute with Diethyl Ether (

      
      , 100 mL).
      
    • Wash with water (

      
       mL) to remove DMF and imidazole salts.[]
      
    • Wash with Brine (30 mL).[]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    

Protocol B: Acetalization (THP Protection)

Recommended for scale-up or when the product will be subjected to strong organometallic bases (e.g., n-BuLi).[]

Mechanism & Rationale

This reaction is an acid-catalyzed electrophilic addition of the alcohol to the enol ether (DHP). Pyridinium p-toluenesulfonate (PPTS) is chosen as the catalyst because it is mild enough to prevent polymerization of the terminal alkyne or migration of the triple bond.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[]

  • Catalyst: PPTS (0.1 equiv) or

    
    -TsOH
    
    
    
    H
    
    
    O (0.05 equiv)[]
  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure
  • Preparation: Ensure all glassware is dry. Maintain a Nitrogen atmosphere.

  • Dissolution: Dissolve This compound (10 mmol) and DHP (15 mmol, 1.37 mL) in anhydrous DCM (30 mL).

  • Catalysis: Add PPTS (1.0 mmol, 0.25 g) at room temperature.

  • Reaction: Stir at room temperature for 3–6 hours.

    • Expert Insight: If the reaction is sluggish due to the C4-ethyl steric bulk, warm gently to 35 °C.

  • Quench: Add saturated aqueous NaHCO

    
     (20 mL) and stir vigorously for 10 minutes.
    
  • Workup:

    • Separate the organic layer.[]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics, wash with Brine, and dry over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The product will appear as two close spots on TLC or a broadened peak in HPLC due to the formation of diastereomers.

Visualization of Workflows

ProtectionStrategy Start Start: this compound Decision Select Protecting Group Start->Decision TBS_Path Requirement: Clean NMR or Mild Deprotection Decision->TBS_Path High Precision THP_Path Requirement: Low Cost or Base Stability (n-BuLi) Decision->THP_Path Robust/Scale-up TBS_Reagents Reagents: TBSCl, Imidazole, DMF TBS_Path->TBS_Reagents TBS_Product Product: TBS Ether (Single Diastereomer) TBS_Reagents->TBS_Product 4-12 hrs, 23°C THP_Reagents Reagents: DHP, PPTS, DCM THP_Path->THP_Reagents THP_Product Product: THP Ether (Diastereomeric Mixture) THP_Reagents->THP_Product 3-6 hrs, 23°C

Figure 1: Decision tree for selecting the optimal protection strategy based on downstream application requirements.

Deprotection Guidelines

GroupReagent SystemConditionsNotes
TBS TBAF (Tetra-n-butylammonium fluoride)THF, 0 °C

RT
Highly specific.[] Fluoride drives the reaction (

bond strength).[][2]
TBS HF

Pyridine
THF/PyridineMilder than TBAF; prevents basic side-reactions.[]
THP PPTS or

-TsOH
MeOH or EtOH, 50 °CAcid-catalyzed hydrolysis/alcoholysis.[]
THP LiCl / DMSO 90 °C, Wet DMSONeutral conditions; useful if the molecule contains acid-sensitive groups.[]

Troubleshooting & Expert Tips

  • Sluggish Reaction (TBS): If the ethyl group at C4 causes significant steric hindrance, the reaction with TBSCl may stall.

    • Solution: Switch to TBSOTf (tert-Butyldimethylsilyl triflate) with 2,6-Lutidine in DCM at -78 °C.[] This is a more aggressive silylating agent but requires careful temperature control to avoid reacting with the alkyne.

  • Diastereomer Confusion (THP): Users often mistake the double spots on TLC for impurities.[]

    • Validation: Run a crude NMR.[] You will see duplicated signals for the acetal proton (

      
       4.5–5.0 ppm) corresponding to the two diastereomers.
      
  • Volatility: this compound is a liquid with moderate volatility.[] Avoid prolonged high-vacuum exposure during the drying of the starting material.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[][2] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Wuts, P. G. M. (2014).[] Greene's Protective Groups in Organic Synthesis (5th ed.).[][3] John Wiley & Sons.[] (Chapter 2: Protection for the Hydroxyl Group).[3][4] Link

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5][6] The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • Ataman Chemicals. (n.d.).[] 4-Ethyloct-1-yn-3-ol Technical Data Sheet. Retrieved from

Sources

Application Note: Synthesis of 4-Ethyl-1-octyn-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Ethyl-1-octyn-3-ol, a propargyl alcohol, utilizing the Grignard reaction. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, critical process parameters, and essential safety considerations, grounded in established chemical principles and best practices.

Introduction and Scientific Principle

The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[1] The reaction of Grignard reagents with aldehydes is a robust and widely used method to produce secondary alcohols.[2][3]

This protocol focuses on the synthesis of this compound, a secondary propargyl alcohol. Propargyl alcohols are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The synthesis is achieved through the reaction of ethynylmagnesium bromide with 2-ethylhexanal. The carbon atom of the Grignard reagent, polarized towards being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde.[4] This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final alcohol product.[3][4]

Reaction Mechanism and Workflow

The reaction proceeds in two main stages: the nucleophilic addition of the Grignard reagent to the aldehyde, forming a magnesium alkoxide intermediate, followed by protonation.

Step 1: Nucleophilic Addition The ethynylmagnesium bromide (HC≡CMgBr) acts as the nucleophile, attacking the carbonyl carbon of 2-ethylhexanal. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[5]

Step 2: Acidic Workup The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to yield the target alcohol, this compound, and water-soluble magnesium salts.[6][7]

Logical Workflow of the Synthesis

The entire process, from preparation to purification, follows a systematic workflow to ensure safety and maximize yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification P1 Dry Glassware (Oven/Flame-Dried) P2 Prepare Anhydrous Solvents (e.g., THF over CaH₂) P1->P2 P3 Assemble Apparatus Under Inert Atmosphere (N₂/Ar) P2->P3 R1 Prepare Ethynylmagnesium Bromide in situ in Anhydrous THF P3->R1 Start Reaction R2 Cool Reagent to 0°C R1->R2 R3 Slowly Add 2-Ethylhexanal in Anhydrous THF R2->R3 R4 Stir at Room Temperature R3->R4 W1 Quench with sat. aq. NH₄Cl at 0°C R4->W1 Begin Workup W2 Phase Separation (Aqueous vs. Organic) W1->W2 W3 Extract Aqueous Layer with Ether W2->W3 W4 Combine & Wash Organic Layers (Brine) W3->W4 W5 Dry with Anhydrous MgSO₄ W4->W5 W6 Filter and Concentrate (Rotary Evaporation) W5->W6 F1 Purify Crude Product (Vacuum Distillation) W6->F1 Purify F2 Characterize Final Product (NMR, IR, GC-MS) F1->F2

Caption: High-level workflow for the synthesis of this compound.

Critical Experimental Parameters: The Rationale Behind the Protocol

Successful execution of a Grignard reaction hinges on meticulous control of several key parameters. Understanding the reasoning behind these conditions is crucial for safety, reproducibility, and high yield.

  • Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, including water, alcohols, or even trace moisture adsorbed on glassware.[8][9] This acid-base reaction is rapid and exothermic, consuming the Grignard reagent and reducing the yield.

    • Causality: The C-Mg bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. It will deprotonate water to form an alkane (acetylene in this case) and magnesium hydroxide salts, effectively destroying the reagent.[8]

    • Execution: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum immediately before use.[7][10] The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[11]

  • Solvent Selection: The choice of solvent is critical for stabilizing the Grignard reagent.

    • Causality: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are required.[12] The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium, solvating and stabilizing the Grignard reagent in what is known as the Schlenk equilibrium. THF is often preferred for its higher boiling point and superior solvating properties.[7]

    • Execution: Solvents must be anhydrous grade. If not purchased as such, they must be freshly distilled from an appropriate drying agent, like sodium-benzophenone ketyl for THF or calcium hydride.[13][14]

  • Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are both significantly exothermic processes.[7][15]

    • Causality: Uncontrolled temperature can lead to a runaway reaction, causing the low-boiling ether solvent to boil violently, potentially leading to pressure buildup, loss of solvent, and fire.[16][17] Side reactions, such as enolization of the aldehyde, can also occur at higher temperatures.[2]

    • Execution: The reaction is typically performed in an ice-water bath (0°C). The aldehyde solution is added dropwise from an addition funnel to maintain a controlled reaction rate and internal temperature.[7]

  • Quenching Process: The method used to quench the reaction and protonate the alkoxide intermediate is vital for isolating the desired product.

    • Causality: A careful, controlled quench is necessary to manage the exothermic reaction of any unreacted Grignard reagent with the protic source. Using a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and safe method. It is acidic enough to protonate the alkoxide but mild enough to avoid acid-catalyzed side reactions like dehydration of the sensitive propargyl alcohol product.[7] Strong acids are generally avoided as their highly vigorous reaction with residual Grignard reagent can be hazardous.[18]

    • Execution: The quenching solution is added slowly to the reaction mixture, which is kept cool in an ice bath.[19]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
Ethylmagnesium Bromide (3.0 M in Et₂O)C₂H₅MgBr133.275518.3 mLHighly flammable, corrosive, moisture-sensitive.
Acetylene GasC₂H₂26.04ExcessBubbled throughFlammable gas.
2-EthylhexanalC₈H₁₆O128.21506.41 g (7.77 mL)Purity >98%, anhydrous.
Tetrahydrofuran (THF)C₄H₈O72.11-~200 mLAnhydrous, <50 ppm H₂O.
Saturated aq. NH₄ClNH₄Cl53.49-~100 mLFor quenching.
Diethyl Ether (Et₂O)C₄H₁₀O74.12-~150 mLFor extraction.
Saturated aq. NaCl (Brine)NaCl58.44-~50 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37-As neededFor drying.
Equipment
  • 500 mL three-necked, round-bottomed flask

  • 250 mL two-necked, round-bottomed flask

  • 125 mL pressure-equalizing addition funnel

  • Reflux condenser

  • Gas inlet adapter and bubbler

  • Magnetic stirrer and stir bars

  • Schlenk line or manifold for inert gas (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

A. Preparation of Ethynylmagnesium Bromide (in situ) [20]

  • Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a gas inlet reaching below the solvent surface, a reflux condenser topped with a gas outlet to a bubbler, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of inert gas, add 150 mL of anhydrous THF to the flask. Add 18.3 mL (55 mmol) of 3.0 M ethylmagnesium bromide solution via syringe.

  • Acetylene Introduction: Begin stirring the solution and bubble dry acetylene gas through the solution at a moderate rate. The reaction is an acid-base reaction and is exothermic. Maintain the temperature below 30°C using a water bath if necessary. A greyish-white precipitate of ethynylmagnesium bromide will form. Continue bubbling for approximately 1-2 hours to ensure complete conversion.

  • Completion: Stop the acetylene flow but maintain the inert atmosphere. The resulting slurry is used directly in the next step.

B. Grignard Reaction

  • Aldehyde Preparation: In the separate 250 mL flask, dissolve 6.41 g (50 mmol) of 2-ethylhexanal in 50 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Addition: Cool the stirred ethynylmagnesium bromide slurry to 0°C using an ice-water bath.

  • Reaction: Add the 2-ethylhexanal solution from the addition funnel dropwise to the Grignard reagent over a period of approximately 45-60 minutes. The key is to maintain the internal reaction temperature below 10°C.[7]

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

C. Workup and Isolation

  • Quenching: Cool the reaction flask back down to 0°C in an ice bath. Very slowly and carefully, add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[19] This step is exothermic and may produce gas; slow addition is critical.

  • Extraction: Transfer the mixture to a separatory funnel. Add ~100 mL of diethyl ether to the funnel. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Extract the aqueous layer again with two 25 mL portions of diethyl ether to recover any dissolved product.[21]

  • Washing: Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents. The remaining oil is the crude this compound.

D. Purification

  • Vacuum Distillation: Purify the crude oil by vacuum distillation.[21] Collect the fraction boiling at the appropriate temperature and pressure for this compound (approx. 126°C at 50 mmHg).[22]

  • Analysis: Characterize the purified product by NMR, IR, and GC-MS to confirm its structure and assess its purity. The expected purity should be >97%.[22]

Safety and Hazard Management

The Grignard reaction involves several significant hazards that require strict adherence to safety protocols.[16]

  • Reactivity: Grignard reagents are highly reactive, corrosive, and can be pyrophoric.[11] They react violently with water, releasing flammable gases.[11]

  • Flammability: Diethyl ether and THF are extremely flammable solvents.[7][17] Ensure there are no ignition sources nearby. All heating must be done using heating mantles or oil baths, never open flames.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for incidental contact, with heavier gloves available for handling reagents).[16]

  • Engineering Controls: This entire procedure must be performed in a certified chemical fume hood to manage flammable vapors and provide containment.[11] An inert gas setup is mandatory. Keep a Class D fire extinguisher (for combustible metals) and a CO₂ or dry chemical extinguisher readily accessible.

  • Quenching: The quenching of Grignard reagents is highly exothermic. Always cool the reaction vessel in an ice bath and add the quenching solution very slowly.[19]

Mechanistic Diagram

Caption: Mechanism of Grignard addition to form this compound.

References

  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Toronto Scarborough.
  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Grignard reaction. Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. Grignard Reaction Mechanism. BYJU'S. [Link]

  • Sathee, J. Chemistry Grignard Reaction Mechanism. Sathee. [Link]

  • Winthrop University Chemistry Department. The Grignard Reaction. Winthrop University. [Link]

  • The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. The Organic Chemistry Tutor. [Link]

  • Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. [Link]

  • Chemistry LibreTexts. Grignard Reagents. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor (YouTube). The Grignard Reaction | Synthesis of Alcohols. YouTube. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Chemistry Steps. The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]

  • Chemistry LibreTexts. Quenching Reactions: Grignards. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (r)-( + )-1-octyn-3-ol. Organic Syntheses. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • University of California Center for Laboratory Safety. Calcium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]

  • Organic Syntheses. 1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses. [Link]

  • Chemistry LibreTexts. Drying Solvents. Chemistry LibreTexts. [Link]

  • MDPI. Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. MDPI. [Link]

  • KGROUP. Quenching Reactive Substances. University of Wisconsin-Madison. [Link]

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

  • Chegg. Propose the product when ethylmagnesium bromide (a grignard reagent) is reacted with but-3-en-2-one, followed by hydrolysis. Chegg. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

  • YouTube. All of the following compounds react with ethylmagnesium bromide. Alcohols are formed from three of the compounds. YouTube. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Organic Syntheses. Trimethylsilylacetylene. Organic Syntheses. [Link]

  • American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society. [Link]

  • University of Washington. Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds. University of Washington. [Link]

  • YouTube. ETHYLMAGNESIUM BROMIDE (grignard reagent) SYNTHESIS part 3. YouTube. [Link]

  • YouTube. Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. YouTube. [Link]

  • Sciencemadness Wiki. Drying solvents. Sciencemadness Wiki. [Link]

  • LookChem. ETHYNYLMAGNESIUM BROMIDE. LookChem. [Link]

  • YouTube. Grignard reaction safety. YouTube. [Link]

  • YouTube. How to Best Dry Solvents. YouTube. [Link]

  • Stack Exchange. Can I react a Grignard reagent (ethylmagnesium bromide) with water and then ammonia?. Chemistry Stack Exchange. [Link]

  • PubChem. 4-Ethyl-3-hydroxy-1-octyne. PubChem. [Link]

  • Acta Alimentaria. Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Akadémiai Kiadó. [Link]

Sources

Process Development Guide: Scalable Synthesis of 4-Ethyl-1-octyn-3-ol via Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry and scalable protocol for synthesizing 4-Ethyl-1-octyn-3-ol, a secondary propargylic alcohol widely used as a pharmaceutical intermediate, fragrance precursor, and corrosion inhibitor component.[1]

The synthesis relies on the nucleophilic addition of ethynylmagnesium bromide to 2-ethylhexanal. While conceptually straightforward, the scale-up of this reaction presents specific engineering challenges regarding exotherm management , stoichiometric control to prevent di-addition (diol formation), and safe handling of acetylenic Grignard reagents .[1] This guide moves beyond standard laboratory procedures to address the heat transfer and safety requirements of pilot and production-scale reactors.

Target Molecule Profile & Retrosynthesis[1]

Target: this compound CAS: 5877-42-9 Structure: A chiral secondary alcohol with a terminal alkyne and a branched alkyl chain.[1]

Retrosynthetic Analysis

The most robust disconnection for scale-up is the C-C bond formation between the carbonyl carbon of an aldehyde and an acetylide anion.


[1]

Rationale for Reagent Choice:

  • 2-Ethylhexanal: A widely available, cost-effective commodity chemical (precursor to plasticizers).[1]

  • Ethynylmagnesium Bromide (Grignard): Preferred over Lithium acetylides for scale-up due to higher stability at non-cryogenic temperatures (-20°C vs -78°C) and lower cost.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Reaction Temperature -10°C to 5°CSuppresses side reactions (aldol condensation of aldehyde) and manages heat release.[1]
Addition Rate Mass transfer limitedThe reaction is instantaneous; rate is dictated by the cooling capacity of the reactor jacket (

).
Stoichiometry 1.15 eq. GrignardSlight excess ensures complete consumption of the aldehyde. Large excess promotes di-addition (reaction of product with second aldehyde).[1]
Solvent System Anhydrous THFHigh solubility of Grignard species; ether is avoided on scale due to flammability/peroxide risks.[1]
Quench pH Mild Acidic (~pH 5-6)Ammonium chloride is used to hydrolyze the alkoxide without dehydrating the alcohol to an enyne.

Detailed Experimental Protocol

Safety & Pre-Start Checks[1][2]
  • Acetylene Warning: If generating reagent in situ, acetylene gas is explosive under pressure.[1] Lines must be rated for acetylene service (no copper piping).[1]

  • Thermal Runaway: Grignard additions are highly exothermic.[1][2] Ensure emergency cooling (crash cooling) is available.[1]

  • Moisture Sensitivity: Reactor must be dried (

    
    ) and purged with 
    
    
    
    or Argon.[1]
Reagent Preparation (Ethynylmagnesium Bromide)

Note: For pilot scale, purchasing 0.5M solution in THF is recommended to reduce on-site hazards.[1] If synthesizing in situ:

  • Charge reactor with THF and saturate with Acetylene gas at 15-20°C.

  • Add Ethylmagnesium bromide (EtMgBr) slowly.[1][3]

  • Critical Control: Maintain

    
    . High temperatures cause disproportionation into Acetylene and Bis(bromomagnesium)acetylene (a di-Grignard), which leads to the "diol" impurity (4,7-diethyldec-5-yne-4,7-diol).[1]
    
Synthesis of this compound[1][5]

Step 1: Reactor Charging

  • Vessel: Glass-lined or Stainless Steel (316L) jacketed reactor.[1]

  • Charge: 1.15 equivalents of Ethynylmagnesium bromide (0.5M in THF).

  • Cooling: Circulate glycol/syltherm in jacket to bring internal temperature (

    
    ) to -10°C.
    

Step 2: Controlled Addition

  • Feed: Charge 1.0 equivalent of 2-Ethylhexanal into the dosing vessel.

  • Dosing: Begin addition of aldehyde to the Grignard solution.

  • Rate Control: Adjust flow rate such that

    
     never exceeds 5°C.
    
    • Observation: The mixture will turn viscous. Ensure high-torque agitation is active to prevent hot-spots.

  • Post-Stir: After addition is complete, warm slowly to 10°C and stir for 2 hours.

Step 3: Reaction Monitoring (IPC)

  • Method: GC-FID or TLC (Hexane/EtOAc 9:1).[1]

  • Target: < 1.0% residual 2-Ethylhexanal.[1]

Step 4: Quench & Workup

  • Cooling: Return

    
     to 0°C.
    
  • Quench: Slowly add saturated aqueous

    
     (1.5 eq volume relative to THF). Caution: Significant exotherm and gas evolution.
    
  • Phase Separation: Allow layers to settle.[1] Drain lower aqueous layer (contains Mg salts).[1]

  • Extraction: Wash aqueous layer once with MTBE (Methyl tert-butyl ether) to recover entrained product.[1]

  • Drying: Combine organics, dry over

    
    , and filter.
    

Step 5: Purification (Vacuum Distillation)

  • Setup: Fractional distillation column (Vigreux or packed column).

  • Conditions:

    • Strip solvent (THF/MTBE) at atmospheric pressure (or mild vacuum).[1]

    • Distill Product: Boiling Point ~91°C at 10 Torr (or ~126-130°C at 60 Torr).

  • Fractions: Discard forerun (unreacted aldehyde/water).[1] Collect main fraction.

Process Visualization (Workflow)

G cluster_reagent Reagent Prep / Sourcing Start Start: Equipment Prep (N2 Purge, Dry) Grignard Ethynylmagnesium Bromide (0.5M in THF) Start->Grignard Reactor Jacketed Reactor (Addition @ -10°C) Grignard->Reactor Charge to Vessel Aldehyde 2-Ethylhexanal (Feed Stock) Aldehyde->Reactor Controlled Dosing Quench Quench Tank (Sat. NH4Cl) Reactor->Quench Transfer Separator Phase Separation (Remove Mg Salts) Quench->Separator Distillation Vacuum Distillation (Target BP: 91°C @ 10 Torr) Separator->Distillation Organic Phase Product Final Product: This compound Distillation->Product Main Fraction

Figure 1: Process flow diagram for the synthesis of this compound, highlighting critical unit operations.

Analytical Data & Quality Control

PropertyValue / LimitMethod
Appearance Colorless to light yellow liquidVisual
Purity > 97.0%GC-FID
Boiling Point 126°C @ 59 mmHg (approx 91°C @ 10 mmHg)Distillation
Density 0.873 g/cm³Pycnometer
Refractive Index 1.448 - 1.453Refractometer
Major Impurity 2-Ethylhexanal (< 0.5%)GC-MS
Safety Class Toxic in contact with skin (H311)GHS Classification

Troubleshooting & Optimization

  • Low Yield / High Viscosity:

    • Cause: "Gelling" of the magnesium alkoxide intermediate.

    • Solution: Dilute the reaction with more THF (maintain 0.3 - 0.5 M concentration).[1] Ensure reactor agitation is rated for high-viscosity fluids (anchor impeller).

  • Diol Formation (Impurity):

    • Cause: Disproportionation of the Grignard reagent or local excess of aldehyde.

    • Solution: Ensure the Grignard is kept cool (< 20°C) before use.[3] Increase agitation speed during aldehyde addition to prevent local concentration hotspots.[1]

  • Incomplete Conversion:

    • Cause: Wet solvent destroying the Grignard.

    • Solution: Titrate the Grignard reagent before use to verify molarity. Dry THF to < 50 ppm water.[1]

References

  • PrepChem. "Synthesis of oct-1-yn-3-ol." (General procedure for Grignard addition to aldehydes). Available at: [Link]

  • Organic Syntheses. "Ethynylmagnesium Bromide." Org.[1][2][3][4][5] Synth. 1959, 39, 56. (Detailed preparation and disproportionation kinetics). Available at: [Link]

  • Fisher Scientific. "Safety Data Sheet: this compound."[1] (Toxicological and Physical Data). Available at: [Link][6]

  • American Chemical Society. "Grignard Reaction Safety Guide."[1] (Scale-up hazards and heat transfer). Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-Ethyl-1-octyn-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Yield Optimization & Troubleshooting for 4-Ethyl-1-octyn-3-ol Synthesis

Executive Summary

The synthesis of This compound (CAS 5877-42-9) via the nucleophilic addition of an acetylide species to 2-ethylhexanal is a classic C-C bond formation.[1] However, yield attrition is frequently observed due to three specific failure modes:

  • The "Diol" Trap: Disproportionation of the ethynyl Grignard reagent leading to bis-addition (formation of the acetylenic glycol).

  • Steric Impedance: The

    
    -ethyl branch of the aldehyde reduces electrophilicity, requiring precise temperature management.
    
  • Aldehyde Oxidation: 2-Ethylhexanal is highly susceptible to autoxidation, introducing carboxylic acids that quench the organometallic reagent.[1]

This guide provides a technical breakdown to elevate yields from the typical 50-60% range to >85%.

Part 1: Troubleshooting & Technical FAQs

Q1: I am observing a large amount of high-boiling residue. What is it, and how do I stop it?

Diagnosis: You are likely forming the acetylenic glycol (diol) side product. The Mechanism: This occurs due to the disproportionation of the ethynylmagnesium bromide (


) into bis(bromomagnesium)acetylene (

) and acetylene.

If the equilibrium shifts to the right, the bis-Grignard species reacts with two equivalents of 2-ethylhexanal, forming the

diol, which is a high-boiling impurity.

Corrective Action:

  • Temperature Control: This equilibrium is temperature-dependent.[1] You must maintain the Grignard formation step below 20°C .[2] Above 25°C, disproportionation accelerates significantly.[1]

  • Acetylene Saturation: Ensure the solvent is saturated with acetylene before adding the Grignard base (e.g., EtMgBr). Maintain a continuous, vigorous sparge of acetylene during the reagent preparation to suppress the forward reaction (Le Chatelier’s principle).

Q2: My reaction stalls at 70% conversion. Should I increase the temperature?

Diagnosis: Likely enolate formation or reagent quenching , not just kinetics. The Insight: 2-Ethylhexanal has an acidic


-proton.[1] If the Grignard reagent acts as a base rather than a nucleophile (which happens if the "ate" complex is not formed correctly or if the temperature is too high), you form the magnesium enolate of the aldehyde. This enolate is unreactive toward acetylene and reverts to the starting aldehyde upon aqueous workup, giving the illusion of "stalled" conversion.

Corrective Action:

  • Do NOT heat to reflux immediately.

  • Add CeCl3 (Cerium Chloride): For stubborn cases, adding anhydrous

    
     (1.5 eq) promotes 1,2-addition over enolization by activating the carbonyl oxygen and reducing the basicity of the organometallic species.
    
  • Stoichiometry: Use a larger excess of the acetylide reagent (1.5 - 2.0 eq) relative to the aldehyde to account for any adventitious quenching.

Q3: The product has a pungent, rancid odor even after distillation.

Diagnosis: Contamination with 2-ethylhexanoic acid or aldol condensation byproducts .[1] The Cause: 2-Ethylhexanal oxidizes rapidly in air.[1] If you used an old bottle without distillation, the carboxylic acid present quenched your Grignard, lowering yield, and the unreacted acid co-distilled (or its esters formed).

Corrective Action:

  • Mandatory Pre-treatment: Wash the starting 2-ethylhexanal with 10%

    
    , dry over 
    
    
    
    , and distill under vacuum/nitrogen immediately before use.
  • Check the Refractive Index: Pure 2-ethylhexanal should have

    
    .[1] If higher, it contains significant impurities.[1]
    

Part 2: Optimized Experimental Protocol

Objective: Synthesis of this compound on a 50g scale. Target Yield: >85% Purity: >98% (GC)

Reagents & Setup
  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.[1]

  • Reagent A: Ethylmagnesium Bromide (3.0 M in diethyl ether) - Commercial source preferred for titer accuracy.[1]

  • Reagent B: Acetylene gas (Purified grade, passed through

    
     trap and 
    
    
    
    tower to remove acetone/moisture).[1]
  • Substrate: 2-Ethylhexanal (Freshly distilled).[1]

Step-by-Step Procedure
  • Acetylene Saturation (The Critical Step):

    • Cool 300 mL of anhydrous THF to 5°C in a 1L 3-neck flask equipped with a mechanical stirrer, gas inlet tube (submerged), and thermometer.

    • Sparge acetylene gas vigorously through the THF for 30 minutes. Note: The solvent must be saturated before any metal is added.

  • Formation of Ethynylmagnesium Bromide:

    • While continuing the acetylene sparge, add the Ethylmagnesium Bromide solution (130 mL, 0.39 mol, 1.2 eq) dropwise via an addition funnel.

    • Control: Maintain internal temperature < 15°C .

    • Observation: Ethane gas will evolve.[1][3] A white precipitate (bis-Grignard) may transiently form but should redissolve if acetylene excess is maintained.[1]

    • Stir at 10-15°C for 1 hour after addition is complete, keeping acetylene flowing.

  • Aldehyde Addition:

    • Cool the dark solution to 0°C .

    • Add 2-Ethylhexanal (41.6 g, 0.325 mol) diluted in 50 mL THF dropwise over 45 minutes.

    • Rate Limit: Do not allow temperature to exceed 10°C.

    • Once addition is complete, allow the mixture to warm to 20°C (Room Temp) and stir for 3 hours. Do not reflux.

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench by slow addition of saturated

      
       solution  (200 mL). Caution: Exothermic.
      
    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with water (

      
      ), then Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification:

    • Distill the crude oil under reduced pressure.

    • Boiling Point: Expect fraction at ~85-90°C at 10 mmHg (or ~126°C at 50 mmHg).

Part 3: Comparative Data & Visualization

Table 1: Impact of Conditions on Yield & Selectivity
VariableCondition A (Standard)Condition B (Optimized)Impact Analysis
Reagent EtMgBr (1.0 eq)EtMgBr (1.3 eq)Excess reagent compensates for adventitious moisture and enolization.[1]
Temp (Reagent Prep) 25°C - 30°C5°C - 15°C Lower temp prevents disproportionation to the Diol side-product.[1]
Acetylene Flow Static HeadspaceContinuous Sparge Continuous flow drives equilibrium toward the mono-Grignard species.[1]
Aldehyde Prep Used as receivedFreshly Distilled Removes acidic impurities that quench the catalyst.
Yield 55%88% Significant improvement in mass recovery.[1]
Major Impurity Acetylenic Glycol (15%)< 1%High boiling residue eliminated.[1]
Figure 1: Reaction Pathway & Failure Modes[1]

G Acetylene Acetylene (HC≡CH) MonoGrignard Ethynyl Grignard (HC≡CMgBr) Acetylene->MonoGrignard THF, <15°C EtMgBr EtMgBr EtMgBr->MonoGrignard BisGrignard Bis-Grignard (BrMgC≡CMgBr) MonoGrignard->BisGrignard >25°C or Low Acetylene Target TARGET PRODUCT This compound MonoGrignard->Target + Aldehyde (1 eq) BisGrignard->MonoGrignard Excess Acetylene Diol IMPURITY (Acetylenic Glycol) BisGrignard->Diol + Aldehyde (2 eq) Aldehyde 2-Ethylhexanal

Caption: The critical equilibrium between the desired Mono-Grignard and the parasitic Bis-Grignard species determines product purity.

References

  • Midland, M. M.; Tramontano, A.; Zderic, S. A. (1980).[1] "The reaction of ethynylmagnesium bromide with aldehydes: A study of the disproportionation equilibrium." Journal of Organometallic Chemistry, 193(2), 143-155.[1] Link

  • Organic Syntheses. (1977).[1] "Trimethylsilylacetylene: Handling of Ethynylmagnesium Chloride." Org.[1][5] Synth. 57,[6] 80. (Highligting the temperature dependence of disproportionation). Link

  • Takano, S.; Sugihara, T.; Ogasawara, K. (1991).[1][7] "Practical Synthesis of (S)-1-Octyn-3-ol." ChemInform, 22(10).[1] (General protocol for 1-octyn-3-ol derivatives). Link

  • Tokyo Chemical Industry (TCI). "Product Specification: this compound (CAS 5877-42-9)."[1] Link

Sources

Technical Support Center: Purification of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation & Handling Guide

CAS: 5877-42-9 | Molecular Formula: C₁₀H₁₈O | MW: 154.25 g/mol [1][2]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely processing 4-Ethyl-1-octyn-3-ol , a terminal acetylenic alcohol often derived from the ethynylation of 2-ethylhexanal.[1][2]

The Engineering Challenge: While distillation is the standard purification method, this molecule presents a "stability paradox."[2] It requires heat to volatilize, yet terminal alkynes adjacent to hydroxyl groups (propargylic alcohols) are thermodynamically unstable at high temperatures, especially in the presence of trace bases or acids .[2] Improper handling leads to rapid polymerization, "tarring" of the pot, or explosive decomposition.[2]

This guide provides a self-validating workflow to ensure high purity (>97%) while mitigating thermal hazards.

Module 1: Pre-Distillation Assessment (The "Go/No-Go" Check)[1][2]

WARNING: Do not proceed to distillation until the crude mixture passes these checks. The majority of distillation failures occur because the feed material was chemically active.

Critical Pre-Requisites
ParameterTargetWhy it matters (Causality)
pH of Crude 6.5 – 7.5 CRITICAL: Trace alkali (from synthesis) catalyzes violent polymerization/decomposition at T > 100°C. Trace acid causes dehydration to enynes.[1][2]
Solvent Content < 5% Residual low-boiling solvents (THF, Ether) cause uncontrollable "bumping" when vacuum is applied, ruining fractionation.[1]
Water Content Dry Water forms azeotropes and can hydrolyze the ester if downstream coupling is intended.[2]
Workflow: Feed Preparation

Before the distillation flask touches the oil bath, execute this logic flow:

PreDistillation Start Crude Reaction Mixture CheckPH Check pH (Wet pH Paper) Start->CheckPH Neutralize Neutralize: Wash w/ sat. NH4Cl or dilute HCl then NaHCO3 CheckPH->Neutralize pH > 7.5 or < 6.0 Dry Dry Organic Layer (MgSO4 or Na2SO4) CheckPH->Dry pH 6.5-7.5 Neutralize->Dry Strip Rotary Evaporation (Remove bulk solvent) Dry->Strip Test Final pH Check of Residue Strip->Test Test->Neutralize Still Basic/Acidic Proceed Ready for Distillation Test->Proceed Neutral

Figure 1: Pre-distillation logic to prevent thermal decomposition.

Module 2: Distillation Protocol (Step-by-Step)

Equipment Profile:

  • Column: Short-path distillation head (preferred) or 10cm Vigreux column. Note: Avoid long packed columns; prolonged heat exposure degrades the alkyne.[2]

  • Vacuum Source: Rotary vane pump capable of < 10 mmHg (Torr).[2]

  • Heating: Oil bath with digital temperature control (Do not use heating mantles; hot spots cause degradation).[1]

Operational Parameters

Based on vapor pressure data for this compound:

Pressure (mmHg)Est. Vapor Temp (Head)Max Bath Temp
50 mmHg ~126°C145°C
10 mmHg ~91°C (Recommended) 115°C
1 mmHg ~65°C90°C

Recommendation: Operate at 10 mmHg or lower.[2][3] Keeping the bath below 120°C significantly reduces the risk of thermal rearrangement.[2]

The Protocol
  • System Inerting:

    • Load the crude oil into the boiling flask. Add a magnetic stir bar (vigorous stirring breaks surface tension).[1]

    • Optional: Add 0.1% w/w Hydroquinone or BHT to the pot as a radical inhibitor if the crude is dark/old.[2]

    • Evacuate the system and backfill with Nitrogen (3 cycles).[2]

  • Degassing (The "Cold" Boil):

    • Apply full vacuum at room temperature.

    • Watch for bubbling.[2] This is residual solvent/water leaving.

    • Wait until bubbling ceases before heating.[2]

  • Fraction Collection:

    • Fraction 1 (Forerun): Heat bath to ~100°C. Collect everything boiling below 85°C (at 10 mmHg). This contains unreacted 2-ethylhexanal (BP ~163°C atm / ~50°C at 10 mmHg) and solvent traces.[1][2]

    • Fraction 2 (Main Cut): Vapor temperature stabilizes at 90–92°C (at 10 mmHg).[1] The liquid should be clear/colorless.[]

    • Stop Condition: If vapor temp drops or bath temp must exceed 135°C to maintain flow, stop. The residue is oligomers.[2]

Module 3: Troubleshooting Center

Issue: "The liquid in the pot is turning black/tarry."

  • Diagnosis: Polymerization triggered by base residues or excessive heat.[2]

  • Immediate Action: Remove heat source immediately. Cool under nitrogen.

  • Prevention: Your pre-distillation neutralization (Module 1) failed. Re-wash crude with buffered ammonium chloride next time.[2]

Issue: "Severe bumping/foaming into the receiver."

  • Diagnosis: Residual solvent (THF/Ether) or water pockets.[1]

  • Fix:

    • Stop heating.[2][5]

    • Use a Claisen adapter to provide a buffer volume.[2]

    • Run the "Degassing" step longer at room temperature.[2]

    • Insert a glass capillary air bleed (if not using magnetic stirring) to nucleate boiling.[2]

Issue: "Vapor temperature is fluctuating wildy."

  • Diagnosis: Pressure instability.[2]

  • Fix: Check vacuum seals. A leak of 1-2 mmHg changes the boiling point by ~5-10°C. Ensure your manometer is digital and placed after the cold trap but before the pump.[1][2]

Issue: "Product is yellow."

  • Diagnosis: Oxidation or trace dehydration (enyne formation).[1][2]

  • Validation: Check Refractive Index.

    • Target:

      
       .
      
    • If > 1.46, significant impurities are present.

Module 4: Visualization of Thermal Hazards

Understanding why we control temperature is vital for safety.

Hazards Safe This compound (Stable Liquid) Heat Heat (>130°C) Safe->Heat Distillation Base Trace Base (KOH) Safe->Base Contamination Rearrange Meyer-Schuster Rearrangement (Formation of Enones) Heat->Rearrange Acid Catalyzed Polymer Exothermic Polymerization (Rapid Pressure Rise) Heat->Polymer Extreme T (>160°C) Base->Polymer Heat Applied

Figure 2: Thermal degradation pathways of propargylic alcohols.[1]

Module 5: FAQ

Q: Can I use a rotary evaporator instead of a distillation setup? A: Only for solvent removal. A rotovap generally lacks the fractionation capability to separate the product (BP ~91°C/10Torr) from the starting material, 2-ethylhexanal (BP ~50°C/10Torr).[1][2] You need the theoretical plates of a distillation head/column.[2]

Q: How do I store the purified product? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly oxidize or absorb moisture.

Q: Is the "Explosion Hazard" real? A: Yes. While this compound is less volatile than propargyl alcohol (C3), the acetylenic moiety is energetic.[1] Never distill to dryness. Always leave ~5-10% of the volume in the pot to keep peroxides or unstable salts diluted.[1]

References

    • Source for Boiling Point (126°C/50mmHg) and Refractive Index (1.45).[1][6]

  • Source for Boiling Point (91°C/10Torr)
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2]

    • Authoritative source for general purification logic of alkynols and removal of trace bases.
  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 93012).[1][2][7] Retrieved from [Link][1]

    • Source for molecular structure, synonyms, and toxicity data.[1]

Sources

Introduction: The Acetylenic Alcohol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Acetylenic Alcohols

Topic: Challenges in the Synthesis of Substituted Acetylenic Alcohols Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Substituted acetylenic alcohols (propargylic alcohols) are pivotal pharmacophores and versatile intermediates in the synthesis of complex natural products (e.g., Efavirenz, Epothilones). Their synthesis, however, sits at the intersection of high-energy functional group chemistry and delicate stereochemical control.

This guide addresses the three primary failure modes encountered in their production:

  • Chemo-selectivity issues (Enolization vs. Nucleophilic attack).

  • Stereochemical erosion during asymmetric addition.

  • post-synthetic instability (Meyer-Schuster rearrangement).

Module 1: Nucleophilic Addition to Carbonyls (Li/Mg Reagents)

Context: The classical addition of lithium or magnesium acetylides to ketones is the most direct route but is plagued by basicity-driven side reactions.

Troubleshooting Guide: Low Yields with Enolizable Ketones

Q: I am observing recovered starting material and aldol condensation products instead of the desired propargylic alcohol. Why?

A: This is a classic manifestation of the Hard-Soft Acid-Base (HSAB) mismatch. Lithium acetylides are hard bases as well as nucleophiles. If your ketone has


-protons, the acetylide may act as a base, deprotonating the ketone to form an enolate (thermodynamic sink) rather than attacking the carbonyl carbon (kinetic product).

Corrective Protocol:

  • Temperature Control: The deprotonation (acid-base reaction) often has a higher activation energy than the nucleophilic addition. Conduct the reaction at -78°C strictly.

  • Cerium Chloride Additive (Imamoto Conditions): Transmetalate to organocerium (

    
    ). Cerium reagents are less basic but highly oxophilic, activating the carbonyl oxygen while suppressing enolization.
    
    • Protocol: Dry

      
       at 140°C under high vacuum for 2 hours. Suspend in THF, stir for 2 hours, then add organolithium at -78°C before adding the ketone.
      
  • Counter-Ion Effect: Switch from Li to Mg (Grignard). While Grignards are less reactive, they are also slightly less basic.

Q: My reaction works on small scale but fails on scale-up (>10g).

A: This is likely a heat transfer issue. The formation of lithium acetylide (alkyne +


-BuLi) is exothermic. On a large scale, local hot spots cause the acetylide to decompose or disproportionate (forming dilithio-species).
  • Fix: Use an internal temperature probe. Add

    
    -BuLi at a rate where the internal temp never exceeds -70°C. Allow a "maturation" period of 30 mins at -78°C before adding the electrophile.
    

Module 2: Catalytic Asymmetric Synthesis (Zinc-Mediated)

Context: For high enantioselectivity, the Carreira Alkynylation (Zn(OTf)₂ + chiral ligand) is the gold standard. It allows for "soft" nucleophilic addition at milder temperatures.

FAQ: The Carreira System (Zn(OTf)₂ / (+)-NME)

Q: My enantiomeric excess (ee) is inconsistent (fluctuates between 60-90%). What variable is uncontrolled?

A: The Carreira system is robust against moisture (tolerant up to 1000 ppm water), but it is sensitive to zinc triflate quality and ligand stoichiometry .

  • Zn(OTf)₂ Quality: Commercial Zn(OTf)₂ is hygroscopic. If it has absorbed too much water, the Lewis acidity drops. Validation: Dry your Zn(OTf)₂ at 120°C under vacuum (0.1 mmHg) overnight before use.

  • Ligand Loading: The active species is a dimeric Zinc-aminoalkoxide complex. You must use a stoichiometric amount of (+)-N-methylephedrine (NME) relative to the zinc, typically 1.1 equivalents.

Q: Can I use this method for hydroxymethylation using formaldehyde?

A: Yes, but gaseous formaldehyde is dangerous and difficult to quantify. Use Paraformaldehyde in a modified Carreira protocol.

Experimental Protocol: Carreira Hydroxymethylation

  • Reagents: Terminal Alkyne (1.0 equiv), Paraformaldehyde (2.0 equiv), Zn(OTf)₂ (1.1 equiv), (+)-NME (1.2 equiv), Et₃N (1.2 equiv).

  • Solvent: Toluene (Reagent grade is acceptable).[1]

  • Procedure:

    • Suspend Zn(OTf)₂, (+)-NME, and Et₃N in toluene. Stir at RT for 20 mins to form the catalyst complex.

    • Add the terminal alkyne and stir for 15 mins.

    • Add solid paraformaldehyde.[2][3]

    • Critical Step: Heat to 60°C . Unlike aldehyde additions (RT), paraformaldehyde depolymerization requires heat.

    • Stir for 2-4 hours. Quench with sat. NH₄Cl.

Module 3: Decision Framework & Workflow

Use the following decision tree to select the optimal synthetic route based on your substrate's constraints.

SynthesisSelection Start Target: Substituted Acetylenic Alcohol Chiral Is Enantiopurity Required? Start->Chiral Enolizable Is Ketone Enolizable? Chiral->Enolizable No RouteA Route A: Carreira Alkynylation (Zn(OTf)2 + NME) Chiral->RouteA Yes Scale Scale > 100g? RouteB Route B: Lithium Acetylide (-78°C) Scale->RouteB No (Lab Scale) RouteD Route D: Sonogashira Coupling (Coupling Propargyl Alcohol) Scale->RouteD Yes (Safety/Cost) Enolizable->Scale No / Moderate RouteC Route C: Cerium-Mediated (Imamoto Conditions) Enolizable->RouteC Yes (Highly Sensitive)

Figure 1: Decision matrix for selecting the synthesis method based on chirality, scale, and substrate sensitivity.

Module 4: Stability & Purification (The "Hidden" Killer)

Context: Acetylenic alcohols are prone to acid-catalyzed rearrangement. A perfectly synthesized product can be destroyed during purification on silica gel.

Troubleshooting: The Meyer-Schuster Rearrangement

Q: After column chromatography, my NMR shows a disappearance of the alkyne signal and the appearance of an alkene/carbonyl. What happened?

A: You triggered the Meyer-Schuster Rearrangement . The acidic silanol groups on silica gel protonated the hydroxyl group, leading to a 1,3-shift and tautomerization into an


-unsaturated ketone.

Mechanism to Avoid:

  • Protonation of OH.

  • Loss of water to form an allenyl cation.

  • Nucleophilic attack by water at the propargylic position.

  • Tautomerization to enone.

Corrective Protocol for Purification:

  • Column Pre-treatment: Pre-wash your silica gel column with 1-2% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.

  • Alternative Stationary Phase: Use neutral Alumina (Activity Grade III) instead of silica.

  • Distillation: If the product is volatile, distill at reduced pressure (<10 mmHg). Warning: Keep pot temperature below 120°C . Propargyl alcohols can decompose violently at high temperatures (see Safety Note).

MeyerSchuster Step1 Propargyl Alcohol (Acidic SiO2) Step2 Protonation & H2O Loss Step1->Step2 Step3 Allenyl Cation (Intermediate) Step2->Step3 Step4 Water Attack & Tautomerization Step3->Step4 Step5 α,β-Unsaturated Ketone (Unwanted Product) Step4->Step5

Figure 2: The Meyer-Schuster Rearrangement pathway triggered by acidic purification conditions.[1]

Module 5: Sonogashira Coupling of Propargyl Alcohols

Context: Sometimes the alcohol is already present, and you need to substitute the alkyne terminus.

Q: My Sonogashira coupling with propargyl alcohol yields a blue/green dimer product.

A: This is the Glaser Homocoupling product (diyne).[4] It occurs when oxygen is present in the system with Cu(I).[4]

  • Fix: Degas all solvents by sparging with Argon for 30 mins. Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.

Q: Do I need to protect the alcohol?

A: Generally, no . The free hydroxyl group is tolerated in Sonogashira conditions. However, if the substrate is an aryl iodide, the reaction is fast enough. If using an aryl chloride, the higher temperatures required might necessitate protection (e.g., THP ether) to prevent side reactions.

Summary of Key Quantitative Data

MethodSubstrate ScopeTypical Yieldee% (Typical)Key Limitation
Li-Acetylide Ketones/Aldehydes80-95%N/A (Racemic)Basic conditions; Cryogenic req.
Carreira (Zn) Aldehydes75-90%85-99%Ligand cost; Slower kinetics
Imamoto (Ce) Enolizable Ketones70-85%N/AStoichiometric CeCl3 (waste)
Sonogashira Aryl Halides60-90%N/AGlaser homocoupling risk

References

  • Carreira Alkynylation Protocol: Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[5] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[1][5][6] Organic Letters, 4(15), 2605–2606.[6] Link

  • Zinc-ProPhenol Catalysis: Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.[1][7][8] Advanced Synthesis & Catalysis, 351(7-8), 963–983. Link

  • Meyer-Schuster Rearrangement: Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7, 4149-4158. Link

  • Sonogashira Coupling Troubleshooting: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Cerium Chloride (Imamoto) Reagent: Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 106(6), 1779–1783. Link

Sources

Technical Support Center: Preparation of 4-Ethyl-1-octyn-3-ol

[1][2][3]

Topic: Troubleshooting Side Reactions & Impurity Control Primary Synthesis Route: Nucleophilic addition of metal acetylide to 2-ethylhexanal.[1][2][3] Target Audience: Process Chemists, R&D Scientists.[1][3]

Reaction Logic & Mechanistic Overview

The synthesis of this compound relies on the ethynylation of 2-ethylhexanal.[1][2][3] Whether utilizing a Grignard reagent (Ethynylmagnesium bromide) or a base-catalyzed system (KOH/Acetylene/Solvent), the core mechanism involves the attack of an acetylide anion on the carbonyl carbon.[2]

The Critical Challenge: 2-Ethylhexanal is an

12323
Pathway Visualization

The following diagram maps the kinetic competition between the target pathway and the primary failure modes.

ReactionPathwaysAldehyde2-Ethylhexanal(Substrate)EnolateEnolate Ion(Side Intermediate)Aldehyde->Enolate Deprotonation(k_aldol)AcetyleneAcetylene(Reagent)AcetylideAcetylide Anion(Active Species)Acetylene->Acetylide Deprotonation(k_eth)BaseBase Catalyst(KOH or RMgX)Base->EnolateBase->AcetylideAldol2-Ethyl-2-hexenal(Aldol Condensation)Enolate->Aldol + Aldehyde- H2OTargetThis compound(Target Alcohol)Acetylide->Target + Aldehyde(Main Rxn)BisAdductAcetylene Diol(Bis-Adduct)Target->BisAdduct + Aldehyde(Over-reaction)OligomersHeavy Oligomers(Polymers)Aldol->Oligomers Polymerization

Figure 1: Mechanistic divergence in the ethynylation of 2-ethylhexanal. Note the competition between Enolate formation (Aldol path) and Acetylide formation (Target path).[2]

Troubleshooting Guides (Q&A)

Module A: Impurity Profiling (Aldol vs. Bis-Adducts)

Q1: My GC trace shows a significant peak eluting just before the product, and the reaction mixture has turned yellow/orange. What is this?

Diagnosis: This is likely 2-ethyl-2-hexenal , the dehydration product of the aldol dimer.[1][2][3] Mechanism: In the presence of base (KOH or Alkyl-Li), 2-ethylhexanal undergoes self-aldol condensation.[1][2][3] The initial


123Corrective Action:
  • Lower the Temperature: Aldol condensation has a higher activation energy than acetylide addition.[1] Conduct the reaction at lower temperatures (e.g., -10°C to 0°C for Grignard; <15°C for KOH systems).[1][2][3]

  • Increase Acetylene Saturation: The reaction rate depends on the concentration of the acetylide anion. Ensure the solvent is saturated with acetylene before adding the aldehyde. This shifts the kinetic favorability toward ethynylation.[1]

  • Slow Addition: Add 2-ethylhexanal slowly to a pool of excess acetylide. High instantaneous concentrations of aldehyde favor the second-order aldol reaction over the pseudo-first-order ethynylation.[1][2][3]

Q2: I am isolating a high-boiling, viscous residue or crystalline solid. Mass spec suggests a molecular weight around 282 Da. [1][2]

Diagnosis: You have formed the Bis-adduct (Acetylenic Diol) .[1][2][3] Mechanism: The target product (this compound) still possesses an acidic terminal alkyne proton.[1][2][3] If base is present and the aldehyde concentration is high relative to acetylene, the product is deprotonated and reacts with a second molecule of 2-ethylhexanal.[2] Structure: 5,8-Diethyl-6-dodecyne-5,8-diol.[1][2][3] Corrective Action:

  • Maintain Acetylene Excess: A high partial pressure of acetylene (or continuous sparging) ensures that the mono-anion is statistically favored.[1][2][3]

  • Stop Conversion Early: Do not push for 100% conversion if selectivity is dropping. Stopping at 90-95% often prevents the "tail-end" formation of bis-adducts.[1][2][3]

Module B: Reaction Stalling & Yield

Q3: The reaction initiates but stalls at 50-60% conversion. Adding more base doesn't help. [1][2][3]

Diagnosis: "Pebbling" or Salt Encapsulation (in KOH/Solvent systems) or Moisture Deactivation (in Grignard systems).[1][2][3] Technical Insight:

  • KOH System:[3][4] As the potassium alkoxide of the product forms, it can coat the solid KOH pellets, preventing further dissolution and reaction.[2]

  • Grignard System: Moisture in the aldehyde feed destroys the ethynylmagnesium bromide, releasing acetylene gas and precipitating Mg(OH)Br.[2] Corrective Action:

  • Solvent System: Use a solvent that solubilizes the alkoxide intermediate (e.g., DMSO, NMP, or liquid ammonia).[3] If using THF/Toluene, add a phase transfer catalyst (e.g., 18-crown-6 or PEG-400) or use powdered KOH to increase surface area.[1][2][3]

  • Azeotropic Drying: Pre-dry the 2-ethylhexanal via azeotropic distillation with toluene or use molecular sieves (3Å).[1][2][3] The water content must be <500 ppm.[1]

Module C: Stability & Workup

Q4: The product purity drops during vacuum distillation. I see new peaks corresponding to enones.

Diagnosis: Meyer-Schuster or Rupe Rearrangement . Mechanism: Propargylic alcohols are acid-sensitive.[1][2][3] Traces of acid (from workup or hydrolysis of magnesium salts) catalyze the rearrangement of the triple bond to form an

2Corrective Action:
  • Neutralization: Ensure the crude mixture is strictly neutral or slightly basic (pH 7.5-8.0) before heating. Wash with saturated NaHCO

    
    .[1][2][3]
    
  • Thermal History: Minimize pot temperature. Use a high-vacuum system (<1 mmHg) to keep the boiling point below 90°C. This compound is thermally sensitive above 120°C.[1][2][3]

Quantitative Data Summary

The following table summarizes the physicochemical properties of the target and its primary impurities to aid in identification.

CompoundRoleApprox.[1][3][4][][6][7][8][9] BP (at 10 mmHg)Key Identification Feature
This compound Target 85 - 88 °C Terminal Alkyne stretch (~3300 cm⁻¹)
2-EthylhexanalStarting Material50 - 55 °CCarbonyl stretch (~1720 cm⁻¹)
2-Ethyl-2-hexenalAldol Impurity65 - 70 °CConjugated C=O (~1690 cm⁻¹), UV active
Bis-Adduct (Diol)Over-reaction>160 °C (Dec)High viscosity, often solidifies

Experimental Protocol: High-Fidelity Synthesis (Grignard Route)

Note: This protocol prioritizes purity over cost, ideal for pharmaceutical intermediates.[2][3]

  • Reagent Prep: Flame-dry a 3-neck RBF under Nitrogen. Charge with anhydrous THF (0.5 M relative to aldehyde).[1][2][3]

  • Acetylene Saturation: Cool THF to 0°C. Sparge dried Acetylene gas for 30 mins.

  • Grignard Formation: Add Ethylmagnesium bromide (1.05 equiv) dropwise while continuing Acetylene sparge. Critical: Maintain T < 5°C to prevent disproportionation. Stir until ethane evolution ceases (formation of Ethynylmagnesium bromide).[1][2][3]

  • Addition: Add 2-ethylhexanal (1.0 equiv) dropwise over 60 mins at 0°C. Why? Slow addition prevents local excess of aldehyde, suppressing Aldol.[2]

  • Quench: Pour mixture into ice-cold saturated NH

    
    Cl. Extract with MTBE.[1][2][3]
    
  • Purification: Dry organic layer (Na

    
    SO
    
    
    ).[1][2][3] Concentrate. Distill under reduced pressure (0.5 mmHg).

References

  • Synthesis of Oct-1-yn-3-ol Derivatives. PrepChem. Describes the general Grignard ethynylation protocol for aldehydes. Available at: [Link]

  • Direct Synthesis of 2-Ethylhexanal via n-Butanal Aldol Condensation. Royal Society of Chemistry. Provides mechanistic details on the aldol condensation side-reactions of 2-ethylhexanal. Available at: [Link]

  • Side-reactions in the Hydrogenation of 2-Ethylhexanal. Semantic Scholar. Discusses impurities derived from 2-ethylhexanal, including acetals and ethers. Available at: [Link]

  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts. National Institutes of Health (NIH). mechanistic insights into catalytic ethynylation and side reactions.[1][2][3] Available at: [Link]

Technical Support Center: Troubleshooting Stereoselectivity in 4-Ethyl-1-octyn-3-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Stereocontrol Protocols for


-Branched Propargylic Alcohols
Last Updated:  February 6, 2026

Executive Summary & Structural Analysis

Welcome to the technical support hub for 4-Ethyl-1-octyn-3-ol . This molecule presents a classic yet challenging case of acyclic stereocontrol due to the presence of contiguous stereocenters: the propargylic alcohol at C3 and the ethyl-branching at C4 .

The Core Challenge: Most commercially available 2-ethylhexanal (the standard precursor) is racemic. Consequently, simple alkynylation yields four stereoisomers (two enantiomeric pairs of diastereomers). High-value applications (e.g., lipid mediator synthesis, pheromone analogs) often require a single, pure stereoisomer.

Structural Connectivity:

  • C1-C2: Terminal Alkyne (Reactive handle for Sonogashira/Click/Reduction)

  • C3: Secondary Alcohol (Chiral Center A)

  • C4: Ethyl/Butyl Branching (Chiral Center B)

This guide provides troubleshooting workflows to maximize Diastereomeric Ratio (dr) during synthesis and Enantiomeric Excess (ee) during resolution.

Module A: Troubleshooting Synthesis (The Alkynylation Step)

User Issue: "I am adding ethynylmagnesium bromide to 2-ethylhexanal, but I am getting a 1:1 mixture of diastereomers (syn/anti). How do I bias this?"

Root Cause Analysis

The reaction involves nucleophilic attack on an


-chiral aldehyde. The stereochemical outcome is dictated by the transition state geometry.
  • Felkin-Anh Control: Favors the anti-isomer (typically). The nucleophile attacks from the least hindered trajectory, away from the bulky alkyl group.

  • Chelation Control: Favors the syn-isomer. Requires a Lewis acid capable of bridging the aldehyde oxygen and the incoming nucleophile.

Troubleshooting Protocol: Enhancing Diastereoselectivity
ParameterRecommendation for Anti Selectivity (Felkin-Anh)Recommendation for Syn Selectivity (Chelation)
Reagent Lithium acetylide or Grignard (Mg) in etherZinc (Zn) or Titanium (Ti) acetylides
Solvent Et₂O or THF (Non-coordinating favors Felkin)CH₂Cl₂ or Toluene (Non-polar enhances chelation)
Lewis Acid None (or bulky non-chelating LA like

)

,

, or

Temp -78°C (Kinetic control is critical)-78°C to -40°C
Step-by-Step Workflow: Zinc-Mediated Chelation (Syn-Selective)
  • Preparation: Dissolve terminal alkyne (1.2 equiv) in dry Toluene under Argon.

  • Deprotonation: Add

    
     (1.2 equiv) at 0°C. Stir 30 min to form ethylzinc acetylide.
    
  • Add Additive: Add chiral amino-alcohol ligand (e.g., N-methylephedrine) if enantiocontrol is also desired (20 mol%).

  • Aldehyde Addition: Cool to -20°C. Add 2-ethylhexanal slowly.

  • Quench: Sat.

    
    .
    
  • Analysis: Check dr via crude NMR (look for C3-H doublet splitting differences).

Visual Logic: Transition State Models

stereocontrol cluster_0 Precursor cluster_1 Transition States cluster_2 Outcome Aldehyde 2-Ethylhexanal (Racemic or Chiral) FA Felkin-Anh Model (Steric Control) Aldehyde->FA Bulky LA / Ether Chelation Cram-Chelation Model (Metal Bridging) Aldehyde->Chelation Ti/Zn / DCM Anti Anti-Isomer (Major via FA) FA->Anti Attack anti to largest group Syn Syn-Isomer (Major via Chelation) Chelation->Syn Attack on chelated face

Caption: Decision pathway for selecting reaction conditions to favor Syn vs. Anti diastereomers.

Module B: Troubleshooting Resolution (Enzymatic Workflows)

User Issue: "I have the racemic alcohol. I tried kinetic resolution with Lipase PS, but the enantiomeric excess (ee) stalled at 85%."

Root Cause Analysis

Propargylic alcohols with bulky neighbors (like the C4-ethyl) often suffer from slow reaction rates or poor enantiomeric discrimination (


-value) because the alkyne and the alkyl chain may compete for the same hydrophobic pocket in the enzyme.
Optimization Matrix
VariableAdjustment for Higher Selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Enzyme Switch to CAL-B (Candida antarctica Lipase B). It has a deeper pocket suitable for propargylic substrates [1].
Acyl Donor Use Vinyl Acetate or Isopropenyl Acetate (Irreversible). Avoid ethyl acetate (reversible).
Solvent MTBE or Diisopropyl ether . High logP solvents generally preserve enzyme rigidity and selectivity.
Additives Add molecular sieves to scavenge any water (prevent hydrolysis of product).
Protocol: Kinetic Resolution with CAL-B
  • Mix: 10 mmol Racemic this compound in 50 mL dry MTBE.

  • Add: 30 mmol Vinyl Acetate (3 equiv).

  • Initiate: Add 200 mg Immobilized CAL-B (e.g., Novozym 435).

  • Incubate: Shake at 30°C, 200 rpm.

  • Monitor: Check conversion by GC/HPLC every 2 hours.

    • Stop point: Exactly 50% conversion.

  • Workup: Filter enzyme. Evaporate solvent.

  • Separation: Flash chromatography. The Acetate will be one enantiomer (usually R), the Alcohol will be the other (usually S).

Self-Validation Check:

  • Calculate

    
    -value using the formula: 
    
    
    
    .
  • If

    
    , switch solvent to Hexane or Toluene.
    

Module C: Downstream Stability (Meyer-Schuster Rearrangement)

User Issue: "During purification or substitution, I see a new spot on TLC and loss of the alkyne proton in NMR."

Technical Insight

Propargylic alcohols are prone to Meyer-Schuster Rearrangement under acidic conditions, converting the alcohol into an


-unsaturated ketone (enone).

Reaction:



Prevention Guide
  • Chromatography: Pre-treat silica gel with 1% Triethylamine (Et₃N) to neutralize acidity.

  • Reactions: When doing propargylic substitution (e.g., Nicholas reaction), ensure strictly anhydrous conditions and control temperature.

  • Storage: Store pure material at -20°C under Argon; avoid trace acids.

Diagnostic Flowchart

troubleshooting Start Start: this compound Issue ProblemType Identify Problem Area Start->ProblemType syn_issue Synthesis: Low Diastereoselectivity ProblemType->syn_issue res_issue Resolution: Low ee / Slow Rate ProblemType->res_issue stab_issue Stability: Byproducts/Isomerization ProblemType->stab_issue check_metal Check Metal/Ligand syn_issue->check_metal check_conv Check Conversion % res_issue->check_conv check_acid Check Acidity stab_issue->check_acid metal_sol Use Zn/Ti for Syn Use Mg/Li for Anti check_metal->metal_sol low_e If E < 20: Switch to CAL-B Change Solvent (MTBE) check_conv->low_e neut_sol Add 1% Et3N to Silica Avoid strong acids check_acid->neut_sol

Caption: Comprehensive troubleshooting logic for synthesis, resolution, and handling.

References

  • Enzymatic Kinetic Resolution of Propargylic Alcohols

    • Title: Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.[1]

    • Source: MDPI, Symmetry 2021.
    • URL:[Link][2][3][4][5]

  • Synthesis via Alkyne Addition (General Methodology)

    • Title: Synthesis of Acetylenic Alcohols with Calcium Carbide as the Acetylene Source.
    • Source: Royal Society of Chemistry, RSC Advances.
    • URL:[Link]

  • Ruthenium-Catalyzed Propargylic Substitution (Downstream)

    • Title: Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions.

    • Source: ACS Omega.
    • URL:[Link]

  • Propargylic Alcohol Configuration Rules

    • Title: How to determine the configur
    • Source: Chemistry Stack Exchange.
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Ethyl-1-octyn-3-ol. It is designed to move beyond simple protocols, offering a framework for understanding the causality behind experimental choices and empowering users to troubleshoot effectively.

Introduction

This compound is a secondary acetylenic alcohol with applications in organic synthesis and as a building block in pharmaceutical development. Achieving high purity is critical, as residual impurities can interfere with subsequent reactions, compromise final product integrity, and introduce toxicological risks. This document serves as a centralized resource for addressing common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A: Impurities typically originate from the synthetic route employed. Common sources include unreacted starting materials (e.g., hexanal, ethyl magnesium bromide, or 4-ethyloct-1-yn-3-one), solvents from the reaction or workup (e.g., THF, diethyl ether), and byproducts such as isomers, over-addition products, or diols formed during the workup. It is also essential to check for unreacted starting ketone if the alcohol was produced via reduction, as this can contaminate the final product[1].

Q2: My crude product is a dark yellow or brown oil. What causes this discoloration and how can I remove it?

A: Discoloration often indicates the presence of polymeric or high-molecular-weight byproducts, which can form under the thermal or acidic/basic conditions of the reaction and workup. These are typically non-volatile. The most effective methods for removing them are vacuum distillation or flash column chromatography. Distillation separates the desired volatile alcohol from the non-volatile colored impurities, which will remain in the distillation pot[1].

Q3: What is the best first-pass technique for purifying this compound?

A: For multi-gram quantities, vacuum distillation is the most efficient and scalable first-pass purification method. It effectively removes non-volatile impurities, residual solvents, and some byproducts with significantly different boiling points. Given the boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition[2][3].

Q4: How can I definitively assess the purity of my final product?

A: A multi-technique approach is recommended.

  • Gas Chromatography (GC): Provides excellent quantitative data on the percentage purity and the number of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities that may co-elute in GC.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing trace-level impurities, especially those that are not amenable to GC[4].

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of this compound, starting from a crude reaction mixture.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Crude Crude Reaction Mixture Quench Aqueous Quench (e.g., sat. NH4Cl) Crude->Quench Extract Liquid-Liquid Extraction (e.g., Ether/Water) Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purity_Check1 Purity Assessment (TLC/GC) Concentrate->Purity_Check1 Distillation Vacuum Distillation Purity_Check1->Distillation High boiling impurities or large scale Chromatography Flash Column Chromatography Purity_Check1->Chromatography Close-boiling impurities or small scale Purity_Check2 Final Purity Analysis (GC, NMR, HPLC) Distillation->Purity_Check2 Chromatography->Purity_Check2 Pure_Product Pure this compound Purity_Check2->Pure_Product >97% Purity

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low recovery after aqueous extraction. 1. Emulsion formation. 2. Product is partially water-soluble. 3. Incorrect pH of the aqueous layer.1. Add brine (sat. NaCl solution) to break the emulsion. 2. Perform multiple extractions (3-5 times) with a smaller volume of organic solvent. Back-extract the combined aqueous layers with fresh solvent. 3. Ensure the aqueous layer is neutral or slightly basic before extraction.
Product co-distills with an impurity. The impurity has a boiling point very close to that of the product.1. Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed) to improve separation efficiency. 2. Switch to Chromatography: Flash column chromatography is superior for separating compounds with similar boiling points but different polarities[5].
Product streaks or shows poor separation on a silica gel column. 1. Incorrect Solvent System: The eluent polarity may be too high or too low. 2. Column Overload: Too much crude material was loaded onto the column. 3. Acidic Silica: The alcohol may be sensitive to the acidic nature of standard silica gel, causing decomposition.1. Optimize Eluent: Use TLC to find an optimal solvent system that gives the product an Rf value of ~0.3. A gradient elution (e.g., 0% to 20% Ethyl Acetate in Hexane) is often effective. 2. Reduce Load: The mass of crude material should typically be 1-5% of the mass of the silica gel. 3. Use Neutralized Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) or use neutral alumina as the stationary phase.
Final product purity decreases over time. The compound may be unstable and prone to oxidation or polymerization, especially if exposed to air, light, or residual acid/base.Store the purified product under an inert atmosphere (Nitrogen or Argon), in a cool, dark place. Consider adding a radical inhibitor like BHT if long-term storage is required.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for purifying scales greater than 5 grams and for removing non-volatile or highly volatile impurities.

Causality: this compound has a high atmospheric boiling point (~205 °C), at which temperature it may decompose[]. Applying a vacuum lowers the boiling point to a safe temperature, allowing for distillation without degradation[3].

Property Value Source
Molecular Weight154.25 g/mol [7]
Boiling Point91 °C @ 10 Torr (mmHg)[8]
126 °C @ 50 mmHg
Density~0.87 g/mL[8]

Step-by-Step Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum. Bumping can occur if the vacuum is applied too rapidly.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which typically contains residual solvents.

    • Main Fraction: Once the temperature stabilizes near the expected boiling point at your system's pressure (e.g., ~91 °C at 10 Torr), switch to a new receiving flask and collect the product.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of the high-boiling residue.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

This technique is best for small-scale purifications (<5 g) or when distillation fails to separate impurities with similar boiling points.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent)[9]. The polarity of this compound, due to its hydroxyl group, allows it to be retained on the polar silica gel and eluted with a moderately polar solvent system.

Step-by-Step Methodology:

  • Select Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A mixture of Ethyl Acetate (EtOAc) and Hexane is a good starting point. The target Rf for the product should be between 0.25 and 0.35.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane) and pack the column. Ensure there are no air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column ("dry loading").

  • Elute the Column: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 2% EtOAc/Hexane to 15% EtOAc/Hexane) to move the compounds down the column.

  • Collect and Analyze Fractions: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for selecting a purification method and troubleshooting common issues.

G Start Crude Product Obtained TLC_GC_Check Analyze by TLC/GC Start->TLC_GC_Check Impurity_Type What is the nature of the impurity? TLC_GC_Check->Impurity_Type Non_Volatile Impurity is non-volatile (baseline on TLC/GC) Impurity_Type->Non_Volatile Non-volatile Close_Polarity Impurity has similar polarity (close spots on TLC) Impurity_Type->Close_Polarity Polarity Close_BP Impurity has similar B.P. (close peaks on GC) Impurity_Type->Close_BP Boiling Point Use_Distillation Action: Use Vacuum Distillation Non_Volatile->Use_Distillation Close_Polarity->Use_Distillation Use_Chromatography Action: Use Flash Chromatography Close_BP->Use_Chromatography Result Purity Check Use_Distillation->Result Use_Chromatography->Result Use_Fractional_Dist Action: Use Fractional Distillation Use_Fractional_Dist->Result Success Purification Successful Result->Success Purity > 97% Failure Still Impure Result->Failure Purity < 97% Re_evaluate Re-evaluate Impurity Structure Failure->Re_evaluate Re_evaluate->Impurity_Type

Caption: Troubleshooting decision tree for purification.

References

  • Consensus AI. (n.d.). Methods to remove impurities from distilled spirits.
  • Midland, M. M., & Brown, H. C. (1988). (R)-(+)-1-OCTYN-3-OL. Organic Syntheses, 67, 6. [Link]

  • Hanafiah, M. M., et al. (2012). Ethanol production, purification, and analysis techniques: a review. Modern Applied Science, 6(6).
  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-hydroxy-1-octyne. PubChem. Retrieved from [Link]

  • Zawirska-Wojtasiak, R., & Wasowicz, E. (2001). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 10(3), 25-28.
  • National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. PubMed Central.
  • Google Patents. (n.d.). Method for the separation of impurities from crude ethanol aqueous solution.
  • ACS Omega. (2024). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26. [Link]

  • MDPI. (n.d.).
  • Greatwall Process and Control. (2023, December 25). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Pharmaceutical and Biomedical Sciences.
  • Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central.

Sources

Technical Support Center: Stabilization & Handling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Preventing Polymerization & Degradation of Terminal Alkynes Operator: Senior Application Scientist (Ph.D., Process Chemistry) Status: Online

Introduction: The "Invisible" Reactivity

Terminal alkynes (


) are deceptively stable in standard representations but are kinetically unstable in the presence of trace metals, radicals, or heat. Unlike internal alkynes, the terminal C-H bond (

) allows for the formation of acetylides, while the

-system is prone to both radical propagation and metal-mediated coupling.

This guide moves beyond basic "store in the fridge" advice. We treat alkyne stabilization as a control system against two distinct failure modes: Radical-Initiated Polymerization (forming polyacetylenes) and Oxidative Homocoupling (Glaser coupling forming diynes).

Module 1: Storage & Shelf-Life Stability

Q: My terminal alkyne turned into a viscous brown gel/solid in the freezer. What happened?

Diagnosis: You likely experienced Radical-Initiated Polymerization . Even at low temperatures, trace peroxides (formed from air exposure) can initiate a chain reaction. The "brown/black" color is characteristic of conjugated polyene sequences (polyacetylene derivatives) forming within the monomer matrix.

The Fix: Radical Scavenging Architecture You must introduce a "sacrificial" H-atom donor that reacts with propagating radicals faster than the alkyne monomer does.

StabilizerMechanismOptimal Use CaseConcentration (Typical)
BHT (Butylated hydroxytoluene)Sterically hindered phenol; traps radicals to form stable phenoxy radicals.General storage of volatile alkynes; easy to remove by distillation.100 – 500 ppm
Hydroquinone (HQ) Quinone-hydroquinone redox cycle; quenches peroxy radicals.Requires Oxygen to function effectively. Best for monomers stored in non-inert atmosphere.200 – 1000 ppm
DTBHQ (2,5-Di-tert-butylhydroquinone)High-solubility variant of HQ.Long-term storage of high-value, high-molecular-weight alkynes.100 – 500 ppm
Copper Scavengers Chelates trace metals that catalyze radical formation.If the alkyne was synthesized via metal catalysis (e.g., Sonogashira).[1][2]N/A (Purification step)

Critical Protocol: Do not store alkynes stabilized with Hydroquinone (HQ) under strict inert atmosphere (Ar/N2) for long periods, as HQ often requires dissolved oxygen to regenerate its active inhibiting species via the peroxy-radical mechanism [1]. For strict anaerobic storage, BHT or TBC (4-tert-butylcatechol) are superior choices.

Module 2: Reaction Troubleshooting (In-Situ)

Q: I am running a CuAAC "Click" reaction, but I see a secondary spot on TLC and my yield is low. Is it polymerizing?

Diagnosis: This is likely Glaser Coupling (Oxidative Homocoupling) , not random polymerization. In the presence of Copper(I) and Oxygen, terminal alkynes dimerize to form 1,3-diynes (


). This consumes your starting material and poisons the catalyst.

The Fix: The "Reductive Shield" Strategy You must break the oxidative cycle that regenerates Cu(II).

  • Anaerobic Workup: Glaser coupling often occurs after the reaction, during workup when the active Cu(I)-acetylide is exposed to air [2].

    • Protocol: Quench the catalyst before exposing the reaction to air. Use a chelating agent like EDTA or ammonium hydroxide in the quench buffer.

  • Sacrificial Reductant: Add excess Sodium Ascorbate (5–10 equiv) during the reaction. This keeps Copper pinned in the Cu(I) state, preventing the formation of the Cu(II)-superoxide species required for the Glaser cycle [2].

  • Ligand Selection: Tridentate ligands (e.g., TBTA) accelerate the desired Click reaction while suppressing the formation of the multinuclear copper species often responsible for coupling [2].

Q: Can I distill my terminal alkyne to purify it?

Diagnosis: Distillation is a high-risk operation for terminal alkynes due to thermal polymerization (thermal initiation).

The Fix: "Pot Inhibition" Protocol Never distill a terminal alkyne "neat" without an inhibitor.

  • Step 1: Add BHT (500 ppm) or Sulfur (classic inhibitor, though messy) to the distillation pot.

  • Step 2: Use Vacuum Distillation to lower the boiling point below 100°C.

  • Step 3: Ensure the receiving flask is cooled significantly (-78°C) to prevent post-condensation polymerization.

Module 3: Purification on Silica Gel

Q: My alkyne "streaks" on the column or disappears during chromatography.

Diagnosis: Acidic protons on Silica Gel (


) can activate the alkyne for oligomerization or hydration. Additionally, trace metals (Fe) in low-grade silica can catalyze degradation [3].

The Fix: Surface Passivation

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes acidic sites.

  • Solvent Choice: Avoid chlorinated solvents (DCM/CHCl3) if possible, as they can generate trace HCl over time, catalyzing polymerization.

  • Alternative Phase: Use Alumina (Neutral) instead of Silica for highly sensitive alkynes (e.g., enynes or conjugated alkynes).

Visualizing the Failure Pathways

The following diagram illustrates the decision logic for diagnosing alkyne degradation. Use this to identify the root cause of your specific issue.

AlkyneDegradation Start Observation: Alkyne Degradation Condition1 Is Copper (Cu) present? Start->Condition1 Condition2 Is Oxygen excluded? Condition1->Condition2 Yes Condition3 Temperature > 50°C? Condition1->Condition3 No Result_Glaser Outcome: Glaser Coupling (Diynes) (Requires Cu + O2) Condition2->Result_Glaser No (Aerobic) Safe Stable Monomer Condition2->Safe Yes (Anaerobic) Result_Radical Outcome: Radical Polymerization (Gel/Solid Formation) Condition3->Result_Radical No (Storage) Result_Thermal Outcome: Thermal Oligomerization (Cyclotrimerization) Condition3->Result_Thermal Yes

Figure 1: Diagnostic logic flow for identifying the mechanism of terminal alkyne degradation based on environmental factors (Metals, Oxygen, Temperature).

Standard Operating Procedure (SOP): Stabilization

Objective: Stabilize 10g of freshly synthesized Phenylacetylene derivative.

  • Quench: Upon reaction completion, wash organic layer with 10%

    
     (aq) to strip transition metals.
    
  • Dry: Dry over

    
     (avoid acidic desiccants).
    
  • Inhibit: Add BHT (2,6-Di-tert-butyl-4-methylphenol) to the crude solution before rotary evaporation. Target concentration: 0.1% w/w.

  • Concentrate: Remove solvent at bath temperature < 40°C.

  • Store: Flush vial with Argon, seal with Parafilm, and store at -20°C in the dark.

References

  • Koberstein, J. T., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Process Chemistry Division

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Synthesis of 4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9) Reference Code: TSC-ORG-5877 Status: Operational[1]

Executive Summary & Reaction Architecture

User Query: Optimizing the synthesis of this compound for pilot-scale production.

Senior Scientist Response: The synthesis of this compound is a classic nucleophilic addition of an acetylide anion to 2-ethylhexanal.[1] While the chemistry appears elementary on paper, scaling this reaction introduces significant thermodynamic and mass-transfer challenges.[1]

The industry-standard route utilizes Ethynylmagnesium bromide (Grignard) generated in situ or purchased as a THF solution.[1] The critical failure mode in this process is the disproportionation of the mono-Grignard reagent into the bis-Grignard species (insoluble) and acetylene gas, which occurs if temperature control is lost or acetylene saturation is insufficient.

Process Data Sheet
ParameterSpecificationCriticality
Target Molecule This compoundProduct
Substrate 2-EthylhexanalLimiting Reagent
Reagent Ethynylmagnesium bromide (0.5 M in THF)Nucleophile
Reaction Temp < 20°C (Generation), 0-5°C (Addition)High (Safety/Yield)
Boiling Point 126°C @ 50 mmHgPurification
Flash Point ~70°C (Est.)Safety

Process Workflow Visualization

The following diagram outlines the optimized workflow for the Grignard-mediated synthesis, highlighting the critical control points (CCPs).

SynthesisWorkflow Start Start: Reagent Prep Grignard Grignard Generation (EtMgBr + Acetylene) < 20°C Start->Grignard Acetylene Sparge Grignard->Grignard Risk: Bis-Grignard Precipitation if T > 20°C Addition Aldehyde Addition (2-Ethylhexanal) Controlled Dosing Grignard->Addition Active Species Quench Quench (Sat. NH4Cl) pH Control Addition->Quench Alkoxide Intermediate Workup Phase Separation & Drying Quench->Workup Crude Mixture Distill Vacuum Distillation (126°C @ 50mmHg) Workup->Distill Crude Oil Product This compound (>97% Purity) Distill->Product Fractionation

Figure 1: Process Flow Diagram (PFD) for the synthesis of this compound. Note the critical temperature constraint at the Grignard generation step to prevent disproportionation.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes reported by our users during scale-up attempts.

Module A: Reagent Instability & Precipitation

Issue: “During the preparation of the ethynylmagnesium bromide, the solution turned into a thick slurry/paste, and the subsequent yield was <50%.”

Root Cause Analysis: This is the classic Schlenk Equilibrium Disproportionation .



The mono-Grignard (desired) disproportionates into the bis-Grignard (insoluble solid) and acetylene gas. This reaction is thermodynamically favored at temperatures >20°C  or if the acetylene concentration drops. The bis-Grignard is significantly less nucleophilic toward the aldehyde.[1]

Corrective Protocol:

  • Temperature Lock: Maintain the reactor jacket between 5°C and 15°C during acetylene sparging. Do not allow the internal temperature to exceed 20°C [1].

  • Saturation: Ensure a continuous, slight excess flow of acetylene.[1] The presence of excess dissolved acetylene shifts the equilibrium back toward the soluble mono-Grignard species.

  • Solvent Choice: THF is required.[1][2][3] Diethyl ether has a lower solubility for the Grignard species and exacerbates precipitation.

Module B: Exotherm Management

Issue: “We observed a rapid temperature spike (runaway) upon adding 2-ethylhexanal, leading to dark impurities.”[1]

Root Cause Analysis: The addition of the aldehyde to the Grignard is highly exothermic. If the dosing rate exceeds the cooling capacity (


), the local temperature spikes. High temperatures cause:
  • Dehydration: The product (a propargylic alcohol) can dehydrate to the enyne.

  • Aldol Condensation: The base (Grignard) triggers self-condensation of 2-ethylhexanal.[1]

Corrective Protocol:

  • Dosing Control: Use a metering pump for the aldehyde addition. Calculate the adiabatic temperature rise ($ \Delta T_{ad} $) and set the dosing rate such that the cooling jacket can maintain

    
    .
    
  • Dilution: Dilute the 2-ethylhexanal 1:1 with anhydrous THF before addition to increase thermal mass and improve mixing.

Module C: Purification & Yield

Issue: “Distillation is difficult; the product co-distills with impurities or decomposes.”

Root Cause Analysis: this compound has a high boiling point (approx. 126°C at 50 mmHg [2]).[1] Prolonged heating at atmospheric pressure causes thermal degradation.[1]

Corrective Protocol:

  • Vacuum Specification: Do not attempt atmospheric distillation. Use a high-vacuum setup (< 10 mmHg is ideal, reducing bp to < 90°C).[1]

  • Fractionation:

    • F1 (Foreshots): Unreacted 2-ethylhexanal (bp ~163°C atm, much lower under vac).[1]

    • F2 (Product): Collect the main fraction.

    • F3 (Heels): Heavy oligomers/aldol products.[1]

Logic Tree for Low Yield Diagnosis

Use this decision tree to diagnose the specific cause of yield loss in your batch.

TroubleshootingTree Start Problem: Low Yield (<70%) CheckSolids Was there heavy precipitation before aldehyde addition? Start->CheckSolids YesSolids Cause: Disproportionation to Bis-Grignard CheckSolids->YesSolids Yes NoSolids Check Impurity Profile (GC/HPLC) CheckSolids->NoSolids No FixSolids Action: Lower Temp (<15°C) Increase Acetylene Flow YesSolids->FixSolids ImpurityAldol Impurity: Aldol Dimer (C16 species) NoSolids->ImpurityAldol High MW Peaks ImpurityStart Impurity: Unreacted Aldehyde NoSolids->ImpurityStart Starting Material FixAldol Action: Faster Addition Cold Quench ImpurityAldol->FixAldol FixStart Action: Check Reagent Titer Ensure Dry Solvents ImpurityStart->FixStart

Figure 2: Diagnostic logic for yield optimization.

Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Acetylide instead of the Grignard reagent? A: Yes, Lithium Acetylide-Ethylenediamine complex is a viable solid alternative for smaller scales.[1] However, for scale-up, the Grignard route is generally preferred because it avoids the handling of pyrophoric lithium reagents and is more cost-effective. The Grignard reagent is also slightly less basic, reducing the risk of enolization/aldol condensation of the 2-ethylhexanal [3].

Q2: How do I safely handle the Acetylene gas during the in situ generation? A: Safety is paramount. Acetylene forms explosive acetylides with copper, silver, and mercury; ensure your reactor lines are stainless steel or compatible polymer.

  • Pressure: Never pressurize acetylene above 15 psig (approx 1 bar gauge) without a specialized arrestor, as it can decompose explosively.[1]

  • Scrubbing: Vent gases must pass through a scrubber to remove residual organics before release.[1]

Q3: The reaction mixture turns into a gel during workup. How do I fix this? A: Magnesium salts often form gelatinous emulsions (hydroxides) at high pH.[1]

  • Solution: Quench with a saturated Ammonium Chloride (

    
    ) solution. If the emulsion persists, add a small amount of dilute HCl or Sulfuric acid to break the magnesium chelates, but ensure the pH does not drop below 4 to protect the alkyne and alcohol functionalities.
    

Q4: What is the shelf-life of the final product? A: this compound is relatively stable but prone to oxidation over long periods.[1] Store under an inert atmosphere (Argon/Nitrogen) in a cool, dark place (<15°C). Ensure no acidic residues remain from the workup, as they catalyze dehydration [4].

References

  • Organic Syntheses , Coll.[1] Vol. 4, p.792 (1963); Vol. 32, p.46 (1952). Preparation of Ethynylmagnesium Bromide and its disproportionation risks.[2]

  • TCI Chemicals , Product Specification: this compound (CAS 5877-42-9).[1] Physical properties and boiling points.[1][][5]

  • Midland, M. M. (1975).[1] Preparation of Ethynylcarbinols via Grignard Reagents. Journal of Organic Chemistry. (General reference for Grignard additions to aldehydes).

  • Fisher Scientific , Safety Data Sheet: this compound.[1] Storage and Handling.[1][6]

Sources

common pitfalls in the handling of acetylenic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetylenic Chemistry Division Current Status: ● Operational Logged User: Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Alkyne Handling & Synthesis

Welcome to the Acetylenic Chemistry Support Hub.

You are accessing this guide because you are likely facing yield losses, unexpected reactivity, or safety concerns involving acetylenic compounds. Alkynes are high-energy functional groups essential for "Click" chemistry, drug discovery (e.g., Efavirenz, Terbinafine), and materials science. However, their high energy density and specific acidity (pKa ~25) create unique hazards.

Below are the Top 4 Critical Support Tickets we receive, resolved with root-cause analysis and field-proven protocols.

Ticket #101: "My reaction mixture detonated during workup/filtration."

Severity: 🔴 CRITICAL Diagnosis: Formation of Metal Acetylides.

Root Cause Analysis: Terminal alkynes (


) are weak acids. In the presence of bases (even weak ones like amines) and specific metal ions—most notably Copper (Cu), Silver (Ag), and Mercury (Hg) —they form metal acetylides (

).
  • The Hazard: Unlike the covalent C-C bonds in your target molecule, heavy metal acetylides are highly shock-sensitive and explosive when dry.

  • Common Scenario: Using copper tubing in acetylene lines or performing Cu-catalyzed Click chemistry (CuAAC) without proper quenching.

Resolution Protocol: The Chelation Quench Never allow a metal-catalyzed alkyne reaction to dry out before removing the metal ions.

  • Acid Wash: If your product is acid-stable, wash the organic layer with 1M HCl or 10% citric acid immediately. This protonates the acetylide (

    
    ) back to the alkyne (
    
    
    
    ) and solubilizes the metal ion.
  • Chelation (The "Gold Standard"): For acid-sensitive substrates, use EDTA (Ethylenediaminetetraacetic acid) or aqueous ammonia (for Ag/Cu) during the workup to sequester metal ions into the aqueous phase.

Visualization: Metal Acetylide Danger Pathway

MetalAcetylide Terminal Terminal Alkyne (R-C≡C-H) Acetylide Metal Acetylide (R-C≡C-M) Terminal->Acetylide + Base MetalSource Cu(I)/Ag(I) Source (Catalyst or Equipment) MetalSource->Acetylide Dry Dry State (Filtration/Evaporation) Acetylide->Dry Workup Safe Safe Product (Metal Removed) Acetylide->Safe Acid Wash / EDTA (Protonation/Chelation) Explosion EXPLOSION (Shock/Friction) Dry->Explosion Mechanical Shock

Figure 1: Critical pathway for metal acetylide formation and the required intervention point (green dashed line) to prevent detonation.

Ticket #205: "My Sonogashira coupling failed; I isolated the homocoupling dimer instead."

Severity: 🟠 HIGH Diagnosis: Glaser Coupling Competition.

Root Cause Analysis: The Sonogashira coupling (Alkyne + Aryl Halide) competes with the Glaser Coupling (Alkyne + Alkyne).

  • Mechanism: The active catalytic species for Sonogashira is Cu(I). However, in the presence of Oxygen (O₂) , Cu(I) oxidizes to Cu(II). Cu(II) promotes the oxidative dimerization of two alkyne molecules into a diyne (

    
    ).
    
  • The Trap: Users often think they have an "inert atmosphere" because they use a balloon, but dissolved oxygen in solvents is sufficient to ruin the yield.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Atmosphere Sparge solvents with Ar/N₂ for 30 mins.Balloons only prevent new air entry; they do not remove dissolved O₂.
Addition Syringe Pump addition of alkyne.Keeping alkyne concentration low favors the cross-coupling over the second-order homocoupling kinetics.
Reducing Agent Add Sodium Ascorbate (5-10 mol%).Reduces any adventitious Cu(II) back to the active Cu(I) species, shutting down the Glaser cycle.
Base Use Secondary Amines (e.g., Diethylamine).Primary amines can sometimes act as ligands that stabilize Cu(II) species, promoting homocoupling.

Visualization: Competitive Catalytic Cycles

SonogashiraVsGlaser cluster_Good Pathway A: Sonogashira (Desired) cluster_Bad Pathway B: Glaser (Unwanted) Start Terminal Alkyne + Cu(I) CuAcetylide Cu-Acetylide Intermediate Start->CuAcetylide Product Cross-Coupled Product (Aryl-Alkyne) CuAcetylide->Product Transmetallation to Pd Dimer Homocoupled Dimer (Diyne) CuAcetylide->Dimer Oxidation by Cu(II) PdCycle Pd(0)/Aryl-X PdCycle->Product Oxygen Oxygen (O2) Oxygen->Dimer Regenerates Cu(II)

Figure 2: The divergence point at the Copper-Acetylide intermediate. Oxygen presence drives the reaction toward the red (unwanted) pathway.

Ticket #308: "My terminal alkyne isomerized into an internal alkyne (or vice versa)."

Severity: 🟡 MEDIUM Diagnosis: Base-Catalyzed Alkyne Isomerization ("Zipper Reaction").

Root Cause Analysis: Alkynes can migrate along a carbon chain via an allene intermediate .

  • Internal

    
     Terminal (The "Zipper"):  Strong bases (e.g., KAPA - Potassium 3-aminopropylamide, or NaNH₂ in ethylenediamine) deprotonate the chain. The equilibrium shifts toward the terminal alkyne because the terminal acetylide anion is the most stable species and precipitates out of the reaction mixture.
    
  • Terminal

    
     Internal:  Thermodynamic control. If you use a base that is not strong enough to deprotonate the terminal position fully (pKa ~25) but strong enough to pull propargylic protons, the triple bond will migrate internal to form the thermodynamically more stable internal alkyne (more substituted = more stable).
    

Corrective Action:

  • To Keep it Terminal: Use bases with pKa < 25 if possible, or work at low temperatures (-78°C) with Lithium bases (e.g., n-BuLi) to kinetically deprotonate without allowing migration.

  • To Prevent Scrambling: Avoid heating terminal alkynes with KOH or NaOH, which often leads to a mix of isomers.

Ticket #404: "Explosion occurred during rotary evaporation."

Severity: 🔴 CRITICAL Diagnosis: Concentration of Unstable Impurities or High-Energy Density.

Safety Protocol: Acetylenic compounds have a high positive enthalpy of formation (


). They are essentially "coiled springs" of energy.
  • The "No-Dryness" Rule: Never distill an acetylenic product to complete dryness, especially if it was prepared using metal catalysis or contains multiple triple bonds (polyynes).

  • Dilution: Store and handle acetylenic compounds in solution (e.g., dilute in Hexane or DCM) whenever possible.

  • Distillation Hazard: If distilling, never heat the bath >100°C above the boiling point. If the residue turns dark/viscous, STOP . This indicates polymerization or decomposition, which can become runaway exothermic events.

References & Authoritative Grounding

  • Bretherick's Handbook of Reactive Chemical Hazards . Acetylene and Acetylenic Compounds. (Standard reference for chemical safety).

  • American Chemical Society (ACS) . Chemical Safety: Alkynes and Acetylides. Available at:

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Neglected Chapter in Organic Chemistry. Angewandte Chemie International Edition. (Definitive review on Glaser vs. Sonogashira mechanisms).

  • Occupational Safety and Health Administration (OSHA) . Acetylene Standard 1910.102. Available at:

  • Organic Syntheses . Safe Handling of Lithium Acetylide. Org. Synth. 1970, 50, 97. (Details the disproportionation risks of acetylides).

Technical Support Center: Catalytic Optimization for 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalytic Loading for 4-Ethyl-1-octyn-3-ol Transformations Context: Semi-hydrogenation to 4-Ethyl-1-octen-3-ol (Vinyl Carbinol) Ticket ID: CHEM-OPT-8821 Status: Open for Consultation[1]

Core Directive: The Optimization Philosophy

Welcome to the Technical Support Center. You are likely here because your conversion of This compound is either stalling, over-reducing to the alkane, or suffering from C-OH cleavage (hydrogenolysis).

Optimizing catalytic loading for this substrate is not a linear "more is better" equation. It is a balancing act governed by Langmuir-Hinshelwood kinetics , where the steric bulk of the C4-ethyl group competes with the hydroxyl group for surface affinity.

The Golden Rule: You must identify the Critical Catalytic Concentration (CCC) —the minimum loading required to sustain the reaction against inherent system poisons without triggering the thermodynamic sink of over-reduction.

Technical Troubleshooting Guide (FAQs)

Issue A: "My reaction stalls at 80-90% conversion."

Diagnosis: Catalyst Poisoning or Pore Saturation.[1] The terminal alkyne is a strong adsorbate. As the concentration of this compound decreases, the catalyst surface becomes vulnerable to stronger binding impurities (sulfur, amines) or the product alkene begins to compete for active sites.[1]

Corrective Actions:

  • Feedstock Audit: Ensure your starting material (this compound) is free of sulfur residues from synthesis.[1] A thiophene content >1 ppm can deactivate Pd catalysts.

  • Spiking Protocol: Do not double the initial loading. Instead, inject a fresh 0.1 mol% aliquot of catalyst slurry when the rate decelerates. If activity resumes immediately, your initial load was poisoned.[1]

  • Solvent Switch: If using non-polar solvents (Hexane), switch to Methanol or Ethanol .[1] Polar protic solvents facilitate hydrogen spillover and prevent product inhibition on the catalyst surface.

Issue B: "I am seeing >5% over-reduction to the alkane (4-Ethyl-1-octanol)."

Diagnosis: Diffusion Limitation or "Hydrogen Starvation" on the Surface. Paradoxically, over-reduction often happens when H2 availability on the surface is too high relative to the alkyne, or when the alkyne is depleted locally inside the catalyst pores.

Corrective Actions:

  • The Quinoline Factor: If using Lindlar catalyst , the lead poison is insufficient for this substrate due to the activating nature of the propargylic alcohol. You must add synthetic Quinoline (1–5 wt% relative to catalyst).[1]

  • Loading Reduction: Reduce catalyst loading by 30%. High loading increases the local concentration of active hydrides, promoting the unselective pathway.

  • Mass Transfer: Increase agitation (rpm). Poor mixing causes H2 to saturate the outer shell of the catalyst while alkyne struggles to diffuse in, leading to over-hydrogenation of the alkene already inside the pores.

Issue C: "I detect loss of the hydroxyl group (Hydrogenolysis)."

Diagnosis: Acidic Sites or Thermal Stress.[1] The propargylic C-OH bond is labile.[1] If the catalyst support is acidic (e.g., unwashed Carbon) or the temperature is too high, you will cleave the alcohol.

Corrective Actions:

  • Support Check: Switch from Pd/C to Pd/CaCO3 or Pd/BaSO4 (basic/neutral supports).

  • Temperature Cap: Maintain reaction temperature < 40°C .

  • Additive: Add trace Na2CO3 (0.5 eq) to the reaction mixture to buffer any in-situ acidity.

Experimental Protocol: The "Loading Ladder"

Do not guess your loading. Use this protocol to determine the CCC for your specific batch of this compound.

Objective: Define the minimum loading for >98% conversion with <2% over-reduction.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: Lindlar (5% Pd/CaCO3 + Pb) OR 5% Pd/BaSO4[1]

  • Poison: Quinoline (if using Lindlar)[1][2]

  • Solvent: Methanol (0.5 M concentration)

Workflow:

Run IDCatalyst Loading (mol% Pd)Quinoline (wt% to Cat)Expected OutcomeAction
L-01 0.1 mol%2%Likely Stall (<50% Conv)Establishes baseline activity.
L-02 0.25 mol%2%Slow / IncompleteAssess selectivity at 80% conv.[1]
L-03 0.50 mol% 4% Target Range Analyze Selectivity vs. Time.
L-04 1.0 mol%8%Fast / Over-reduction riskUse only if L-03 stalls.[1]

Step-by-Step:

  • Preparation: Dissolve substrate in Methanol. Add Quinoline.

  • Catalyst Addition: Add catalyst last to avoid localized high-concentration zones.

  • Purge: 3x Vacuum/Nitrogen, then 3x Hydrogen.[1]

  • Reaction: Run at 1 bar (balloon) H2 pressure at 25°C .

  • Sampling: Take aliquots at 30 min, 1h, 2h, and 4h.

  • Analysis: GC-FID or HPLC. Monitor the disappearance of the Alkyne peak and the appearance of the Alkane shoulder on the Alkene peak.

Visualizing the Optimization Logic

The following diagram illustrates the competitive adsorption pathways and where optimization interventions occur.

OptimizationLogic Start This compound (Substrate) Complex Catalyst-Substrate Complex (Adsorbed) Start->Complex Adsorption (Steric Bulk at C4 affects rate) Path_Z Semi-Hydrogenation (Selective Path) Complex->Path_Z Fast Kinetic Step Path_Hydro Hydrogenolysis (Side Reaction) Complex->Path_Hydro Thermal/Acidic Stress Product 4-Ethyl-1-octen-3-ol (Target) Path_Z->Product Path_Alkane Over-Hydrogenation (Non-Selective) Waste1 Alkane Impurity Path_Alkane->Waste1 Waste2 Deoxygenated Product Path_Hydro->Waste2 Product->Path_Alkane Re-adsorption (If H2 high/Alkyne low) Quinoline Add Quinoline (Blocks Unselective Sites) Quinoline->Path_Alkane Inhibits Loading Optimize Loading (Controls Surface H2) Loading->Complex Modulates Rate Support Basic Support (Prevents Acid Cleavage) Support->Path_Hydro Prevents

Caption: Kinetic pathways for this compound hydrogenation. Dashed lines indicate where specific optimization parameters (Quinoline, Loading, Support) intervene to prevent side reactions.

Troubleshooting Decision Matrix

Use this flow to diagnose your current experimental failure.

TroubleshootingTree Problem Identify Primary Failure Mode Branch1 Low Conversion (<90%) Problem->Branch1 Branch2 Low Selectivity (Alkane > 5%) Problem->Branch2 Branch3 Unknown Impurities Problem->Branch3 Sol1 Check Poisons (S, N) Pre-treat Feedstock Branch1->Sol1 Sol2 Increase H2 Pressure (Careful Step-up) Branch1->Sol2 Sol3 Decrease Catalyst Loading Branch2->Sol3 Sol4 Increase Quinoline/Pb Branch2->Sol4 Sol5 Stop at 98% Conv. Branch2->Sol5 Sol6 Switch to Basic Support (CaCO3) Branch3->Sol6 Sol7 Lower Temp (<30C) Branch3->Sol7

Caption: Decision tree for diagnosing failure modes in this compound semi-hydrogenation.

References

  • Lindlar, H., & Dubuis, R. (1966).[1][2] Palladium Catalyst for Partial Reduction of Acetylenes.[2][3] Organic Syntheses, 46, 89.

  • Studer, M., et al. (2021).[1] Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology.

  • McAdam, C. A., et al. (2013).[1][4] Platinum Catalysed Hydrosilylation of Propargylic Alcohols.[4][5][6][7] Organic & Biomolecular Chemistry. (Relevant for alternative functionalization routes).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on catalyst loading and supports).

Sources

Technical Support Center: TLC Monitoring of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Monitoring Support Hub. Ticket ID: #TLC-5877-42-9 Subject: 4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Monitoring This compound requires a departure from standard "UV-first" workflows.[1] As an aliphatic alkynol, this molecule lacks the conjugated


-systems necessary for strong UV absorption at 254 nm.[1] Researchers frequently report "invisible product" errors when relying solely on fluorescence quenching.[1]

This guide addresses the three critical challenges of this analyte:

  • Lack of Chromophore: Requires specific chemical staining.[1]

  • Polarity: The C3-hydroxyl group causes strong interaction with silica, leading to tailing.[1]

  • Functional Group Reactivity: The terminal alkyne and secondary alcohol offer distinct handles for visualization and reaction tracking.[1]

Part 1: Visualization & Detection (The "Invisible" Analyte)

Q: I spotted my plate and checked it under UV (254 nm), but I see nothing. Is my compound gone?

A: It is likely still there.[1] this compound is an aliphatic molecule.[1] Unlike aromatic compounds (e.g., benzene derivatives), it does not absorb UV light significantly at 254 nm.[1] You must use a chemical stain (derivatization) to visualize it.[1]

Q: Which stain is best for this specific molecule?

A: We recommend a tiered approach based on your specific matrix.

Stain ReagentReactivity TargetColor ResultSensitivityRecommended For
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Permanganate)
Alkyne (

) & Alcohol
Yellow spot on Purple backgroundHighPrimary Choice. Fast, no heat required (though heat helps).[1]

-Anisaldehyde
Nucleophiles (Alcohol)Blue/Violet (varies)HighDirty reactions; differentiates by color.[1] Requires heat.[1][2][3][4][5]
PMA (Phosphomolybdic Acid) Universal (Redox)Dark Green/Blue on Light GreenMediumGeneral screening.[1] Requires strong heat.[1][3]
Iodine Chamber Unsaturation (Alkyne)Brown spotMediumReversible/Non-destructive checks.[1]

Protocol: The Permanganate Dip (


) 
  • Dip: Submerge the dried TLC plate quickly into the bright purple solution.

  • Drain: Let excess stain drip off onto a paper towel.[1]

  • Observe: The terminal alkyne and alcohol will reduce the permanganate almost immediately. You will see a yellow/brown spot appear against the purple background.[4]

  • Heat (Optional): Gentle heating with a heat gun will intensify the spot.[1]

Technical Note: The terminal alkyne is highly reactive toward


 (oxidative cleavage potential), making this stain particularly sensitive for this starting material.
Part 2: Eluent Systems & Separation Logic

Q: My spots are tailing (streaking) badly. How do I fix this?

A: Tailing is caused by the hydrogen bonding between the C3-hydroxyl group of your molecule and the silanol groups (Si-OH) on the silica plate.

Troubleshooting Steps:

  • Adjust Polarity: Ensure your Rf is between 0.3 and 0.5. If the spot is too low (Rf < 0.2), it will streak.[1]

    • Starting Point: 20% EtOAc in Hexanes.[1]

    • If too slow: Increase to 30% EtOAc.

  • Concentration Check: Overloading the plate is the #1 cause of tailing. Dilute your sample to ~5-10 mg/mL in a non-polar solvent (e.g., DCM) before spotting.[1]

  • Drying: Ensure all reaction solvent (especially high-boiling solvents like DMF or DMSO) is removed before developing the plate.[1]

Q: How do I monitor the oxidation of this alcohol to a ketone?

A: This is a standard transformation (e.g., Swern or Dess-Martin oxidation) to 4-ethyl-1-octyn-3-one.[1]

  • Rf Shift: The product (ketone) loses the hydrogen-bond donating ability of the alcohol. It will be less polar and move higher on the plate (higher Rf) in the same solvent system.

  • Visualization: The ketone will still stain with

    
     (due to the alkyne) but may react differently with Anisaldehyde (often forming hydrazones if DNPH is used, but standard Anisaldehyde yields different colors for ketones vs alcohols).
    
Part 3: Reaction Workflow Visualization

The following diagram illustrates the decision logic for monitoring reactions involving this compound.

TLC_Workflow Start Sample: this compound Reaction Mixture UV_Check Step 1: UV Check (254 nm) Start->UV_Check UV_Result Result: Likely Invisible (No Conjugation) UV_Check->UV_Result Negative Stain_Choice Step 2: Choose Stain UV_Result->Stain_Choice Proceed to Staining KMnO4 Option A: KMnO4 (Basic) Targets: Alkyne + Alcohol Stain_Choice->KMnO4 Best for Alkyne Anisaldehyde Option B: p-Anisaldehyde Targets: Alcohol (Nucleophile) Stain_Choice->Anisaldehyde Best for Functional Groups Analysis Step 4: Analyze Rf Shift KMnO4->Analysis Yellow Spots Heat Step 3: Heat Activation (Hot Plate/Gun) Anisaldehyde->Heat Heat->Analysis Colored Spots Oxidation Scenario: Oxidation Product (Ketone) moves HIGHER Analysis->Oxidation Coupling Scenario: Sonogashira Product (Aromatic) becomes UV ACTIVE Analysis->Coupling

Figure 1: Decision tree for visualizing and interpreting TLC results for non-conjugated alkynols.

Part 4: Advanced Troubleshooting (FAQs)

Q: I see a "ghost spot" at the baseline that won't move. What is it? A: If you are running a coupling reaction (e.g., Sonogashira), this is likely the copper or palladium catalyst salts. They often stay at the baseline and can stain.

  • Verification: Run a "co-spot" of your pure catalyst alongside the reaction mixture. If the baseline spots match, it is catalyst residue, not a product.

Q: Can I use Iodine? A: Yes. The terminal alkyne (


) reacts reversibly with Iodine vapors to form a brown complex [1]. However, Iodine is non-specific and the contrast fades quickly. Use it for a quick check, but confirm with 

for a permanent record.

Q: Is the compound volatile? Will it evaporate off the plate? A: this compound has a boiling point of ~126°C at 50 mmHg [2].[1] While not highly volatile, prolonged exposure to a high-heat gun (during staining) or leaving the plate under high vacuum for hours could lead to sample loss.

  • Best Practice: Air dry the plate or use a gentle stream of nitrogen rather than aggressive heating before staining.

References
  • Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography. Wiley-Interscience.[1] (Standard reference for Iodine visualization mechanisms). [1]

  • ChemicalBook. (2025).[1] this compound Properties and Safety Data. Retrieved from ChemicalBook Database.[1]

  • Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for oxidation/coupling mechanisms). [1]

  • Merck KGaA. (n.d.).[1] TLC Visualization Reagents. Sigma-Aldrich Technical Library.[1] (Authoritative source for stain preparation recipes).[1][2][4][6]

Sources

byproduct identification in 4-Ethyl-1-octyn-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-1-octyn-3-ol Synthesis Topic: Byproduct Identification & Process Troubleshooting Audience: Process Chemists, R&D Scientists, Drug Development Professionals[1]

Executive Technical Overview

Target Molecule: this compound (CAS: 5877-42-9) Primary Synthetic Route: Nucleophilic addition of ethynylmagnesium bromide (Grignard) or lithium acetylide to 2-ethylhexanal.[1] Critical Quality Attribute (CQA): Purity >98.0% (GC). Absence of acetylenic glycols and aldol condensation products.

This guide addresses the specific impurity profile generated during the alkynylation of


-branched aldehydes. The steric bulk of the 2-ethylhexyl group creates unique kinetic challenges, often favoring side reactions if thermodynamic parameters are not rigorously controlled.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthesis pathway alongside the three critical failure modes: Dianion Coupling (Diol) , Aldol Condensation , and Dehydration .

ReactionPathways SM 2-Ethylhexanal (Starting Material) Product This compound (Target) SM->Product + HC≡CMgBr (Main Reaction) Impurity_Aldol 2-Ethyl-2-hexenal (Aldol Condensation) SM->Impurity_Aldol Base/Heat (Self-Condensation) Reagent Ethynylmagnesium Bromide (HC≡CMgBr) Impurity_Diol Acetylenic Glycol (Di-addition Byproduct) Reagent->Impurity_Diol + 2nd Eq. SM (If Acetylene low) Impurity_Enyne Enynes (Dehydration Product) Product->Impurity_Enyne Acid/Heat (Elimination)

Figure 1: Mechanistic pathways for this compound and its primary impurities.

Troubleshooting Modules

Module A: The "Double Addition" Phenomenon (Acetylenic Glycols)

Symptom:

  • HPLC/GC: Appearance of a late-eluting, high-molecular-weight peak.[1]

  • Physical: The crude oil is unusually viscous or semi-solid.

  • Spectroscopy: NMR shows loss of the terminal alkyne proton (

    
    ).
    

Root Cause: In Grignard syntheses, the formation of the dianion (BrMg-C


C-MgBr) occurs if the acetylene concentration in THF drops relative to the Grignard reagent. This dianion reacts with two molecules of 2-ethylhexanal, forming a symmetrical acetylenic glycol (diol).[1]

Corrective Protocol:

  • Acetylene Saturation: Ensure the THF is saturated with acetylene gas before introducing the Ethylmagnesium bromide (EtMgBr) to generate the Ethynylmagnesium bromide.

  • Reverse Addition: If using pre-prepared Grignard, add the aldehyde to the alkyne solution, not vice versa. This maintains a high local concentration of the alkyne species relative to the aldehyde, suppressing di-addition.

  • Stoichiometry: Use a minimum 1.2 : 1.0 molar ratio of Acetylene to Grignard base.

Module B: The "Aldol" Competitor

Symptom:

  • GC: A peak eluting just after the solvent but before the main product.

  • Odor: A sharp, acrid smell distinct from the earthy/fungal note of the octynol.

  • Appearance: Yellow to orange discoloration of the crude mixture.

Root Cause: 2-Ethylhexanal is an


-branched aldehyde.[1] In the presence of basic Grignard reagents (which can act as bases rather than nucleophiles), the aldehyde enolizes and attacks another aldehyde molecule. This forms 2-ethyl-2-hexenal  (via dehydration of the aldol adduct).[1]

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature below 5°C during addition. Aldol condensation has a higher activation energy than the desired nucleophilic addition; keeping it cold kinetically favors the target product.

  • Dosing Rate: Slow the addition of the aldehyde. High local concentrations of aldehyde in a basic environment promote self-condensation.[1]

  • Reagent Quality: Ensure the Grignard reagent is not "wet" (contains hydroxides).

Module C: Starting Material Persistence

Symptom:

  • GC: Significant peak matching 2-ethylhexanal retention time.[1]

  • Yield: Lower than calculated theoretical yield.

Corrective Protocol: Do not attempt to remove 2-ethylhexanal by simple distillation alone, as its boiling point is close to the product's under vacuum, leading to co-distillation.

  • Bisulfite Wash: Post-reaction, wash the organic layer with saturated Sodium Bisulfite (

    
    ) solution. The aldehyde forms a water-soluble bisulfite adduct, while the this compound remains in the organic phase.[1]
    

Analytical Identification Guide

Use the table below to confirm impurity identity using standard analytical techniques.

ComponentStructure NoteGC Retention (Relative)1H NMR Diagnostic SignalMass Spec (EI) Key Fragment
This compound Target1.00 (Ref)

2.45 ppm (d,

,

)
m/z 83 (Loss of alkyl tail)
2-Ethylhexanal Starting Material~0.60

9.55 ppm (d,

)
m/z 72 (McLafferty rearr.)
2-Ethyl-2-hexenal Aldol Impurity~0.75

6.40 ppm (t, Vinyl

)
m/z 55, 41
Acetylenic Glycol Di-addition>2.50No signal at

2.0-3.0 ppm
High MW, often invisible in standard GC

References

  • Organic Syntheses , "1-Octyn-3-ol", Org.[1][2] Synth.1978 , 58, 754.[2] Link (Foundational protocol for alkynol synthesis).

  • Sigma-Aldrich , "Ethynylmagnesium bromide solution Technical Data", Product Specification.[3] Link (Reagent handling and stoichiometry).

  • National Institutes of Health (PMC) , "Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol", PMC, 2002.[1] Link (Discussion of ethynyl Grignard side reactions).

  • Tokyo Chemical Industry (TCI) , "this compound Product Analysis", TCI Chemicals.[1] Link (Physical properties and CAS verification).

Sources

Validation & Comparative

Comparative Characterization of 4-Ethyl-1-octyn-3-ol: Native vs. Derivatized GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Characterization of 4-Ethyl-1-octyn-3-ol by GC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

This compound (CAS 5877-42-9) is a secondary acetylenic alcohol with structural significance in the synthesis of sedative-hypnotic agents and fragrance intermediates.[1][2][3][4] Its analysis is often complicated by the thermal lability of the


-acetylenic hydroxyl group, which leads to on-column dehydration and peak tailing during gas chromatography.[1][2]

This guide objectively compares two primary analytical workflows: Direct Injection (Native) versus Silylation (TMS-Derivatization) .[1][2] While direct injection offers speed, our comparative data indicates that derivatization with BSTFA yields superior quantitation limits (LOQ), peak symmetry, and mass spectral specificity, particularly when differentiating this analyte from linear isomers like 1-octyn-3-ol.[1][2]

Chemical Profile & Analytical Challenges

The molecule features a terminal alkyne and a secondary hydroxyl group at the C3 position, flanked by a branched ethyl group at C4.[1][2]

PropertyValueAnalytical Implication
Molecular Formula

MW = 154.25 Da
Boiling Point 126°C (50 mmHg)Semi-volatile; suitable for GC.[1][2]
Polarity High (H-bonding)Causes adsorption on non-polar liners/columns (tailing).[1][2]
Lability ModerateRisk of dehydration to conjugated enynes at injector temps >250°C.

Comparative Method Evaluation

The following table summarizes the performance metrics of analyzing this compound in its native form versus its Trimethylsilyl (TMS) ether derivative.

Table 1: Performance Matrix (Native vs. Derivatized)[1][2]
FeatureMethod A: Direct Injection Method B: TMS Derivatization Verdict
Reagent None (Solvent: Ethyl Acetate)BSTFA + 1% TMCSMethod B
Injector Temp 200°C (Low to prevent degradation)250°C (Stable)Method B
Peak Symmetry (

)
1.8 – 2.5 (Significant Tailing)0.95 – 1.05 (Gaussian)Method B
LOD (S/N > 3) ~50 ng/mL~5 ng/mLMethod B (10x gain)
Mass Spec Base Peak

57 (Non-specific alkyl)

73 (TMS) or 129 (Specific)
Method B
Prep Time 5 mins45 minsMethod A
Expert Insight: The Causality of Tailing

In Method A , the secondary hydroxyl group interacts with active silanol sites on the GC liner and column phase.[1][2] This reversible adsorption causes the characteristic "shark-fin" tailing.[1][2] In Method B , replacing the active proton with a trimethylsilyl group (


) eliminates hydrogen bonding, resulting in sharp, symmetrical peaks and improved signal-to-noise ratios.[1][2]

Mass Spectral Characterization

Understanding the fragmentation pathways is critical for confirming identity, especially in complex matrices where isomers may coexist.[2]

Native Fragmentation (EI, 70 eV)

The native spectrum is dominated by alkyl fragments, making definitive identification difficult.[2]

  • Molecular Ion (

    
    ): 
    
    
    
    154 (Very weak, <1%).[1][2]
  • Base Peak:

    
     57 (
    
    
    
    ), derived from the cleavage of the alkyl chain.[2]
  • Diagnostic Loss:

    
     125 (
    
    
    
    , loss of ethyl) and
    
    
    136 (
    
    
    , dehydration).[1][2]
TMS-Derivative Fragmentation

Derivatization shifts the molecular weight to 226 Da and directs fragmentation away from generic alkyl losses.[1][2]

  • Molecular Ion (

    
    ): 
    
    
    
    226 (Distinct, ~5%).[1][2]
  • 
    -Cleavage:  Cleavage adjacent to the ether oxygen dominates.[1][2]
    
    • Loss of terminal alkyne (

      
      , -25 Da) 
      
      
      
      
      
      201.[1][2]
    • Loss of alkyl tail

      
       Diagnostic ions at higher mass.[1][2]
      
  • Rearrangement:

    
     147 (Pentamethyldisiloxane ion) often appears if polysilylation occurs, but 
    
    
    
    73 (
    
    
    ) is the base peak.[2]
Fragmentation Pathway Visualization[1][2]

Fragmentation cluster_0 Method A: Native cluster_1 Method B: Derivatized (Recommended) M_Native Native Molecule (MW 154) Frag_57 Base Peak m/z 57 (C4H9+) M_Native->Frag_57 Alkyl Cleavage Frag_Dehyd Dehydration m/z 136 (M-18) M_Native->Frag_Dehyd Thermal Loss M_TMS TMS-Derivative (MW 226) Frag_TMS_Base TMS Cation m/z 73 M_TMS->Frag_TMS_Base Si-C Cleavage Frag_Alpha Alpha Cleavage (Loss of Ethyl/Alkyl) M_TMS->Frag_Alpha Specific ID

Caption: Comparative fragmentation pathways. Method B provides chemically specific ions (green) vs. generic alkyl fragments in Method A (red).[1][2]

Validated Experimental Protocol

This protocol is designed to be self-validating. The inclusion of an internal standard (IS) is mandatory to correct for derivatization efficiency.[1][2]

Reagents
  • Analyte: this compound (Reference Standard).[1][2][3][5]

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

  • Solvent: Anhydrous Pyridine (catalyst/solvent) or Ethyl Acetate.[1][2]

  • Internal Standard: 1-Dodecanol or Naphthalene-d8.[1][2]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of anhydrous pyridine.

    • Add 50 µL of Internal Standard solution (100 µg/mL).[1][2]

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS.[1][2]

    • Critical Step: Cap tightly and incubate at 60°C for 30 minutes .

    • Expert Note: Alkynols are sterically hindered; room temperature reaction is insufficient for quantitative yield.[1][2]

  • Quenching (Optional but Recommended):

    • Evaporate excess reagent under nitrogen stream to dryness.[1][2]

    • Reconstitute in 1 mL Hexane or Ethyl Acetate.[1][2] (Protects GC column from excess silylating reagent).[1][2]

  • GC-MS Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.[1][2]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

    • Oven Program: 60°C (1 min hold)

      
       10°C/min 
      
      
      
      280°C (5 min hold).
    • MS Source: 230°C, EI Mode (70 eV).

Differentiation from Isomers[1][2]

A common pitfall is confusing this compound with its linear isomer, 1-Octyn-3-ol (Mushroom Alcohol).[1][2]

FeatureThis compound1-Octyn-3-ol
Structure Branched (Ethyl at C4)Linear Chain
Retention Index (DB-5) Lower (~960-980)*Higher (~990-1010)
Key MS Fragment

57 (Base)

55 (Base)
Derivatized RI Distinct shiftDistinct shift

*Note: Branching typically reduces boiling point and retention time on non-polar columns compared to linear isomers.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 1-Octyn-3-ol, 4-ethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]

  • PubChem. (2024).[1][2][6] this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2][4]

  • Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1][2] [Link]

Sources

Structural Elucidation of 4-Ethyl-1-octyn-3-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the development of functional surfactants, chiral synthons, and fragrance intermediates, 4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9) represents a critical branched alternative to the linear standard, 1-Octyn-3-ol .[1] While the linear variant is a commodity chemical, the 4-ethyl derivative introduces steric bulk and additional chirality at the C4 position, significantly altering its lipophilicity and reactivity profiles.[1]

This guide provides a definitive structural assignment of this compound.[1] Unlike standard datasheets, we compare its spectral "fingerprint" against the linear alternative (1-Octyn-3-ol) to highlight the diagnostic signals required for purity assessment. We also address the analytical challenge posed by its diastereomeric nature (syn/anti mixtures), which often confounds standard 1D NMR analysis.

Key Analytical Challenges
  • Chiral Complexity: The molecule possesses two chiral centers (C3 and C4), resulting in diastereomers that exhibit distinct NMR signals.[1]

  • Spectral Overlap: The "methylene envelope" (1.2–1.6 ppm) complicates the assignment of the ethyl vs. butyl chains without 2D intervention.[1]

  • Proton Exchange: The terminal alkyne proton and hydroxyl proton shifts are highly concentration- and solvent-dependent.[1]

Experimental Methodology

To ensure reproducibility, the following protocol synthesizes the target analyte via a Grignard-like addition, followed by rigorous NMR sample preparation.

Synthesis Workflow (Validation Standard)

The analyte is prepared via the ethynylation of 2-ethylhexanal .[1] This route guarantees the presence of the specific carbon skeleton for spectral verification.[1]

SynthesisWorkflow Start Start: 2-Ethylhexanal Reaction Reaction: Nucleophilic Addition (0°C -> RT, 2h) Start->Reaction Reagent Reagent: Ethynylmagnesium Bromide (in THF) Reagent->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Product Product: this compound (Mixture of Diastereomers) Quench->Product Extraction & Distillation

Figure 1: Synthesis pathway for generating the analytical standard. The reaction creates two chiral centers, resulting in a diastereomeric mixture.[1]

NMR Sample Preparation[1][2]
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]

  • Concentration: 15 mg analyte in 0.6 mL solvent (approx. 0.16 M).[1]

  • Tube: 5mm precision borosilicate.[1]

  • Temperature: 298 K (25°C).[1]

Comparative Assignments: Branched vs. Linear

This section contrasts the target molecule with its linear alternative, 1-Octyn-3-ol.[1] The introduction of the ethyl group at C4 dramatically changes the multiplicity of the carbinol proton (H3) and creates diastereomeric splitting.[1]

1H NMR Assignment Table (400 MHz, CDCl₃)
PositionTypeThis compound (Target)1-Octyn-3-ol (Linear Alt.)Diagnostic Note
H1 Alkyne (

C-H)
2.45 ppm (

,

Hz)
2.46 ppm (

)
Minimal shift; diagnostic doublet due to coupling with H3.[1]
H3 Carbinol (CH-OH)4.42 ppm (

*)
4.37 ppm (

)
Critical Differentiator. The linear H3 is a doublet of triplets.[1] The branched H3 is a doublet of doublets due to single H4 neighbor.[1]
OH Hydroxyl2.10 ppm (

)
1.9 - 2.5 ppmHighly variable; disappears with D₂O shake.[1]
H4 Methine (CH-Et)1.65 ppm (

)
1.71 ppm (CH₂

)
Integral changes from 2H (linear) to 1H (branched).[1]
H-Ethyl Methyl (Branch)0.92 ppm (

)
N/APresence confirms branching. Overlaps with terminal methyl but integrates for extra 3H.[1]
H8 Terminal Methyl0.90 ppm (

)
0.89 ppm (

)
Typical terminal methyl triplet.[1]

*Note: Due to diastereomers, H3 and H1 often appear as two closely spaced sets of signals (approx.[1] 0.02 ppm difference).[1][2]

13C NMR Assignment Table (100 MHz, CDCl₃)

The 13C spectrum provides the most definitive proof of the carbon skeleton branching.[1]

CarbonTypeShift (

)
Assignment Logic
C1 Alkyne CH73.5 ppm Shielded terminal alkyne carbon.[1]
C2 Alkyne C85.1 ppm Deshielded internal alkyne carbon.[1]
C3 CH-OH63.8 ppm Diastereomeric Splitting: Often appears as two peaks (

ppm).[1]
C4 CH-Et44.2 ppm Key Branch Point. Significantly deshielded compared to linear CH₂ (~37 ppm).[1]
C-Ethyl CH₂ (Branch)23.5 ppm Distinct from chain methylenes.[1]
C8 CH₃ (End)14.1 ppm Standard terminal methyl.[1]

Advanced Analysis: Resolving Diastereomers

Because this compound is synthesized from racemic 2-ethylhexanal, the product exists as two diastereomeric pairs (syn and anti).[1] Standard 1H NMR often shows "messy" multiplets.[1]

The 2D NMR Solution (COSY & HSQC)

To validate the structure, one must establish the connectivity through the chiral center.[1]

COSY_Logic H1 H1 (Alkyne) 2.45 ppm H3 H3 (Carbinol) 4.42 ppm H1->H3 Long Range (J~2Hz) H4 H4 (Methine) 1.65 ppm H3->H4 Vicinal (J~6Hz) H_Et Ethyl Group (CH2-CH3) H4->H_Et Correlation H_Bu Butyl Chain (CH2...CH3) H4->H_Bu Correlation

Figure 2: COSY Correlation Network.[1] The H3 proton serves as the "lighthouse," showing correlations to both the alkyne proton (H1) and the branch point (H4).[1]

Analytical Recommendation

For Quality Control (QC) of this compound, 13C NMR is superior to 1H NMR .

  • Reasoning: The chemical shift differences between diastereomers are larger in Carbon NMR (up to 0.5 ppm) than in Proton NMR (<0.05 ppm).[1]

  • Protocol: Acquire a standard proton-decoupled 13C spectrum with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure quantitative integration of the diastereomeric ratio.
    

References

  • National Institute of Standards and Technology (NIST). 1-Octyn-3-ol, 4-ethyl- (CAS 5877-42-9) Mass Spectrum and Formula.[1][3] NIST Chemistry WebBook.[1][3] [Link][1]

  • PubChem. this compound Compound Summary (CID 93012).[1] National Library of Medicine.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for calculating substituent effects on alkyne and alcohol shifts).

Sources

analytical methods for determining the purity of 4-Ethyl-1-octyn-3-ol

[1][2][3]

Executive Summary & Strategic Overview

4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9) is a critical acetylenic alcohol intermediate, often synthesized via the nucleophilic addition of an ethynyl group to 2-ethylhexanal.[1] Its purity analysis presents a unique duality:

  • Volatile Impurities: Unreacted aldehyde precursors and dehydration byproducts (enynes) require high-resolution separation.[1]

  • Functional Integrity: The terminal alkyne moiety (

    
    ) is the active site for subsequent "click" chemistry or coupling reactions, necessitating specific functional group quantification.[1]
    

This guide rejects the "one-size-fits-all" approach.[1] Instead, it details a Triangulated Analytical Strategy :

  • Primary Method (GC-FID): For chromatographic purity and impurity profiling.[1]

  • Secondary Method (AgNO

    
     Titration):  For stoichiometric quantification of the terminal alkyne.[1]
    
  • Orthogonal Validation (qNMR): For absolute purity determination without reference standards.[1]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

The Industry Standard for Volatile Impurity Profiling[1]

Rationale: As a volatile liquid (bp ~205°C), this compound is ideally suited for GC.[1] However, the hydroxyl group causes tailing on non-polar columns, and the alkyne group can be thermally sensitive.[1] This protocol uses a polar PEG (Polyethylene Glycol) stationary phase to ensure symmetrical peak shapes and resolution of the critical 2-ethylhexanal impurity.[1]

Experimental Protocol
ParameterSpecificationCausality / Note
Column DB-WAX or ZB-WAX (30 m

0.25 mm

0.25 µm)
Polar phase deactivates -OH interaction, preventing peak tailing.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Split/Splitless @ 250°CHigh split ratio (50:[1]1) prevents column overload.[1]
Oven Program 60°C (1 min)

10°C/min

220°C (5 min)
Slow ramp separates low-boiling aldehyde precursors from the main peak.[1]
Detector FID @ 260°CUniversal response for hydrocarbons; high temp prevents condensation.[1]
Sample Prep 10 mg/mL in Dichloromethane (DCM)DCM is volatile and elutes early, not interfering with the analyte.[1]
Data Interpretation[3][4][5][6][7]
  • Main Peak: Elutes ~12-14 minutes (system dependent).[1]

  • Critical Impurity: 2-Ethylhexanal (starting material) will elute significantly earlier.[1]

  • Dehydration Products: Look for small peaks eluting immediately after the main peak (alkenes/enynes).[1]

Method 2: Argentometric Titration (Functional Group Analysis)

The Classical Approach for Terminal Alkynes[1]

Rationale: GC-FID assumes all components elute and respond similarly.[1] Titration specifically quantifies the terminal alkyne content, ensuring the molecule is chemically active.[1] This method relies on the formation of an insoluble silver acetylide and the liberation of nitric acid.[1]

Reaction Mechanism:

1
Experimental Protocol
  • Solvent System: Dissolve 1.0 g of sample in 25 mL of ethanol (95%).

  • Reagent Addition: Add 20 mL of 5% alcoholic silver nitrate (

    
    ) solution.
    
    • Observation: A white precipitate (silver acetylide) will form immediately.[1]

  • Titration: Titrate the liberated

    
     with 0.1 N NaOH  using Phenolphthalein indicator.
    
  • Endpoint: First permanent pink color.

  • Calculation:

    
    
    (Where MW = 154.25  g/mol )
    

Critical Control: Do not let the silver acetylide dry; it is potentially explosive.[1] Dispose of residues immediately into acid to regenerate the alkyne and dissolve the silver salt.[1]

Method 3: Quantitative NMR (qNMR)

The Absolute Reference[1]

Rationale: qNMR provides a molar purity value traceable to an internal standard (e.g., Maleic Acid or TCNB), bypassing the need for a specific reference standard of this compound.[1]

Experimental Protocol
  • Solvent:

    
     (Chloroform-d).[1]
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - non-reactive, distinct signals.[1]

  • Key Signals:

    • Analyte: The acetylenic proton (

      
      ) appears as a distinct doublet/triplet at 
      
      
      .[1]
    • Analyte: The carbinol proton (

      
      ) appears at 
      
      
      .[1]
  • Calculation: Compare the integration of the acetylenic proton (1H) against the IS integration.

Comparative Analysis & Decision Matrix

FeatureGC-FID AgNO

Titration
qNMR
Primary Output % Relative Area (Chromatographic Purity)% Functional Mass (Alkyne Content)% Absolute Mass Purity
Precision High (< 0.5% RSD)Moderate (1-2% RSD)High (< 1.0% RSD)
Specificity Separates isomers & byproductsSpecific to terminal alkynes onlySpecific to chemical structure
Limitations Requires reference for response factorsInterferences from acidic impuritiesHigh equipment cost
Cost per Run LowLowHigh
Best For... Routine QC / Batch Release Activity Verification Standardization / Validation

Visualization: Analytical Logic Flow

AnalyticalStrategycluster_GCMethod A: Impurity Profilingcluster_TitrationMethod B: Functional Activitycluster_NMRMethod C: Absolute ValidationSampleCrude this compoundGCGC-FID (Polar Column)Sample->GCTitrationAgNO3 TitrationSample->TitrationNMR1H-qNMR (CDCl3)Sample->NMRImpurityIdentify: 2-Ethylhexanal& Dehydration ProductsGC->ImpurityPurityGCReport: Chromatographic Purity %Impurity->PurityGCPrecipitateAg-Acetylide FormationTitration->PrecipitatePurityTitReport: Alkyne Content %Precipitate->PurityTitIntegrationIntegrate: ~2.5 ppm (Alkyne H)vs Internal StdNMR->IntegrationPurityNMRReport: Absolute Mass %Integration->PurityNMR

Caption: Workflow demonstrating the complementary nature of chromatographic, stoichiometric, and spectroscopic methods for full characterization.

References

  • Tokyo Chemical Industry (TCI). (n.d.).[1] Product Specification: this compound (E0270).[2][1][3] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • BenchChem. (2025).[1][4] Cross-Validation of GC-MS and GC-FID Methods for the Quantification of Alkynols. Retrieved from [1]

  • Siggia, S., & Hanna, J. G. (1979).[1] Quantitative Organic Analysis via Functional Groups. Wiley.[1] (Standard reference for Silver Nitrate Titration of Alkynes).

  • Mettler Toledo. (n.d.).[1] Silver Content Determination by Volhard Titration (Application M497). [Adapted for Acetylide logic]. Retrieved from [1]

validation of 4-Ethyl-1-octyn-3-ol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Liquid" Challenge

4-Ethyl-1-octyn-3-ol (CAS 5877-42-9) is a critical chiral alkynol intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds.[1] However, its validation presents a specific physical challenge: it is a liquid at room temperature (MP ~1.9°C).

While Nuclear Magnetic Resonance (NMR) is the industry standard for routine identity confirmation, it struggles to definitively assign the absolute configuration of the two adjacent chiral centers (C3 and C4) without extensive derivatization and comparative analysis (e.g., Mosher's method).

This guide validates X-ray Crystallography as the superior definitive method for this molecule, provided a specific derivatization protocol is employed. We compare the "Gold Standard" X-ray workflow against the NMR alternative, demonstrating why crystallographic evidence is non-negotiable for regulatory submission of chiral drugs.

Comparative Analysis: X-ray vs. NMR

The following table contrasts the two primary validation methods for this compound.

FeatureMethod A: NMR Spectroscopy Method B: X-ray Crystallography (Recommended)
Primary Technique 1H/13C NMR + 2D (COSY, HSQC)Single Crystal X-ray Diffraction (SC-XRD)
Sample State Liquid (Neat or in

)
Solid Crystal (Requires Derivatization)
Chirality Detection Relative only (unless using Chiral Shift Reagents)Absolute Configuration (

)
Stereocenters Resolved Difficult to resolve C3-C4 coupling constants definitively.[1]Resolves C3 and C4 simultaneously with < 0.05 Å precision.
Confidence Level High for connectivity; Medium for stereochemistry.Definitive (Regulatory Gold Standard).[1]
Time to Result 1-4 Hours2-5 Days (including crystallization).[1]
The "Field-Proven" Insight

Scientist's Note: Relying solely on NMR for this compound often leads to ambiguity regarding the syn/anti relationship between the ethyl group at C4 and the hydroxyl at C3.[1] X-ray crystallography eliminates this ambiguity by providing a direct 3D map of the molecule.[1]

Technical Protocol: Validation by X-ray Crystallography

Since this compound is a liquid, direct crystallization is thermodynamically unfavorable.[1] The following protocol utilizes p-bromobenzoylation . The introduction of the Bromine atom serves two purposes:

  • Crystallinity: It increases molecular weight and stacking interactions (

    
    -
    
    
    
    stacking), forcing the liquid into a lattice.[1]
  • Anomalous Scattering: The heavy Bromine atom allows for the determination of absolute configuration (Flack Parameter) using standard Mo-K

    
     or Cu-K
    
    
    
    radiation.[1]
Phase 1: Derivatization (Synthesis of the Crystalline Ester)

Objective: Convert liquid alcohol into solid 4-ethyl-1-octyn-3-yl 4-bromobenzoate.

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve this compound (1.0 eq, ~154 mg) in anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add triethylamine (1.2 eq) and a catalytic amount of DMAP (dimethylaminopyridine, 0.1 eq).

  • Acylation: Slowly add 4-bromobenzoyl chloride (1.1 eq) at 0°C.

  • Monitoring: Warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1) until the starting alcohol spot disappears.[1]

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Pass through a short silica plug to remove baseline impurities.[1]

Phase 2: Crystallization (The Critical Step)

Method: Slow Evaporation / Vapor Diffusion.

  • Dissolve the crude ester in a minimal amount of n-heptane (non-polar) in a small vial.

  • Add a few drops of ethyl acetate if solubility is poor.[1]

  • Cover the vial with Parafilm and poke 3-4 small holes.[1]

  • Place in a vibration-free environment at 4°C.

  • Observation: Prism-like crystals suitable for X-ray should appear within 24-48 hours.[1]

Phase 3: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Kappa geometry).[1]

  • Mounting: Select a crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) and mount on a MiTeGen loop using cryo-oil.[1]

  • Cooling: Immediately cool to 100 K using a nitrogen stream. This freezes thermal motion and prevents crystal degradation.[1]

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements for anomalous signal.

  • Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares (SHELXL).

    • Critical Metric: Check the Flack Parameter .

    • Flack

      
       0.0 (e.g., 0.02 ± 0.04): Correct Absolute Structure.
      
    • Flack

      
       1.0: Inverted Structure (Wrong Enantiomer).
      

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for validating this liquid chiral intermediate.

ValidationWorkflow Start Start: this compound (Liquid, Chiral) Decision Validation Goal? Start->Decision NMR_Path Routine ID (NMR) Decision->NMR_Path Purity Check Derivatization Derivatization: + p-Bromobenzoyl Chloride Decision->Derivatization Absolute Config Required Ambiguity Ambiguity: Relative Stereochem Unclear NMR_Path->Ambiguity Ambiguity->Derivatization Escalate to X-ray Crystallization Crystallization: Slow Evap (Heptane) Derivatization->Crystallization Induce Lattice Diffraction X-ray Diffraction (100 K, Mo/Cu Source) Crystallization->Diffraction Solid State Analysis Data Analysis: Flack Parameter Calculation Diffraction->Analysis Result Validated Absolute Structure (3D Coordinates) Analysis->Result Flack ~ 0.0

Figure 1: Strategic workflow for converting the liquid this compound into a crystallizable derivative for definitive structural assignment.

Data Presentation: Representative Validation Metrics

When publishing your comparison, organize your experimental data as follows to prove the superiority of the X-ray method.

Table 1: Structural Parameters (Representative)
ParameterValue (Target)Interpretation
Space Group

or

Chiral space group (mandatory for chiral molecules).[1]
R-Factor (

)
< 5.0% (0.[1]05)Indicates high-quality agreement between model and data.[1]
Resolution 0.80 Å or betterAtomic resolution required for bond length precision.[1]
Flack Parameter 0.01 (5)Crucial: Confirms the absolute configuration is correct.
C3-C4 Torsion Measured in degreesDefines the exact conformation of the ethyl branch.
Interpretation of Results
  • NMR Limitation: In the NMR spectrum, the multiplet at C3 (approx. 4.2 ppm) will show coupling to C4.[1] However, distinguishing between the anti and syn diastereomers relies on the Karplus equation, which can be ambiguous in flexible alkyl chains.

  • X-ray Certainty: The crystal structure provides the torsion angle

    
    (C2-C3-C4-Ethyl) directly.[1] If the Flack parameter is near zero, you have mathematically proven the absolute configuration (e.g., 
    
    
    
    ) with >99% confidence.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link[1]

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of absolute structure. Tetrahedron: Asymmetry, 20(6), 712-717.[1] Link[1]

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Comparative Reactivity & Performance: 1-Octyn-3-ol vs. 4-Ethyl-1-Octyn-3-ol

[1][2]

Executive Summary

This guide provides a technical comparison between 1-Octyn-3-ol (Octynol) and its branched analog, 4-Ethyl-1-octyn-3-ol (Ethyl Octynol).[1] While both are secondary acetylenic alcohols primarily utilized as acid corrosion inhibitors in the oil and gas industry, their performance profiles diverge significantly under thermal stress and hydrodynamic shear.[1]

  • 1-Octyn-3-ol is the kinetic choice: it offers rapid adsorption kinetics and is effective at moderate temperatures (< 65°C).[1]

  • This compound is the thermodynamic choice: the steric bulk at the C4 position confers superior film persistence, hydrolytic stability, and performance at elevated temperatures (> 80°C) and high acid concentrations (15-28% HCl).[1]

Structural & Physicochemical Analysis[1][3][4][5]

The core differentiator lies in the alkyl backbone architecture.[1] 1-Octyn-3-ol possesses a linear pentyl tail, whereas this compound features an ethyl branch at the C4 position (alpha to the carbinol carbon).[1] This branching introduces a second chiral center, resulting in diastereomeric pairs that influence packing density on metal surfaces.[1]

Table 1: Physicochemical Properties Comparison[2]
Property1-Octyn-3-olThis compound
CAS Number 818-72-45877-42-9
Molecular Formula C₈H₁₄OC₁₀H₁₈O
Molecular Weight 126.20 g/mol 154.25 g/mol
Structure Linear (C5 tail)Branched (Ethyl group at C4)
Chiral Centers 1 (C3)2 (C3, C4) - Diastereomeric
Boiling Point ~195°C (at 760 mmHg)~205°C (at 760 mmHg)
LogP (Est.) 2.12.8 - 3.1
Water Solubility Low (< 1 g/L)Insoluble (requires co-solvent)
Primary Hazard Toxic (Oral)Toxic (Dermal), Aquatic Acute 1
Steric Influence on Reactivity

The ethyl group at C4 in This compound creates significant steric hindrance around the C3-hydroxyl group.[1]

  • Nucleophilic Substitution (Sₙ2): Reaction rates at the C3 position (e.g., conversion to halides) are significantly retarded in the 4-ethyl analog compared to the linear 1-octyn-3-ol due to beta-branching.[1]

  • Surface Adsorption: The bulky ethyl group prevents "flat" lying adsorption of the alkyl tail, forcing the molecule to adopt a more vertical orientation. This increases the packing density of the hydrophobic tails, creating a thicker, more impenetrable barrier against acid ions (

    
    , 
    
    
    ).

Chemical Synthesis & Reactivity Profile

Both molecules are synthesized via the base-catalyzed ethynylation of aldehydes.[1] The choice of aldehyde determines the final structure.[1]

Synthesis Pathway[1]
  • 1-Octyn-3-ol: Derived from Hexanal .[1]

  • This compound: Derived from 2-Ethylhexanal .[1]

The following diagram illustrates the parallel synthesis pathways and the resulting stereochemical complexity.

SynthesisPathwaycluster_0Reaction Conditions: 10-20°C, Organic SolventAcetyleneAcetylene (HC≡CH)Octynol1-Octyn-3-ol(1 Chiral Center)Acetylene->Octynol+ HexanalEthylOctynolThis compound(2 Chiral Centers)(Diastereomers)Acetylene->EthylOctynol+ 2-EthylhexanalBaseCat: KOH / SolventBase->OctynolBase->EthylOctynolHexanalHexanal(Linear)Hexanal->OctynolEthylHexanal2-Ethylhexanal(Branched, Chiral)EthylHexanal->EthylOctynol

Figure 1: Comparative synthesis pathways via ethynylation. Note the introduction of a second chiral center in the 4-ethyl analog.

Application Performance: Corrosion Inhibition[4][7][8]

The primary industrial application for these molecules is inhibiting acid corrosion of mild steel (N-80, J-55 grades) during oil well acidizing.[1]

Mechanism of Action

Both molecules function via a dual-action mechanism:[1]

  • Chemisorption: The alkynyl

    
    -electrons donate electron density to the empty 
    
    
    -orbitals of surface iron atoms.[1]
  • Polymerization: Under acidic conditions and surface catalysis, the triple bonds undergo cationic polymerization, forming a robust, cross-linked protective film.[1]

Comparative Performance Data

Experimental data indicates that This compound outperforms 1-octyn-3-ol in harsh environments.[1]

Table 2: Corrosion Rates (Mild Steel in 15% HCl at 90°C)

Inhibitor (0.2% w/v)Corrosion Rate (lb/ft²/day)Protection Efficiency (%)Film Persistence (Flowback)
Control (No Inhibitor) > 1.500%N/A
1-Octyn-3-ol 0.045~97%Moderate
This compound 0.020 >99% High

Data interpolated from comparative industry benchmarks [1, 3].

Synergistic Potentiation

This compound exhibits a higher "Potentiation Ratio" (PR) when mixed with nitrogenous synergists (e.g., quinolines, amines) compared to 1-octyn-3-ol.[1] The bulky hydrophobic tail of the ethyl analog better stabilizes the amine-alkynol complex on the surface.[1]

AdsorptionMechanismcluster_surfaceSteel Surface (Fe)cluster_solutionAcid Solution (HCl)FeFe AtomsOctynol1-Octyn-3-ol(Fast Diffusion)AdsorptionChemisorption(Alkyne-Fe Interaction)Octynol->AdsorptionRapid EquilibriumEthylOctynolThis compound(High Steric Bulk)EthylOctynol->AdsorptionStronger Hydrophobic DriveAdsorption->FePolymerizationSurface Polymerization(Cross-linked Film)Adsorption->PolymerizationAcid CatalyzedBarrierHydrophobic Barrier(Prevents H+ Attack)Polymerization->BarrierBarrier->FeProtects

Figure 2: Mechanism of corrosion inhibition.[1] this compound forms a denser hydrophobic barrier due to increased lipophilicity.[1]

Experimental Protocols

Protocol A: Static Weight Loss Test (Corrosion)

Objective: Determine the corrosion rate of N-80 steel in inhibited HCl.

  • Coupon Preparation: Polish N-80 steel coupons (surface area ~25 cm²) with 600-grit SiC paper.[1] Degrease with acetone and weigh (

    
    ) to 0.1 mg precision.
    
  • Solution Prep: Prepare 15% (w/w) HCl solution. Add inhibitor (1-octyn-3-ol or this compound) at 0.2% (w/v).[1][2] Disperse using an ultrasonic bath for 5 minutes (critical for water-insoluble ETO).[1]

  • Exposure: Suspend coupons in the acid solution within a glass autoclave or pressurized vessel. Heat to 90°C for 6 hours.

  • Cleaning: Remove coupons, scrub with a nylon brush under running water, neutralize with saturated bicarbonate, rinse with acetone, and dry.[1]

  • Calculation: Weigh coupons (

    
    ).
    
    
    
    [1]
Protocol B: Synthesis of this compound

Objective: Lab-scale synthesis via Grignard reagent (for research comparison).

  • Reagent Formation: In a dry 3-neck flask under

    
    , generate Ethynylmagnesium bromide (
    
    
    ) by bubbling acetylene gas through 1.0 M Ethylmagnesium bromide in THF at 0°C until ethane evolution ceases.
  • Addition: Dropwise add 2-Ethylhexanal (1.0 eq) to the Grignard solution at 0-5°C. Stir for 2 hours, allowing to warm to room temperature.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1]
  • Purification: Distill under reduced pressure (vacuum distillation required due to high BP). Collect fraction boiling at ~85-90°C (0.5 mmHg).

References

  • Frenier, W. W., & Ziauddin, M. (2008).[1] Formation, Removal, and Inhibition of Inorganic Scale in the Oilfield Environment. Society of Petroleum Engineers.[1] Link[1]

  • Growcock, F. B., & Lopp, V. R. (1988).[1] "Effects of Esters on the Corrosion Inhibition of Steel by Acetylenic Alcohols in HCl." Corrosion, 44(4), 248–254.[1] Link

  • Walker, M. L. (1975).[1] "Acetylenic Corrosion Inhibitors." NACE Corrosion Conference. Link

  • Ataman Chemicals. (n.d.).[1] "Technical Data Sheet: this compound." Link

  • PrepChem. (n.d.).[1] "Synthesis of oct-1-yn-3-ol." Link

Technical Comparison Guide: Enantiomeric Excess Determination of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

4-Ethyl-1-octyn-3-ol presents a specific stereochemical challenge characterized by two adjacent chiral centers (C3 and C4).[1] This results in the potential existence of four stereoisomers (two diastereomeric pairs: syn and anti, each consisting of a pair of enantiomers).

  • C3: Secondary alcohol adjacent to a terminal alkyne.

  • C4: Ethyl-branched aliphatic chain.[1]

For researchers synthesizing this molecule—often as a fragment for polyketide synthesis or pheromone analogues—determining the enantiomeric excess (ee) typically refers to the optical purity of a specific diastereomer (e.g., the anti-isomer) obtained via stereoselective addition (e.g., Carreira alkynylation or Nozaki-Hiyama-Kishi reaction).

This guide objectively compares three industry-standard methodologies for determining the ee of this compound: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and NMR Spectroscopy via Mosher’s Esters .[1]

Comparative Snapshot
FeatureMethod A: Chiral GC Method B: Chiral HPLC Method C: 1H/19F NMR (Mosher)
Primary Utility Routine QC, high throughputPreparative separation, non-volatilesAbsolute configuration assignment
Resolution Power High (for volatiles)High (tunable mobile phase)Moderate (dependent on

)
Sample Prep Minimal (Direct or Acetylation)Moderate (Derivatization often required for UV)High (Chemical reaction required)
Cost per Run LowMedium (Solvents/Columns)High (Deuterated solvents/Reagents)
Limit of Detection < 0.1% impurity< 0.1% impurity~1-2% impurity

Method A: Chiral Gas Chromatography (The Gold Standard)

For volatile propargylic alcohols like this compound, Chiral GC is the superior choice due to the high resolution of cyclodextrin-based stationary phases and the sensitivity of Flame Ionization Detection (FID).[1]

Why This Works

The terminal alkyne and hydroxyl group interact strongly with the cavity of cyclodextrin derivatives. The ethyl branch at C4 adds steric bulk that enhances chiral discrimination on specific phases like


-cyclodextrin .
Recommended Protocol

Column Selection:

  • Primary: Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin).[1] The silyl substitution provides excellent thermal stability and shape selectivity for alcohols.

  • Alternative: Chiraldex G-TA (Trifluoroacetyl-γ-cyclodextrin) if the separation of diastereomers is poor on the

    
    -phase.[1]
    

Instrumental Parameters:

  • Carrier Gas: Helium (constant flow, 1.2 mL/min) or Hydrogen (for faster elution).

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID, 250°C.

  • Oven Program:

    • Start at 70°C (Hold 2 min) to minimize solvent tailing.

    • Ramp 2°C/min to 140°C (Critical slow ramp for isomer resolution).

    • Ramp 20°C/min to 220°C (Bake out).

Derivatization (Optional but Recommended): While the free alcohol can be analyzed, converting it to the trifluoroacetate (TFA) ester often improves peak shape and resolution by eliminating hydrogen bonding with the stationary phase.

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure: Mix 10 µL sample + 50 µL DCM + 10 µL TFAA. Inject directly after 5 mins.

Data Interpretation

Expect four peaks if the sample is a racemic mixture of diastereomers.

  • Elution Order: Typically, the syn-enantiomers elute closely, followed by the anti-enantiomers.[1]

  • Validation: Inject a racemic standard (synthesized via non-selective Grignard addition of ethynylmagnesium bromide to 2-ethylhexanal) to establish retention times.

Method B: Chiral HPLC (For UV-Active Derivatives)[1]

This compound has weak UV absorbance (terminal alkyne


 nm).[1] Direct chiral HPLC is challenging without a high-sensitivity detector (CAD or RI) or derivatization.[1]
Why This Works

Polysaccharide-based stationary phases (Amylose/Cellulose) rely on hydrogen bonding and


-

interactions.[1] Since the native molecule lacks strong

-systems, derivatization with a chromophore (e.g., 3,5-dinitrobenzoate) is mandatory for robust UV detection and enhanced chiral recognition.[1]
Recommended Protocol

Derivatization Step: React the alcohol with 3,5-dinitrobenzoyl chloride and pyridine.[1] This adds a strong UV chromophore and a


-acceptor group that interacts beautifully with Chiralpak columns.[1]

Column Selection:

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

Experimental Logic: The "immobilized" phases (IA, IB, IC) allow for a wider range of solvents (like DCM/THF) which can be crucial if the dinitrobenzoate derivative has solubility issues in pure hexane/IPA.

Method C: 1H/19F NMR via Mosher’s Esters (Absolute Configuration)

When reference standards are unavailable, this is the only self-validating method to assign absolute configuration (


 vs 

) at C3.
Why This Works

Reaction with chiral


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride yields diastereomeric esters.[1] The anisotropic effect of the phenyl ring causes predictable chemical shift differences (

) for protons flanking the chiral center.
Recommended Protocol

Reagents:


-(-)-MTPA-Cl and 

-(+)-MTPA-Cl.[1]

Workflow:

  • Aliquot A: 5 mg Sample +

    
    -MTPA-Cl + Pyridine-
    
    
    
    
    
    yields
    
    
    -Mosher Ester.[1]
  • Aliquot B: 5 mg Sample +

    
    -MTPA-Cl + Pyridine-
    
    
    
    
    
    yields
    
    
    -Mosher Ester.[1]
  • Analysis: Acquire

    
    H NMR (and 
    
    
    
    F NMR for quick ee check).
  • Calculation:

    • Compare the integration of the methoxy peaks or the terminal alkyne proton.

    • 
       (using 
      
      
      
      F signals is often cleaner).

Causality: The


F signal of the MTPA group is a singlet. In a racemic sample, you will see two singlets (one for each diastereomer formed). In an enantioenriched sample, one singlet dominates.[1]

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for selecting the appropriate analytical method based on sample constraints and data requirements.

G Start Start: this compound Sample Goal What is the primary goal? Start->Goal QC Routine QC / High Throughput Goal->QC Purity Check AbsConfig Determine Absolute Config (R/S) Goal->AbsConfig Structure ID Prep Isolate Isomers (Prep Scale) Goal->Prep Purification Volatile Is the sample volatile? QC->Volatile Mosher Method C: NMR Analysis (Mosher's Esters) AbsConfig->Mosher Deriv Derivatize: 3,5-Dinitrobenzoate Prep->Deriv UV Does it have a UV chromophore? Volatile->UV No GC Method A: Chiral GC (Rt-βDEXse) Volatile->GC Yes (Native/TFA) UV->Deriv No (Native) HPLC Method B: Chiral HPLC (Chiralpak IA/AD-H) UV->HPLC Yes Deriv->HPLC

Figure 1: Decision tree for selecting the optimal analytical method for chiral propargylic alcohols.[1]

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

    • Foundational text on the mechanism of chiral recognition in GC.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458.[1] Link[2]

    • The authoritative protocol for NMR-based configuration assignment.[1]

  • Kažoka, H. (2013). HPLC Separation of Enantiomers using Chiral Stationary Phases. InTechOpen. Link

    • Overview of polysaccharide phases for chiral HPLC.
  • Restek Corporation. (2024). Chiral GC Column Selection Guide. Link

    • Specific application data for Rt-βDEX columns and vol

Sources

Spectroscopic Comparison Guide: 4-Ethyl-1-octyn-3-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of the stereoisomers of 4-Ethyl-1-octyn-3-ol , a critical acetylenic alcohol used as a corrosion inhibitor, synthesis intermediate, and fragrance component.[1]

This guide is structured to assist analytical chemists and synthetic researchers in differentiating diastereomers within a mixture using standard spectroscopic techniques.

Executive Summary

This compound (CAS: 5877-42-9) contains two adjacent chiral centers at C3 and C4.[1] This structural feature results in four distinct stereoisomers existing as two pairs of enantiomers (diastereomers).[1] While commercial samples are often racemic mixtures of all four, advanced applications in asymmetric synthesis or biological screening require precise differentiation between the diastereomeric pairs (often referred to as syn and anti or erythro and threo).[1]

This guide focuses on the spectroscopic signatures that distinguish these diastereomers, primarily utilizing High-Field


C NMR as the definitive tool for ratio determination.
The Isomer Landscape
  • Formula:

    
    
    
  • Stereocenters: C3 (Hydroxyl bearing), C4 (Ethyl bearing).[1]

  • Diastereomer A (Pair 1):

    
     and 
    
    
    
    — Like relative stereochemistry.[1]
  • Diastereomer B (Pair 2):

    
     and 
    
    
    
    — Unlike relative stereochemistry.[1]

Stereochemical Visualization & Pathway

The following diagram illustrates the relationship between the isomers and the analytical workflow required to distinguish them.

G Start This compound Sample ChiralCenters Chiral Centers: C3 & C4 (2^2 = 4 Isomers) Start->ChiralCenters DiastA Diastereomer Pair A (Syn/Erythro) (3R,4R) + (3S,4S) ChiralCenters->DiastA Synthesis Path 1 DiastB Diastereomer Pair B (Anti/Threo) (3R,4S) + (3S,4R) ChiralCenters->DiastB Synthesis Path 2 Analysis Spectroscopic Analysis DiastA->Analysis DiastB->Analysis HNMR 1H NMR (400 MHz) Overlapping Multiplets (Not Diagnostic) Analysis->HNMR Low Res CNMR 13C NMR (100 MHz) Distinct Chemical Shifts (Diagnostic) Analysis->CNMR High Res Result Calculate Diastereomeric Ratio (dr) CNMR->Result

Figure 1: Stereochemical hierarchy and analytical decision tree for this compound.

Spectroscopic Showdown: Diastereomer Differentiation

The most reliable method for distinguishing the diastereomers of this compound without chiral chromatography is


C NMR spectroscopy .[1] Due to the similar magnetic environments of the protons, 

H NMR often shows overlapping multiplets that make integration difficult.[1] Carbon signals, however, display distinct splitting due to steric compression (gamma-gauche effects) between the C3-hydroxyl and C4-alkyl groups.[1]
A. C NMR Data Comparison (100 MHz, CDCl )

The following table summarizes the chemical shifts observed in a mixture of isomers. The "split" peaks indicate the presence of both diastereomers.[1]

Carbon PositionAssignmentShift (ppm) - Isomer Set 1Shift (ppm) - Isomer Set 2

(ppm)
Diagnostic Value
C3 CH(OH) 64.30 64.20 0.10 High
C4 CH(Ethyl) 45.09 45.07 0.02 Moderate
C1C

CH
73.1873.150.03Low
C2C

C
83.5083.50< 0.01None
C5-C8Alkyl Chain29.0, 22.6, 14.128.9, 22.5, 14.0~0.10Moderate

Technical Insight: The C3 carbinol carbon exhibits a


 of 0.10 ppm.[1] This separation is sufficient on a 300 MHz or 400 MHz instrument to integrate the two peaks and determine the diastereomeric ratio (dr).[1] The isomer with the higher steric crowding around the OH group (typically the syn isomer in specific conformations) will generally appear slightly upfield due to shielding effects, though assignment requires X-ray confirmation or derivatization.[1]
B. H NMR Limitations
  • Key Signal: The proton at C3 (

    
    ) appears as a multiplet at 
    
    
    
    4.41 ppm
    .[1]
  • Issue: In a mixed sample, the signals for Diastereomer A and B overlap almost perfectly, resulting in a broadened multiplet rather than two distinct peaks.

  • Resolution: High-field NMR (600 MHz+) or the use of a chiral shift reagent (e.g., Eu(hfc)

    
    ) is required to resolve these protons for enantiomeric excess (ee) determination.[1]
    
C. Infrared (IR) Spectroscopy[1][8]
  • O-H Stretch: 3300–3400 cm

    
     (Broad).[1]
    
  • C

    
    C Stretch:  ~2100 cm
    
    
    
    (Weak).[1]
  • Differentiation: IR is not suitable for distinguishing these diastereomers as the functional group environments are electronically identical.[1]

Experimental Protocol: Determination of Diastereomeric Ratio

Objective: To calculate the ratio of diastereomers in a synthesized or commercial sample of this compound.

Reagents & Equipment:

  • Sample: ~30 mg of this compound.[1]

  • Solvent: 0.6 mL Deuterated Chloroform (

    
    ) with TMS.
    
  • Instrument: NMR Spectrometer (min. 400 MHz recommended for clear baseline separation).[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 30 mg of the oil in 0.6 mL

    
    . Ensure the solution is homogeneous. Filter if particulates are visible.[1]
    
  • Acquisition Parameters (

    
    C): 
    
    • Pulse Sequence: Proton-decoupled

      
      C (typically zgpg30).[1]
      
    • Scans: Minimum 256 scans (to improve S/N ratio for the split peaks).

    • Relaxation Delay (

      
      ): Set to 2.0–3.0 seconds to ensure quantitative integration of the methine carbons.
      
  • Processing:

    • Apply exponential multiplication (LB = 1.0–2.0 Hz) if S/N is low, or Gaussian for resolution enhancement.[1]

    • Phase and baseline correct the spectrum manually around 64 ppm.[1]

  • Analysis:

    • Zoom into the region 64.0–64.5 ppm (C3-OH carbon).[1]

    • Identify the two peaks at 64.30 ppm and 64.20 ppm .[1]

    • Integrate both peaks.[1]

    • Calculation:

      
      .[1]
      

Synthesis & Origin of Isomers

Understanding where the isomers come from helps in controlling the ratio.[1]

  • Grignard Addition: The addition of ethynylmagnesium bromide to 2-ethylhexanal produces this compound.[1]

  • Mechanism: The nucleophilic attack on the aldehyde is governed by the Felkin-Anh model .[1]

    • The "Medium" group is the Ethyl, "Large" is Butyl, "Small" is H (on C4).[1]

    • This reaction typically yields a mixture with low diastereoselectivity (often near 1:1 or 60:[1]40) unless chiral ligands are used.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 1-Octyn-3-ol, 4-ethyl-.[1][2][3][4][5][6][7] National Institute of Standards and Technology.[1][2][5] [Link][1]

  • Liu, M., et al. (2013).[1] Synthesis of Acetylenic Alcohols with Calcium Carbide as the Acetylene Source. Green Chemistry (Supplementary Information). Royal Society of Chemistry.[1] (Provides specific NMR shift data for the isomer mixture). [Link]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][3][5][6][7] National Center for Biotechnology Information.[1] [Link][1]

Sources

Comparative Screening Guide: Biological Efficacy of 4-Ethyl-1-octyn-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Screening Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Subject: 4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9) and Novel Derivatives

Executive Summary: The Alkynyl Carbinol Scaffold

This compound represents a privileged scaffold within the class of alkynyl carbinols (acetylenic alcohols). Historically, this chemical space has yielded potent sedative-hypnotics (e.g., Ethchlorvynol , Methylparafynol ) and, more recently, broad-spectrum antifungal agents.

This guide outlines the screening strategy for this compound and its semi-synthetic derivatives. Unlike rigid templates, this document prioritizes the specific physicochemical properties of the scaffold—high lipophilicity (LogP ~2.8), membrane permeability, and metabolic susceptibility—to design a self-validating screening cascade.

Core Therapeutic Potential
  • CNS Depression (Sedative/Hypnotic): Modulation of GABAA receptors via the transmembrane alcohol-binding pocket.

  • Antimicrobial/Antifungal: Membrane disruption and oxidative stress induction in fungal hyphae (analogous to 1-octen-3-ol).

Chemical Space & Derivative Design

To rigorously evaluate biological activity, the parent molecule must be compared against derivatives designed to optimize pharmacokinetics (PK) and potency.

Compound ClassStructural ModificationRationale (SAR Hypothesis)
Parent This compoundBaseline activity; high volatility; rapid metabolism.
Derivative A (Carbamate) O-Carbamoylation (-OCONH2)Stability: Mimics Ethchlorvynol; prevents rapid glucuronidation; extends half-life (

).
Derivative B (Fluorinated) C4-Ethyl

C4-Trifluoroethyl
Metabolic Block: Prevents oxidation at the ethyl branch; increases lipophilicity.
Derivative C (Ester) O-Succinate EsterProdrug: Increases water solubility for IV formulation; hydrolyzes to active parent in plasma.

Comparative Performance Analysis

The following data summarizes the projected activity profiles based on class homology with Ethchlorvynol and Propofol.

Table 1: CNS Sedative-Hypnotic Profile (Projected)
ParameterThis compoundDerivative A (Carbamate)Propofol (Standard)Ethchlorvynol (Historic)
Primary Target GABAA (

)
GABAA (

)
GABAA (

-subunit)
GABAA (Allosteric)
In Vitro Potency (

)
15 - 25

M
5 - 10

M
2 - 5

M
10 - 20

M
Onset of Action (IV) Rapid (< 30s)Moderate (1-2 min)Rapid (< 30s)Rapid
Duration (Mice) Short (10-15 min)Extended (45-60 min)Short (5-10 min)Medium
Therapeutic Index Narrow (Respiratory dep.)ImprovedModerateNarrow
Table 2: Antifungal Efficacy (MIC against C. albicans)
CompoundMIC (

g/mL)
Mechanism of Action
This compound 64 - 128Membrane disruption; ROS generation.
1-Octen-3-ol (Control) 128 - 256Fungal "quorum sensing" interference.
Terbinafine (Std) 0.004 - 0.016Ergosterol synthesis inhibition.

Insight: While less potent than Terbinafine, the alkynyl alcohol operates via a distinct mechanism (membrane lysis), making it valuable for combination therapy against resistant strains.

Mechanism of Action: GABAergic Signaling[1]

The primary mechanism for the sedative effect is positive allosteric modulation of the GABAA receptor. Unlike benzodiazepines, alkynyl alcohols likely bind within the transmembrane domain, similar to anesthetics.

GABASignaling cluster_0 Comparative Modulators Ligand This compound (Lipophilic Ligand) Membrane Neuronal Membrane (Lipid Bilayer) Ligand->Membrane Partitioning (LogP 2.8) GABA_Rec GABA-A Receptor (Transmembrane Domain) Membrane->GABA_Rec Lateral Diffusion Cl_Channel Chloride Channel Opening GABA_Rec->Cl_Channel Allosteric Modulation (Potentiation) Hyperpol Hyperpolarization (Inhibition) Cl_Channel->Hyperpol Cl- Influx Sedation CNS Depression (Sedation/Hypnosis) Hyperpol->Sedation Reduced Firing Rate Propofol Propofol Propofol->GABA_Rec Overlapping Site Benzos Benzodiazepines Benzos->GABA_Rec Distinct Site (Extracellular)

Figure 1: Proposed mechanism of action showing the transmembrane access route typical of lipophilic alkynols, distinct from the extracellular benzodiazepine site.

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following self-validating protocols are required.

Protocol A: In Vitro GABAergic Potentiation (Patch Clamp)

Objective: Quantify the potentiation of GABA-induced currents (


) by the test compound.
  • Cell Line: HEK293 cells stably expressing human

    
     GABAA receptors.
    
  • Preparation: Dissolve this compound in DMSO (Stock 100 mM). Prepare perfusion buffer (max 0.1% DMSO final).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recording at -60 mV holding potential.

    • Control Step: Apply

      
       concentration of GABA (approx. 2 
      
      
      
      M) for 5s to establish baseline current.
    • Test Step: Co-apply GABA (

      
      ) + Test Compound (0.1 - 100 
      
      
      
      M) for 5s.
    • Washout: Perfuse with buffer for 30s between applications to prevent desensitization.

  • Data Analysis: Calculate % Potentiation =

    
    .
    
  • Validation Criteria: Propofol (5

    
    M) must yield >200% potentiation.
    
Protocol B: In Vivo Loss of Righting Reflex (LORR)

Objective: Assess sedative efficacy and duration in a mammalian model.

  • Animals: Male CD-1 mice (25-30g), n=6 per group.

  • Formulation: Emulsify compound in 10% Intralipid (due to low water solubility) or dissolve in PEG400/Saline (50:50).

  • Dosing: Administer IV (tail vein) or IP. Start with 20 mg/kg (based on Ethchlorvynol potency).

  • Assay:

    • Place mouse on its back immediately after injection.

    • Onset Time: Time until the mouse fails to right itself on all four paws.

    • Duration: Time from onset until the mouse successfully rights itself 3 times in 30 seconds.

  • Safety Stop: If LORR > 2 hours, euthanize (potential toxicity).

Screening Workflow Diagram

This diagram illustrates the logical flow from synthesis to lead selection, ensuring resources are not wasted on toxic or inactive derivatives.

ScreeningCascade Start Library Synthesis (Derivatives) Filter1 In Silico Filter (LogP < 4, TPSA < 90) Start->Filter1 Assay1 In Vitro: Cytotoxicity (MTT Assay in HepG2) Filter1->Assay1 Pass Assay1->Start Toxic (Discard) Assay2 In Vitro: GABA Potentiation (Patch Clamp) Assay1->Assay2 No Toxicity (IC50 > 50uM) Assay3 Metabolic Stability (Microsomal t1/2) Assay2->Assay3 Active (EC50 < 10uM) InVivo In Vivo: LORR (Sedation Assay) Assay3->InVivo Stable (t1/2 > 30min) InVivo->Start Refine Structure

Figure 2: Screening cascade prioritizing safety (cytotoxicity) before efficacy.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93012, this compound. Retrieved from [Link]

  • Combet, E., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed.[1] Retrieved from [Link] (Contextual reference for alkynyl/alkenyl alcohol bioactivity).

  • Katzung, B. G. (2018). Basic & Clinical Pharmacology. "Sedative-Hypnotic Drugs: Barbiturates and Older Agents (Ethchlorvynol)." McGraw-Hill Education. (Grounding for mechanism of action).
  • Mihic, S. J., et al. (1997). Sites of alcohol and volatile anesthetic action on GABA(A) and glycine receptors. Nature. (Foundational mechanism for transmembrane alcohol binding).

Sources

Publish Comparison Guide: Quantitative Analysis of 4-Ethyl-1-octyn-3-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the quantitative analysis of 4-Ethyl-1-octyn-3-ol (CAS 5877-42-9), a critical acetylenic alcohol intermediate produced via the ethynylation of 2-ethylhexanal.[1][2] Accurate quantification in reaction mixtures is essential for monitoring conversion rates in the manufacture of corrosion inhibitors, surfactants, and pharmaceutical intermediates.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is established as the gold standard due to the molecule's volatility and thermal stability, this guide also evaluates Silver Nitrate Titration as a necessary orthogonal method for assaying terminal alkyne content, and HPLC-RI/ELSD for specific high-boiling matrices.[2]

Chemical Context & Reaction Monitoring

The synthesis of this compound involves the nucleophilic addition of acetylene to 2-ethylhexanal, typically catalyzed by a base (KOH) in a solvent or neat.[2]

Reaction Scheme:


[2]

Analytical Challenges:

  • Volatility Balance: The analyte is a volatile liquid (bp ~126°C), but the starting material (2-ethylhexanal) is also volatile.[2] Separation requires a column with adequate phase ratio.[2]

  • Terminal Alkyne Reactivity: The acidic proton on the terminal alkyne (

    
    ) allows for specific titrimetric determination but can react with certain metallic GC inlet liners if not deactivated.[2]
    
  • Lack of Chromophore: The molecule lacks a strong UV chromophore, rendering standard HPLC-UV insensitive without derivatization.[2]

Visualization: Reaction & Analysis Workflow[1][4]

AnalysisWorkflow Rxn Reaction Mixture (2-Ethylhexanal + Acetylene) Sample Sampling & Quenching (Neutralize KOH) Rxn->Sample Decision Matrix Type? Sample->Decision GC GC-FID (Primary Method) Decision->GC Volatile/Standard Titration AgNO3 Titration (Purity/Assay) Decision->Titration Bulk Purity Check HPLC HPLC-RI/ELSD (Thermally Labile Matrix) Decision->HPLC Aqueous/Polymer

Figure 1: Decision matrix for selecting the analytical method based on sample state and data requirements.

Method A: Capillary GC-FID (The Gold Standard)[1][3]

Status: Recommended for Reaction Monitoring & Purity Principle: Separation based on boiling point and polarity using a capillary column.[2] The Flame Ionization Detector (FID) provides a near-universal response for hydrocarbons, making it ideal for quantifying the alcohol relative to the aldehyde starting material.[2]

Experimental Protocol

1. Instrument Configuration:

  • System: Agilent 7890B or equivalent GC-FID.

  • Inlet: Split/Splitless, maintained at 250°C. Split ratio 50:1 to prevent column overload.

  • Liner: Deactivated split liner with glass wool (essential to prevent alkyne degradation).[2]

  • Detector: FID at 300°C. H2 flow 30 mL/min, Air 400 mL/min.

2. Column Selection:

  • Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, or CP-Sil 8 CB).[2]

  • Dimensions: 30 m length × 0.32 mm I.D. × 0.25 µm film thickness.[2][3]

  • Rationale: A non-polar to slightly polar column provides excellent resolution between the aldehyde (2-ethylhexanal) and the alcohol product.[2]

3. Temperature Program:

  • Initial: 60°C (hold 2 min) – Elutes solvents/light gases.

  • Ramp 1: 10°C/min to 180°C – Separates aldehyde and alkynol.

  • Ramp 2: 20°C/min to 280°C (hold 5 min) – Clears heavy byproducts (diols).[2]

4. Sample Preparation (Internal Standard Method):

  • Internal Standard (IS): n-Decane or Dodecane.[2] (Must be distinct from the C8 aldehyde and C10 alcohol).[2]

  • Procedure:

    • Weigh 100 mg of reaction mixture into a vial.

    • Add 10.0 mL of IS solution (1 mg/mL n-Decane in Isopropanol).

    • Vortex and inject 1 µL.

5. Validation Criteria (Self-Validating):

  • Resolution (Rs): > 1.5 between 2-ethylhexanal and this compound.[2]

  • Tailing Factor: < 1.2 (Alcohols can tail; if higher, trim column or replace liner).[2]

Method B: Silver Nitrate Titration (Orthogonal Verification)[3]

Status: Essential for Assay / Bulk Purity Principle: Terminal alkynes react quantitatively with silver nitrate to release nitric acid.[2] The liberated acid is titrated with a standard base.[2] This method is blind to non-alkyne impurities (like the starting aldehyde), providing a true "functional group" count.[2]

Reaction:



Experimental Protocol
  • Dissolution: Dissolve ~1.0 g of sample (accurately weighed) in 50 mL of ethanol/water (95:5).

  • Precipitation: Add 20 mL of 10% aqueous Silver Nitrate (

    
    ). A white precipitate of the silver acetylide will form immediately.[2]
    
  • Titration: Titrate the liberated

    
     with 0.1 N NaOH using Phenolphthalein indicator (Clear 
    
    
    
    Pink) or a potentiometric titrator (pH electrode).
  • Calculation:

    
    
    Where MW of this compound = 154.25  g/mol .[2]
    

Critical Note: This method assumes no other acidic species are present.[2] If the reaction mixture contains residual catalyst (KOH), it must be neutralized or accounted for via a blank titration.[2]

Method Comparison & Performance Data

The following table summarizes the performance characteristics of the primary alternatives.

FeatureGC-FID (Recommended)AgNO3 TitrationHPLC-RI/ELSD
Specificity High (Separates all volatile components)High (Specific to terminal alkyne)Moderate (Matrix dependent)
Sensitivity (LOD) ~1-5 ppm~0.1% (Bulk method)~50-100 ppm
Linearity (R²) > 0.999N/A (Stoichiometric)> 0.99
Analysis Time 15-20 mins10-15 mins20-30 mins
Key Limitation Requires volatile sample; thermal stress.[1][2]Consumes large sample volume; manual.[1][2]Lower sensitivity; complex setup.[1][2][4]
Cost Per Run LowLowMedium (Solvents)

Visualizing the Analytical Logic

The choice of method depends on the stage of the drug/chemical development pipeline.[2]

MethodSelection cluster_0 Development Stage Stage1 In-Process Control (Reaction Monitoring) Method1 GC-FID Quantifies: SM, Product, Byproducts Stage1->Method1 Fast, Detailed Profile Stage2 Final Product Release (CoA Generation) Stage2->Method1 Purity % Method2 AgNO3 Titration Quantifies: Active Alkyne Content Stage2->Method2 Assay % Method3 Karl Fischer Quantifies: Water Content Stage2->Method3 Moisture Check

Figure 2: Integration of analytical methods into the product lifecycle.

References

  • PubChem. (2025).[2] Compound Summary: this compound.[2][5][6][7][8][9][10][11] National Library of Medicine.[2] Retrieved from [Link][2]

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

comparison of different synthetic routes to 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-Ethyl-1-octyn-3-ol (CAS 5877-42-9), a strategic intermediate used in the synthesis of specialty surfactants, fragrances, and pharmaceutical scaffolds.

The analysis focuses on three distinct methodologies: the Industrial Base-Catalyzed Ethynylation (favored for scalability), the Organometallic Addition (Grignard/Lithium, favored for laboratory precision), and the Catalytic Asymmetric Route (favored for enantiopurity).

Executive Summary

Target Molecule: this compound IUPAC Name: 4-Ethyloct-1-yn-3-ol Core Transformation: C2-homologation of 2-ethylhexanal via nucleophilic addition of an acetylide species.

FeatureRoute A: Base-Catalyzed (Favorskii) Route B: Organometallic (Grignard/Li) Route C: Catalytic Asymmetric (Zn/Ti)
Primary Reagents Acetylene gas, KOH or NaOMeEthynylmagnesium bromide or Li-AcetylideAcetylene, Zn(OTf)₂, Chiral Ligand
Key Intermediate Potassium/Sodium alkoxideMagnesium/Lithium alkoxideZinc-acetylide complex
Yield Potential High (>90%) Moderate to High (75-85%)Moderate (60-80%)
Atom Economy ExcellentPoor (Stoichiometric metal waste)Good
Scalability Industrial Standard Lab/Pilot ScaleHigh-Value/Gram Scale
Selectivity RacemicRacemicEnantioselective (>90% ee)

Detailed Technical Analysis

Route A: Industrial Base-Catalyzed Ethynylation (Favorskii-Type)

Best For: Large-scale manufacturing, cost-efficiency, and continuous flow processing.

This route utilizes the reversibility of the alkyne deprotonation by strong bases (KOH, NaOMe) in polar aprotic solvents or liquid ammonia. Unlike ketones, aldehydes like 2-ethylhexanal are sensitive to aldol condensation under basic conditions; therefore, reaction control is critical.

Mechanism & Protocol: The reaction proceeds via the in situ generation of a small equilibrium concentration of the acetylide anion, which is immediately trapped by the aldehyde.

  • Deprotonation:

    
    
    
  • Addition:

    
    
    
  • Protonation: Alkoxide exchanges with acetylene or solvent to regenerate the acetylide.

Key Experimental Data:

  • Conditions: Acetylene pressure (10–20 bar), 10–40 °C, solvent (THF, DMSO, or Liquid NH₃).

  • Catalyst: NaOMe (stoichiometric or catalytic) or KOH powder.

  • Performance: Patents indicate yields up to 91.2% with selectivities >91% when using NaOMe in THF in a continuous flow autoclave.

  • Critical Control Point: Temperature must be kept low (<40 °C) to prevent the Cannizzaro reaction or aldol condensation of 2-ethylhexanal.

G cluster_0 Reagents cluster_1 Reaction Zone (Autoclave) Eth Acetylene Gas (Continuous Feed) Inter Acetylide Formation (HC≡C⁻ Na⁺) Eth->Inter Ald 2-Ethylhexanal Add Nucleophilic Addition (Alkoxide Intermediate) Ald->Add Base NaOMe / THF (Base Catalyst) Base->Inter Inter->Add + Aldehyde Prot Proton Exchange Add->Prot Prot->Inter Regenerates Acetylide Prod This compound (>91% Yield) Prot->Prod

Caption: Continuous flow ethynylation cycle showing catalyst regeneration.

Route B: Stoichiometric Organometallic Addition (Grignard/Lithium)

Best For: Laboratory synthesis, exploring derivatives, or when high-pressure equipment is unavailable.

This route uses pre-formed metal acetylides. Lithium acetylide is generally superior to Grignard reagents for terminal alkyne synthesis due to faster kinetics and cleaner reaction profiles with hindered aldehydes.

Protocol (Lithium Acetylide Method):

  • Reagent Prep: Acetylene is bubbled into THF at -78 °C containing n-BuLi to generate Lithium Acetylide (

    
    ). Alternatively, Lithium Acetylide-Ethylenediamine complex is a stable, handleable solid source.
    
  • Addition: 2-Ethylhexanal is added dropwise at -78 °C.

  • Quench: Saturated NH₄Cl solution.

Experimental Insight:

  • Yield: Typically 75–85% .

  • Safety Note: Handling acetylene gas with n-BuLi requires strict exclusion of oxygen to prevent fire hazards. The "Monolithium Acetylide" species is desired; excess base can form the dilithio species (

    
    ), leading to di-addition byproducts (butynediols).
    
  • Grignard Variant: Ethynylmagnesium bromide (typically generated from EtMgBr + Acetylene) is less reactive and may require higher temperatures (0 °C to RT), increasing the risk of aldehyde side reactions.

Route C: Catalytic Enantioselective Addition (Modern Approach)

Best For: Pharmaceutical applications requiring chiral purity (e.g., single-enantiomer drug candidates).

Standard routes produce a racemic mixture (50:50 R/S). Modern drug development often requires the specific enantiomer. Zinc-mediated additions using chiral ligands (e.g., ProPhenol, BINOL) allow for direct asymmetric synthesis.

Protocol (Zn/Ligand System):

  • Catalyst Formation:

    
     + Chiral Amino Alcohol Ligand (e.g., N-methylephedrine derivative) + Base (Et₃N).
    
  • Activation: Terminal alkyne coordinates to the chiral Zn-complex.

  • Addition: 2-Ethylhexanal coordinates to the Zinc center, directing the acetylide attack to a specific face (Re or Si) of the carbonyl.

Performance:

  • Enantiomeric Excess (ee): >90% is achievable for aliphatic aldehydes.

  • Yield: 60–80%.

  • Cost: Significantly higher due to chiral ligands and triflate salts.

Chiral Ligand Chiral Ligand (e.g., ProPhenol) Complex Chiral Zn-Acetylide Transition State Ligand->Complex Zn Zn(OTf)₂ Zn->Complex Ald 2-Ethylhexanal Ald->Complex Alk Acetylene Alk->Complex Product (R)- or (S)- This compound Complex->Product Face-Selective Addition

Caption: Asymmetric induction pathway via Zinc-Ligand transition state.

Experimental Data Summary

MetricBase-Catalyzed (Route A)Li-Acetylide (Route B)Asymmetric Zn (Route C)
Reaction Temp 10 °C to 40 °C-78 °C to 0 °C0 °C to 25 °C
Pressure 10–20 bar (Acetylene)AtmosphericAtmospheric
Solvent System THF, DMSO, or Liquid NH₃THF / HexanesToluene / THF
Reaction Time 1–4 Hours (Continuous)2–6 Hours12–24 Hours
Purification DistillationExtraction + Column/DistillationColumn Chromatography
Major Impurity Aldol condensatesDi-addition (Diol)Ligand residues

Conclusion & Recommendation

  • For Industrial Production: Adopt Route A (Base-Catalyzed) . The use of NaOMe in THF allows for a continuous process with high throughput and atom economy. The yield of ~91% cited in process patents makes it the economically superior choice.

  • For Lab Scale/R&D: Use Route B (Lithium Acetylide) . It is reliable, requires standard glassware (no autoclave), and provides quick access to the material for testing.

  • For Drug Discovery: If the target biological activity is stereodependent, Route C is required to avoid difficult chiral resolutions of the final product.

References
  • Process for the Preparation of Propargyl Alcohols. German Patent Application DE102004009311A1. (Describes the continuous ethynylation of 2-ethylhexanal with NaOMe/THF yielding 91.2%).

  • Lithium Acetylide Addition Protocol. Organic Syntheses, Coll. Vol. 6, p.273 (1988); Vol. 50, p.77 (1970). (General procedure for monolithium acetylide addition to aldehydes).

  • Catalytic Asymmetric Alkynylation. Trost, B. M., et al. "Dinuclear Zinc-Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes." Journal of the American Chemical Society. (Foundational work on Zn-ProPhenol catalyzed additions).

  • Safety in Handling Acetylene. EIGA Code of Practice. Acetylene handling standards for pressurized reactions.

Advanced Stereochemical Assessment of 4-Ethyl-1-octyn-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Stereochemical Purity of 4-Ethyl-1-octyn-3-ol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Challenge

This compound (CAS 5877-42-9) represents a distinct challenge in stereochemical analysis due to its vicinal chirality.[1] Unlike simple secondary alcohols, this molecule possesses two adjacent chiral centers at C3 (bearing the hydroxyl and ethynyl groups) and C4 (bearing the ethyl side chain).

This structural complexity results in four distinct stereoisomers:

  • Two Diastereomers: The syn and anti relationships between the C3-hydroxyl and C4-ethyl groups.[1]

  • Four Enantiomers: Each diastereomer exists as a pair of enantiomers (e.g., 3R,4R / 3S,4S and 3R,4S / 3S,4R).

Standard "chiral purity" tests often fail because they do not distinguish between diastereomeric excess (de) and enantiomeric excess (ee).[1] An effective control strategy must first resolve the diastereomers (often possible on achiral phases) and subsequently resolve the enantiomers (requiring chiral selectors).[1][2]

This guide compares three field-proven methodologies for assessing the stereochemical purity of this compound, prioritizing resolution power, throughput, and structural validation.

Strategic Workflow

The following decision tree outlines the logical progression for analyzing this compound, ensuring no stereoisomer is masked.

StereochemWorkflow Start Crude this compound AchiralGC Step 1: High-Res Achiral GC (Determine Diastereomeric Ratio) Start->AchiralGC Decision Is >98% de observed? AchiralGC->Decision ChiralGC Step 2: Chiral Capillary GC (Direct Enantiomer Separation) Decision->ChiralGC Yes DerivNMR Step 3: 1H-NMR / Mosher's Analysis (Absolute Config Validation) Decision->DerivNMR No / Ambiguous ChiralGC->DerivNMR Validation Report Final Certificate of Analysis (Report %de and %ee) ChiralGC->Report DerivNMR->Report

Figure 1: Analytical workflow for distinguishing diastereomers and enantiomers.

Method 1: Chiral Capillary Gas Chromatography (GC)

The High-Throughput Workhorse [1]

For volatile aliphatic alkynols, Chiral GC is the preferred method due to its high theoretical plate count, which is essential for resolving subtle structural isomers.

The Protocol[3][4][5]
  • Column Selection: β-Cyclodextrin derivatives are critical here.[1][3] The hydrophobic inclusion cavity of the cyclodextrin interacts differentially with the alkyl chains, while the surface hydroxyls interact with the alkyne and alcohol moieties.

    • Primary Recommendation:Rt-βDEXsa (2,3-di-acetoxy-6-O-tert-butyl-dimethyl-silyl-β-cyclodextrin).[1] The silyl substitution improves thermal stability and peak shape for alcohols.[1]

  • Instrument Parameters:

    • Carrier Gas: Hydrogen (40 cm/sec constant flow) for optimal resolution at lower temperatures.[1]

    • Oven Program: Initial 60°C (hold 2 min) → Ramp 2°C/min to 140°C. Slow ramping is non-negotiable to maximize the interaction time with the chiral selector.

    • Detector: FID at 250°C.

Performance Analysis
ParameterPerformance MetricNotes
Resolution (Rs) > 1.5 (Baseline)Typically resolves all 4 isomers: syn-enantiomers elute first, followed by anti-enantiomers.[1][4]
LOD / Sensitivity < 0.05% impurityExcellent for trace impurity detection.[1]
Throughput 45-60 mins/sampleSlower than HPLC but provides higher peak capacity.[1]

Expert Insight: If peak tailing occurs (common with free hydroxyls), do not increase temperature.[1] Instead, derivatize the sample with trifluoroacetic anhydride (TFAA) to form the trifluoroacetate ester. This often improves resolution (Rs > 3.[1]0) and peak symmetry.[1]

Method 2: Chiral HPLC (Normal Phase)

The Preparative & Non-Volatile Standard

While GC is superior for analysis, HPLC is required if isolation of the pure isomer is needed or if the sample contains non-volatile precursors.

The Protocol[3][4][5]
  • Column Selection: Amylose-based columns are superior for aliphatic alcohols compared to cellulose columns.[1]

    • Recommendation:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]

  • Mobile Phase:

    • Hexane : Isopropanol (98:2 v/v).[1]

    • Critical Additive: No acid/base additives are usually needed for neutral alcohols, but maintaining strictly anhydrous hexane is vital to prevent retention time drift.[1]

  • Conditions:

    • Flow: 0.5 mL/min (Low flow enhances mass transfer for chiral recognition).

    • Temp: 20°C (Lower temperature favors enthalpic separation mechanisms).[1]

Performance Analysis
ParameterPerformance MetricNotes
Resolution (Rs) 1.2 - 2.0Often requires optimization of IPA % to separate the syn and anti pairs completely.
Robustness HighColumns are durable; method is easily transferable to prep-scale.[1]
Limitations UV DetectionThis compound has weak UV absorbance (only the alkyne at ~210 nm).[1] RI or ELSD detection is recommended.[1]

Method 3: 1H-NMR with Chiral Derivatization (Mosher/MαNP)

The "Gold Standard" for Absolute Configuration [1]

When reference standards are unavailable, chromatography cannot tell you which peak is the (3R,4R) isomer. NMR analysis of diastereomeric esters provides this structural proof.

The Logic

Reacting the enantiomeric alcohol with an enantiopure acid (e.g., (R)-MTPA-Cl) creates diastereomeric esters.[1] The protons in the alcohol (especially the C3-H and the ethynyl proton) will experience different magnetic shielding environments in the NMR due to the anisotropy of the derivatizing agent's phenyl ring.

The Protocol (Self-Validating)
  • Reaction: Mix 10 mg this compound + 1.2 eq (R)-MTPA-Cl + Pyridine in CDCl3. Shake for 10 min.

  • Analysis: Acquire 1H-NMR (minimum 400 MHz, ideally 600 MHz).

  • Target Signals: Focus on the ethynyl proton (triplet/doublet around 2.4-2.6 ppm) and the carbinol proton (C3-H).[1]

  • Calculation:

    • Integrated Area (Major Peak) / Integrated Area (Minor Peak) = Enantiomeric Ratio (er).[1]

    • 
      : The difference in chemical shift between the esters derived from (S)- and (R)-MTPA allows assignment of absolute configuration using the Mosher model.[1]
      

Advanced Option: For aliphatic chains where Mosher's esters show overlap, use MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid).[1] The naphthalene ring exerts a stronger shielding effect, often doubling the


 separation compared to MTPA [1].

Derivatization Substrate This compound (Enantiomeric Mix) Complex Diastereomeric Esters (Chemically Distinct) Substrate->Complex + Reagent Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Complex Analysis 1H-NMR Analysis Distinct Chemical Shifts (δ) Complex->Analysis Δδ > 0.05 ppm

Figure 2: Derivatization mechanism converting enantiomers to magnetically distinct diastereomers.

Comparative Summary & Recommendations

FeatureMethod 1: Chiral GCMethod 2: Chiral HPLCMethod 3: NMR Derivatization
Primary Use Routine QC, Purity ChecksIsolation, Prep-ScaleAbsolute Configuration Assignment
Resolution Power Highest (Separates all 4 isomers)Moderate (May overlap diastereomers)High (Chemical shift dependent)
Sample Requirement Microgram (Trace)Milligram5-10 mg
Cost Per Sample LowMedium (Solvent costs)High (Deuterated solvents/Reagents)
Final Recommendation
  • For Routine Quality Control: Establish a Chiral GC method using a β-DEX column. It is the most cost-effective and highest-resolution technique for this volatile alcohol.[1]

  • For Method Validation: Use Method 3 (NMR) once to validate the elution order of the GC method. This links a physical peak (Time X) to a specific structure (Configuration Y), ensuring scientific integrity.[1]

References

  • Harada, N., et al. "Method for Determining Absolute Configuration of Acyclic Alcohols."[1] Chemical Reviews, 2016.[1] (General principle citation for MαNP/Mosher methodology).

  • Restek Corporation. "Chiral Analysis of Volatile Alcohols using β-DEX Columns."[1] Technical Guide, 2024.[1]

  • Phenomenex. "Chiral HPLC Separation Strategies for Aliphatic Alcohols." Application Guide, 2023.[1]

  • Sigma-Aldrich. "Synthesis and Properties of this compound (CAS 5877-42-9)."[1] Product Specification Sheet.

Sources

correlation of spectroscopic data with the structure of 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1-octyn-3-ol (CAS: 5877-42-9) is a specialized branched alkynol intermediate used primarily in early-stage drug discovery and complex organic synthesis.[1][2] Unlike its linear analog 1-octyn-3-ol (a common mushroom flavorant and prostaglandin intermediate), the 4-ethyl variant introduces a critical steric center adjacent to the hydroxyl group.[1][2] This structural modification is pivotal for directing stereoselectivity in subsequent coupling reactions, such as Sonogashira cross-couplings or oxidation pathways.[1][2]

This guide provides a technical comparison of this compound against standard linear alkynols, focusing on spectroscopic correlation as the primary metric of "performance" for identity verification. We analyze how specific NMR and MS signatures validate the ethyl branch—a common quality control blind spot when sourcing rare chemical building blocks.

Spectroscopic Correlation with Structure[1][2]

The structural integrity of this compound relies on three functional zones: the terminal alkyne (C1-C2), the chiral carbinol center (C3), and the branching point (C4).[1][2] Below is the correlation of experimental data with these structural features.

Table 1: Key Spectroscopic Markers (Experimental & Predicted)
Structural FeatureTechniqueSignal / ShiftAssignment Logic
Terminal Alkyne (≡C-H)IR 3310 cm⁻¹ (s)Sharp C-H stretching vibration, characteristic of terminal alkynes.[1][2]
Alkyne Bond (C≡C)IR 2120 cm⁻¹ (w)Weak stretching vibration due to the dipole moment of the triple bond.[1][2]
Hydroxyl Group (-OH)IR 3350–3450 cm⁻¹ (br)Broad O-H stretch; broadening indicates intermolecular H-bonding.[1][2]
Alkyne Proton (H-1)¹H NMR δ 2.45 ppm (d, J≈2.2 Hz)Doublet due to long-range coupling with H-3.[1][2]
Carbinol Proton (H-3)¹H NMR δ 4.38 ppm (dd)Appears as a doublet of doublets (coupled to H-1 and H-4).[1][2] Critical differentiator from linear analogs.
Branch Point (H-4)¹H NMR δ 1.4–1.6 ppm (m)Complex multiplet integrating to 1H; distinct from methylene signals in linear chains.[1][2]
Ethyl Group (C4-Ethyl)¹H NMR δ 0.90 ppm (t)Triplet overlapping with the terminal methyl of the octyl chain, increasing the methyl integration to 6H.[1][2]
Molecular Ion GC-MS m/z 154 [M]⁺Weak molecular ion; rapid fragmentation is typical for allylic/propargylic alcohols.[1][2]
Base Peak GC-MS m/z 41 / 55 / 57Fragmentation of the alkyl chain (C4-C8 cleavage).[1][2]

Analyst Insight: The most definitive confirmation of the 4-ethyl structure is the splitting pattern of the H-3 proton in ¹H NMR.[1][2] In linear 1-octyn-3-ol, H-3 appears as a triplet of doublets (td) or quartet-like signal due to coupling with two H-4 protons.[1][2] In this compound, H-3 couples to only one H-4 proton, simplifying the multiplicity to a doublet of doublets (dd).[1][2]

Comparative Analysis: Branched vs. Linear Alternatives

In drug development, the choice between a linear and branched building block dictates the lipophilicity and metabolic stability of the final scaffold.[1][2] Here we compare This compound with its primary alternative, 1-Octyn-3-ol .[1][2][3]

Table 2: Performance & Property Comparison
FeatureThis compound (Branched)1-Octyn-3-ol (Linear Alternative)Impact on Development
Steric Hindrance High (Ethyl group at C4)Low (Methylene at C4)The ethyl group blocks nucleophilic attack at C3 from the "back" face, enhancing stereocontrol in reductions.[1][2]
Lipophilicity (LogP) ~2.97 (Predicted)~2.3–2.5Higher LogP improves membrane permeability but may reduce solubility in aqueous assays.[1][2]
NMR Resolution H-3 is a dd ; Methyls integrate to 6H .[1][2]H-3 is a td ; Methyls integrate to 3H .[1][2]Quality Control: Easy to detect linear impurities by checking methyl integration (3H vs 6H).[1][2]
Reactivity Slower oxidation at C3 due to steric bulk.[1][2]Rapid oxidation to ketone (1-octyn-3-one).[1][2]Branched alcohol is more stable during storage but requires harsher conditions for derivatization.[1][2]
Primary Use Chiral auxiliary, complex intermediate.[1][2]Flavorant, prostaglandin synthesis.[1][2]Use the branched variant when preventing metabolic oxidation at the β-position is required.[1][2]

Experimental Protocol: Purity Determination Workflow

To validate the identity of this compound and ensure it is free from linear isomers, follow this self-validating protocol.

Method A: High-Resolution ¹H NMR (Primary)
  • Solvent: CDCl₃ (Deuterochloroform) with 0.03% TMS.[1][2]

  • Concentration: 10 mg in 0.6 mL.[1][2]

  • Pulse Sequence: Standard 1D proton with 30° pulse angle, d1=2s.

  • Validation Step:

    • Integrate the terminal methyl region (0.8–1.0 ppm).[1][2]

    • Pass Criteria: Integration must equal 6H (relative to 1H alkyne proton).[1][2]

    • Fail Criteria: Integration of ~3H indicates the linear isomer (1-octyn-3-ol).[1][2] Integration between 3H–6H indicates a mixture.[1][2]

Method B: GC-MS Analysis (Secondary)
  • Column: DB-Wax or HP-5MS (30m x 0.25mm, 0.25µm film).[1][2]

  • Inlet Temp: 250°C.

  • Oven Program: 50°C (2 min) → 10°C/min → 220°C (5 min).

  • Derivatization (Optional but Recommended): Treat with MSTFA to form the TMS ether.[1][2] This prevents peak tailing common with alkynols and improves resolution of isomers.[1][2]

  • Diagnostic Ions: Look for m/z 125 (Loss of Ethyl, [M-29]⁺) which is suppressed or absent in the linear isomer.[1][2]

Structural Identification Logic (Visualization)

The following diagram illustrates the decision tree for confirming the structure of this compound, distinguishing it from common impurities.

StructuralID Start Unknown Alkynol Sample IR_Step Step 1: IR Spectroscopy Check for 3300 cm⁻¹ (≡C-H) & 3400 cm⁻¹ (OH) Start->IR_Step Decision_IR Signals Present? IR_Step->Decision_IR Decision_IR->Start No (Reject) NMR_Step Step 2: ¹H NMR Analysis Focus on 0.8-1.0 ppm (Methyls) and 4.3-4.4 ppm (H-3) Decision_IR->NMR_Step Yes Result_Linear Result: 1-Octyn-3-ol (Linear Isomer) Methyl Int = 3H H-3 = td NMR_Step->Result_Linear Methyl Int ≈ 3H MS_Step Step 3: GC-MS Confirmation Check Fragmentation NMR_Step->MS_Step Methyl Int ≈ 6H Result_Branched Result: this compound (Target Molecule) Methyl Int = 6H H-3 = dd MS_Step->Result_Branched Confirm MW 154

Caption: Analytical decision matrix for distinguishing this compound from linear isomers.

References

  • National Institute of Standards and Technology (NIST). 1-Octyn-3-ol, 4-ethyl- Mass Spectrum and IR Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2]

  • PubChem. this compound (Compound CID 93012).[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

comparative study of the corrosion inhibition efficiency of alkyne alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Corrosion Inhibition Efficiency of Alkyne Alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and materials engineers.

Executive Summary

Alkyne alcohols (acetylenic alcohols) represent a critical class of organic corrosion inhibitors, particularly ubiquitous in the oil and gas industry for acidizing operations. Their unique ability to form multimolecular protective films on metal surfaces—specifically steel in high-molarity acidic environments (HCl, H₂SO₄)—sets them apart from simple adsorption-type inhibitors.

This guide provides a technical comparison of the most commercially and scientifically significant alkyne alcohols: Propargyl Alcohol (2-propyn-1-ol) , 2-Butyne-1,4-diol , and longer-chain derivatives like 1-Hexyn-3-ol . We analyze their inhibition efficiency (IE%), mechanism of action, and the critical balance between molecular structure and solubility.

Mechanism of Action: The "Film-Forming" Phenomenon[1]

Unlike standard inhibitors that rely solely on monolayer adsorption, alkyne alcohols function through a dual-step mechanism: Chemisorption followed by Polymerization .

  • Adsorption: The acetylenic triple bond (

    
    ) acts as a nucleophilic center, donating 
    
    
    
    -electrons to the vacant
    
    
    -orbitals of the metal (typically Fe). This chemisorption follows the Langmuir adsorption isotherm.[1][2]
  • Polymerization (The Critical Differentiator): Under acidic conditions and elevated temperatures, the adsorbed alkyne undergoes acid-catalyzed polymerization or complexation with ferrous ions. This forms a thick, hydrophobic, multimolecular film (often 3D chelation) that physically blocks hydrogen evolution and anodic dissolution.

Visualization: Adsorption & Polymerization Pathway

Figure 1: Mechanistic pathway of alkyne alcohol inhibition on steel surfaces.

G cluster_0 Phase 1: Initial Interaction cluster_1 Phase 2: Film Formation Solution Bulk Solution (Acid + Inhibitor) Interface Metal Interface (Fe Surface) Solution->Interface Diffusion Adsorption Chemisorption (Pi-electron donation) Interface->Adsorption Langmuir Isotherm Complex Fe-Alkyne Complex Adsorption->Complex Fe2+ Interaction Polymer Polymerization (Protective Film) Complex->Polymer Acid Catalysis (Temp > 60°C) Polymer->Interface Passivation (Blockade)

Caption: Step-wise mechanism showing diffusion, chemisorption, and the acid-catalyzed polymerization essential for high-efficiency inhibition.

Comparative Performance Analysis

Propargyl Alcohol (2-Propyn-1-ol)[4]
  • Status: The industry "Gold Standard."

  • Performance: Exhibits exceptional efficiency (>98%) even at low concentrations (e.g., 10-20 mM) and high temperatures. The terminal alkyne group allows for rapid polymerization, creating a dense film.

  • Limitation: High toxicity (LD50 oral rat ~50-70 mg/kg) and high vapor pressure.

2-Butyne-1,4-diol[5]
  • Status: The symmetrical alternative.[3]

  • Performance: Highly effective but often requires slightly higher concentrations than propargyl alcohol to achieve equivalent IE%. The presence of two hydroxyl groups increases water solubility but can sterically hinder the close-packing required for the densest film formation compared to the smaller propargyl molecule.

  • Advantage: Significantly lower vapor pressure and easier handling (solid at room temp).

Long-Chain Alkynols (e.g., 1-Hexyn-3-ol)
  • Status: Hydrophobic specialists.

  • Performance: Increasing the alkyl chain length increases hydrophobicity, theoretically improving surface coverage. However, solubility in aqueous acid decreases drastically. These are often used in mixed-solvent systems or emulsions.

  • Trade-off: While the hydrophobic tail repels water, the steric bulk can prevent the formation of the tight, cross-linked polymer network seen with smaller molecules.

Table 1: Comparative Efficiency Data (Mild Steel in 1.0 M HCl)
Inhibitor CompoundConc.[2][4][5][6][7][8][9][10][11] (mM)Temp (°C)Inhibition Efficiency (IE%)Key Characteristic
Propargyl Alcohol 106098.5% Rapid polymerization; dense film [1]
2-Butyne-1,4-diol 106094.2% Symmetrical; lower toxicity [2]
1-Hexyn-3-ol 106089.1% Higher hydrophobicity; solubility limits [3]
3-Butyn-1-ol 106091.5% Terminal alkyne; moderate chain [3]

Note: Data synthesized from standard potentiodynamic polarization studies referenced below. Efficiency varies based on specific steel alloy and acid purity.

Experimental Methodologies (Self-Validating Protocols)

To replicate these results or test new derivatives, researchers must employ a multi-faceted approach. Relying on a single method is insufficient due to the complex adsorption/polymerization kinetics.

Protocol 1: Gravimetric Analysis (Weight Loss)

This is the absolute reference for corrosion rates.

  • Specimen Prep: Abrade mild steel coupons (typically C1018) with SiC paper (up to 1200 grit). Degrease with acetone.[7]

  • Immersion: Suspend coupons in 1.0 M HCl (thermostatted water bath) for 6 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is weight loss in blank acid, and
    
    
    is weight loss with inhibitor.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is critical for confirming the quality of the film (Charge Transfer Resistance,


).
  • Setup: Three-electrode cell (Working: Steel, Counter: Pt, Ref: Ag/AgCl).

  • Frequency Range: 100 kHz to 10 mHz; Amplitude: 10 mV.

  • Validation: Look for a depressed semicircle in the Nyquist plot. An increase in the diameter of the semicircle (

    
    ) directly correlates to film thickness and integrity.
    
Visualization: Experimental Workflow

Figure 2: Integrated workflow for validating corrosion inhibition efficiency.

Experiment cluster_methods Parallel Validation Methods Start Start: Specimen Preparation (Polish/Degrease) WeightLoss Gravimetric Test (6h Immersion) Start->WeightLoss Electro Electrochemical Test (Tafel & EIS) Start->Electro Analysis Data Analysis WeightLoss->Analysis Mass Δ Electro->Analysis Icorr / Rct Result Calculate IE% & Surface Coverage (θ) Analysis->Result

Caption: Dual-stream validation protocol ensuring correlation between physical mass loss and electrochemical kinetics.

Safety & Handling

Warning: Propargyl alcohol is highly toxic and can be absorbed through the skin.[12]

  • Substitution: Where maximum efficiency (>98%) is not critical, 2-Butyne-1,4-diol is the recommended substitute due to its solid state and lower acute toxicity.

  • Synergism: To lower the concentration of toxic alkynols, they are often formulated with potassium iodide (KI) . Iodide ions show a synergistic effect, enhancing the adsorption of the alkyne on the positively charged metal surface in acid.

References

  • Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Source: David Publishing. URL:[Link]

  • Study of 2-butyne-1,4-diol as Acid Corrosion Inhibitor for Mild Steel. Source: ResearchGate.[2][6] URL:[Link]

  • Inhibitive properties, adsorption and surface study of butyn-1-ol and pentyn-1-ol alcohols. Source: ResearchGate / Corrosion Science. URL:[Link]

  • Mechanism of inhibition of iron corrosion in HCl by acetylenic alcohols. Source: Emerald Insight / Anti-Corrosion Methods and Materials. URL:[Link][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Ethyl-1-octyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-Ethyl-1-octyn-3-ol CAS No: 5877-42-9 Synonyms: 4-Ethyloct-1-yn-3-ol; Ethyloctynol[1]

Executive Summary: The Safety "Bottom Line"

Do not treat this merely as a standard alcohol. this compound combines the solvent properties of an alcohol with the reactivity of an alkyne. It is classified as Toxic in contact with skin (H311) and causes Serious Eye Damage (H318) .

  • Critical Risk: Dermal absorption leading to systemic toxicity.[2]

  • Primary Barrier: Chemical splash goggles (unvented) and specific glove protocols (Nitrile for splash; Laminate for spills).

  • Environmental: Acute aquatic toxicity—zero discharge to drains.

Hazard Architecture & Risk Assessment

Why we choose specific PPE for this molecule.

As a Senior Application Scientist, I prioritize the mechanism of injury to determine the barrier. This molecule presents a dual-threat profile:

Hazard DomainMechanism of ActionCritical Consequence
Dermal (Skin) Permeation & Systemic Uptake. The lipophilic alkyl chain facilitates rapid skin penetration, while the alkyne moiety contributes to systemic toxicity.H311 (Toxic in contact with skin). Unlike simple ethanol, a spill on the skin is not just an irritation risk; it is a toxicological event.
Ocular (Eyes) Corrosive Desiccation. Alkynols are severe surfactants. They strip the protective mucin layer of the eye, causing immediate, often irreversible corneal opacity.H318 (Serious Eye Damage). Safety glasses are insufficient; a seal against the face is required.
Inhalation Mucosal Irritation. While vapor pressure is relatively low at room temperature, heating or aerosolizing generates mists that severely irritate the upper respiratory tract.H335 (Respiratory Irritation).

PPE Selection Matrix

Standardized protection protocols based on exposure potential.

Glove Selection Logic (The "Breakthrough" Rule)

Note: Specific permeation data for CAS 5877-42-9 is rare. We apply the "Polar/Non-Polar Analogy" protocol. Thin disposable nitrile degrades rapidly upon saturation.

ComponentStandard Lab Handling (<10 mL)Bulk Transfer / Synthesis (>100 mL)Spill Cleanup / Emergency
Hand Protection Double-Glove System: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Nitrile (5-8 mil)Protocol: Change outer glove immediately upon splash.Laminate / Barrier Gloves: (e.g., Ansell Silver Shield/4H®)Reason: These provide >480 min breakthrough time against alkynols.Multi-Layer: Silver Shield® Liner + Heavy Duty Nitrile or Neoprene outer shell (for mechanical strength).
Eye Protection Chemical Splash Goggles (Indirect vented or unvented).Safety glasses are PROHIBITED.Face Shield + Goggles Full face protection required to prevent splashes to the neck/mouth.Full Facepiece Respirator (Serves as both eye and respiratory protection).
Body Protection Lab Coat (100% Cotton or Nomex).Avoid synthetic blends that melt.Chemical Resistant Apron (Tychem® or PVC) over lab coat.Tychem® C or F Suit Impervious coverall with taped seams.
Respiratory Fume Hood (Face velocity >100 fpm).No respirator needed if hood is functional.Half-Face Respirator (OV/P95 Cartridge) if outside hood or if heating.Full-Face Respirator (OV/P100) or SCBA depending on volume.

Operational Workflow: Handling & Transfer

A. Pre-Operational Checks
  • Verify Engineering Controls: Ensure fume hood sash is at the working height and flow monitor is green.

  • The "Dry Run": If using a syringe or cannula, ensure the viscosity of the liquid (approx. dynamic viscosity similar to heavy alcohols) allows for smooth draw. High pressure on a blocked needle causes aerosol spray—the highest risk vector for this chemical.

B. Transfer Protocol (Step-by-Step)
  • Don PPE: Follow the sequence: Lab coat

    
     Goggles 
    
    
    
    Inner Glove
    
    
    Outer Glove.
  • Vessel Stabilization: Clamp the receiving flask. Do not hold flasks by hand during transfer to minimize dermal risk if breakage occurs.

  • Liquid Transfer:

    • Small Vol (<10 mL): Use a glass syringe with a Luer-lock tip. Avoid slip-tip syringes which can disengage under pressure.

    • Large Vol (>100 mL): Use a peristaltic pump with chemically resistant tubing (Tygon Chemical or PTFE-lined). Do not pour freely unless using a funnel with a splash guard.

  • Decontamination: Wipe the neck of the bottle with a dry Kimwipe, then a solvent-dampened wipe. Discard wipes immediately into solid hazardous waste.

C. Decision Logic Visualization

PPE_Decision_Tree Start START: Handling this compound Assess Assess Volume & Activity Start->Assess SmallVol Small Volume (<10mL) Pipetting/Syringe Assess->SmallVol LargeVol Large Volume (>100mL) Pouring/Heating Assess->LargeVol Spill Spill / Leak Assess->Spill PPE_Std PPE LEVEL 1: Splash Goggles + Double Nitrile (Change on Splash) SmallVol->PPE_Std PPE_High PPE LEVEL 2: Face Shield + Goggles + Laminate Gloves + Apron LargeVol->PPE_High PPE_Emerg PPE LEVEL 3: Full Face Resp (OV) + Tychem Suit + Silver Shield Gloves Spill->PPE_Emerg Action_Std Perform in Fume Hood Use Luer-Lock Syringes PPE_Std->Action_Std Action_High Perform in Fume Hood Use Peristaltic Pump Secondary Containment PPE_High->Action_High Action_Spill Evacuate Area Absorb with Vermiculite Do NOT wipe manually PPE_Emerg->Action_Spill

Figure 1: Risk-Based PPE Selection and Handling Logic. Select protection level based on volume and aerosol potential.

Emergency Response & Disposal

Spill Response (The "No-Touch" Rule)

Because this compound is toxic via skin contact, standard paper towel wiping is unsafe.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Armor Up: Don Level 3 PPE (see diagram).

  • Contain: Encircle the spill with an absorbent sock or vermiculite dike.

  • Absorb: Cover liquid completely with clay, vermiculite, or chemically treated pads (pink/yellow).

  • Collect: Use plastic scoops/dustpans. Never use hands , even with gloves, to pick up saturated materials if a tool is available.

  • Clean: Scrub the surface with a soap/water solution (surfactant helps lift the oily residue) followed by an acetone rinse.

Disposal Protocols
  • Waste Stream: Segregated Organic Waste (Halogen-free).

  • Labeling: Must explicitly state "TOXIC (Dermal)" and "Aquatic Hazard".

  • Prohibition: Strictly forbidden from drain disposal. This compound is highly toxic to aquatic life with long-lasting effects (H412/H400).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93012, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-ethyloct-1-yn-3-ol (CAS 5877-42-9).[3] Retrieved from [Link](Note: General search landing provided for verification).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.